I-bu-rG Phosphoramidite
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJKESPHANLWME-FTZVBZPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N7O9PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559560 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
970.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147201-04-5 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to I-bu-rG Phosphoramidite for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-bu-rG phosphoramidite (B1245037), chemically known as N2-isobutyryl-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a critical building block in the chemical synthesis of oligonucleotides. The isobutyryl (iBu) protecting group on the exocyclic amine of the guanine (B1146940) base is a key feature that prevents unwanted side reactions during the automated solid-phase synthesis process. This technical guide provides a comprehensive overview of I-bu-rG phosphoramidite, including its chemical properties, role in oligonucleotide synthesis, and detailed experimental protocols.
Core Concepts: The Role of the Isobutyryl Protecting Group
In the phosphoramidite method of oligonucleotide synthesis, the exocyclic amino groups of adenosine, guanosine (B1672433), and cytidine (B196190) must be protected to prevent branching of the growing oligonucleotide chain. The isobutyryl group serves as a robust and reliable protecting group for the N2 position of guanosine.[1] Its primary functions are:
-
Preventing Side Reactions: The iBu group effectively blocks the nucleophilic exocyclic amine of guanine from reacting with the activated phosphoramidite monomers during the coupling step.
-
Ensuring Solubility: The presence of the iBu group enhances the solubility of the guanosine phosphoramidite in the organic solvents used during synthesis, such as acetonitrile.
-
Facilitating Deprotection: The iBu group is readily removed under standard deprotection conditions, typically using aqueous ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), to yield the final oligonucleotide product with the native guanine base.[2][3]
Chemical and Physical Properties
The specific properties of this compound can vary slightly depending on the protecting group at the 2'-hydroxyl position of the ribose sugar (e.g., TBDMS for RNA synthesis or a hydrogen for DNA synthesis). The table below summarizes the key properties for a common variant.
| Property | Value |
| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-O-[ (tert-butyl)dimethylsilyl]-guanosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| Abbreviation | This compound |
| CAS Number | 147201-04-5 |
| Molecular Formula | C50H68N7O9PSi |
| Molecular Weight | 970.18 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in acetonitrile, dichloromethane, DMSO |
| Storage Conditions | -20°C under an inert atmosphere (e.g., argon) |
Data sourced from various chemical suppliers.[4]
Oligonucleotide Synthesis Workflow
The synthesis of oligonucleotides using this compound follows the standard phosphoramidite cycle, which is an automated, four-step process.
References
An In-Depth Technical Guide to I-bu-rG Phosphoramidite
For researchers, scientists, and drug development professionals, a deep understanding of the chemical tools employed in oligonucleotide synthesis is paramount. This guide provides a comprehensive overview of N2-isobutyryl-guanosine phosphoramidite (B1245037) (I-bu-rG phosphoramidite), a critical building block in the chemical synthesis of RNA.
Core Chemical Structure and Properties
This compound, systematically named 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N2-isobutyryl-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, is a modified and protected ribonucleoside essential for the automated solid-phase synthesis of RNA. The protecting groups are strategically placed to prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain.
-
N2-isobutyryl (iBu): This group protects the exocyclic amine of the guanine (B1146940) base, preventing it from reacting during the phosphoramidite coupling step.
-
5'-O-Dimethoxytrityl (DMT): A bulky, acid-labile group that protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide.
-
2'-O-tert-butyldimethylsilyl (TBDMS): This silyl (B83357) ether protects the 2'-hydroxyl group of the ribose, a key feature distinguishing RNA from DNA. This protection is crucial to prevent isomerization and chain cleavage during synthesis.
-
3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite: This is the reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. The 2-cyanoethyl group protects the phosphorus and is removed at the end of the synthesis.
The precise arrangement of these groups ensures high coupling efficiency and fidelity during RNA synthesis.
Quantitative Data
The quality of this compound is critical for the successful synthesis of high-fidelity RNA oligonucleotides. Manufacturers typically provide a certificate of analysis with key quantitative data.
| Property | Typical Specification | Method of Analysis |
| Appearance | White to off-white powder | Visual Inspection |
| Molecular Formula | C50H68N7O9PSi | - |
| Molecular Weight | 970.18 g/mol | Mass Spectrometry |
| Purity | ≥98.0% | HPLC, 31P NMR |
| Identity | Conforms to structure | 1H NMR, Mass Spectrometry |
| Water Content | ≤0.2% | Karl Fischer Titration |
| Insoluble Matter | Clear solution in acetonitrile | Visual Inspection |
Experimental Protocols
The synthesis of this compound is a multi-step process that involves the sequential protection of the guanosine (B1672433) nucleoside followed by phosphitylation. The following is a generalized workflow.
Detailed Methodologies:
-
N2-Isobutyrylation of Guanosine: Guanosine is reacted with isobutyric anhydride (B1165640) in the presence of a base (e.g., pyridine) to selectively acylate the exocyclic amine at the N2 position.
-
5'-O-Dimethoxytritylation: The N2-isobutyryl guanosine is then treated with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine (B92270) to protect the primary 5'-hydroxyl group.
-
2'-O-silylation: The 5'-O-DMT-N2-isobutyryl guanosine is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst (e.g., silver nitrate (B79036) or imidazole) to protect the 2'-hydroxyl group. Careful control of reaction conditions is necessary to favor the 2'-isomer over the 3'-isomer.
-
3'-Phosphitylation: The fully protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to introduce the phosphoramidite moiety at the 3'-hydroxyl position. The final product is purified by silica (B1680970) gel chromatography.
This compound is a key reagent in the standard solid-phase phosphoramidite method for RNA synthesis. The synthesis cycle consists of four main steps that are repeated for each nucleotide addition.
Detailed Methodologies:
-
Deblocking (Detritylation): The synthesis begins with the removal of the 5'-DMT protecting group from the solid-support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This exposes the free 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound is activated by an activating agent, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves acetylating any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. This completes one cycle of nucleotide addition.
These four steps are repeated until the desired RNA sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a deprotection solution, typically a mixture of aqueous ammonia (B1221849) and ethanol.
Biological Relevance: Guanosine Analogs and Immune Activation
While this compound itself is a synthetic precursor, the guanosine nucleoside, once incorporated into an oligonucleotide and subsequently degraded, can have biological activity. Guanosine and its analogs have been shown to be agonists of Toll-like receptor 7 (TLR7), a key component of the innate immune system.
Activation of TLR7 by guanosine analogs initiates a downstream signaling cascade involving the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons. This immunostimulatory property of guanosine analogs is an active area of research for the development of novel adjuvants and therapeutics.
The Role of the Isobutyryl Protecting Group in RNA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase RNA synthesis, the strategic use of protecting groups is paramount to ensure the fidelity and integrity of the final oligonucleotide product. Among the arsenal (B13267) of protective moieties, the isobutyryl (iBu) group has historically served as a reliable guardian for the exocyclic amino functions of nucleobases, particularly guanine (B1146940). This technical guide provides a comprehensive overview of the function of the isobutyryl protecting group in RNA synthesis, detailing its application, deprotection kinetics, and relevant experimental protocols.
Core Function of the Isobutyryl Protecting Group
The primary role of the isobutyryl group in RNA synthesis is to prevent unwanted side reactions at the exocyclic amino groups of guanine (N2), and occasionally adenine (B156593) (N6) and cytosine (N4), during the sequential addition of phosphoramidite (B1245037) monomers to the growing RNA chain.[1][2][3] This protection is crucial to maintain the integrity of the nucleobases throughout the synthesis cycle, which involves exposure to various reagents for detritylation, coupling, capping, and oxidation.
The isobutyryl group, an acyl moiety, effectively masks the nucleophilic character of the exocyclic amines, thereby preventing their interference with the phosphoramidite coupling reaction and modification by other reagents used in the synthesis process.
Chemical Stability and Deprotection Strategies
A defining characteristic of the isobutyryl protecting group is its relative stability under the standard conditions of oligonucleotide synthesis. However, this stability necessitates more forcing conditions for its removal compared to more labile protecting groups. The deprotection of the isobutyryl group is typically achieved under basic conditions, most commonly with a heated solution of ammonium (B1175870) hydroxide (B78521) in ethanol.[4][5]
The prolonged exposure to harsh basic conditions required for complete removal of the isobutyryl group can be detrimental to the integrity of the synthesized RNA molecule. This is particularly problematic when acid-labile 2'-hydroxyl protecting groups, such as the widely used tert-butyldimethylsilyl (TBDMS) group, are employed. The basic conditions can lead to premature removal of the 2'-O-TBDMS group, exposing the 2'-hydroxyl and rendering the adjacent phosphodiester linkage susceptible to cleavage.[4][5]
To mitigate this issue, alternative deprotection strategies and more labile protecting groups have been developed. Milder deprotection cocktails, such as aqueous methylamine (B109427) (AMA) or anhydrous ammonia (B1221849) in ethanol, have been shown to effectively remove the isobutyryl group with reduced degradation of the RNA backbone.[4]
Quantitative Comparison of Deprotection Kinetics
The efficiency of deprotection is a critical factor in the overall yield and purity of synthetic RNA. The following tables summarize the cleavage rates (expressed as half-lives, t½) of the isobutyryl group in comparison to other common N-protecting groups under various deprotection conditions. This data is crucial for optimizing deprotection protocols to ensure complete removal of the protecting groups while minimizing damage to the RNA product.
Table 1: Deprotection Half-Lives (t½) of N-Protected Deoxyguanosine (dG) Derivatives
| Deprotection Reagent | Temperature (°C) | N-isobutyryl (iBu) | N-benzoyl (Bz) | N-phenoxyacetyl (PAC) | N-tert-butylphenoxyacetyl (tBPAC) | Reference |
| 2.0 M NH3 in EtOH | Room Temp. | > 48 h | > 48 h | 7 min | < 1 min | |
| 33% aq. MeNH2 | Room Temp. | 18 min | 11 min | < 1 min | < 1 min | |
| 0.2 M NaOH in MeOH/H2O (9:1) | Room Temp. | 2 h | 1 h | < 1 min | < 1 min |
Table 2: Deprotection Half-Lives (t½) of N-Protected Deoxyadenosine (dA) and Deoxycytidine (dC) Derivatives
| Nucleoside | Protecting Group | Deprotection Reagent | Temperature (°C) | Half-Life (t½) | Reference |
| dA | Benzoyl (Bz) | 2.0 M NH3 in EtOH | Room Temp. | > 48 h | |
| dA | Benzoyl (Bz) | 33% aq. MeNH2 | Room Temp. | 11 min | |
| dC | Benzoyl (Bz) | 2.0 M NH3 in EtOH | Room Temp. | > 48 h | |
| dC | Benzoyl (Bz) | 33% aq. MeNH2 | Room Temp. | 11 min | |
| dC | Acetyl (Ac) | 2.0 M NH3 in EtOH | Room Temp. | > 48 h | |
| dC | Acetyl (Ac) | 33% aq. MeNH2 | Room Temp. | 10 min |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite
This protocol describes a representative synthesis of the key phosphoramidite building block for incorporating an isobutyryl-protected guanosine (B1672433) into an RNA sequence.
Materials:
-
N2-isobutyryl-guanosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Silver nitrate (B79036) (AgNO3)
-
Dichloromethane (DCM)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT protection: Dissolve N2-isobutyryl-guanosine in pyridine and add DMT-Cl. Stir the reaction at room temperature until complete. Quench the reaction with methanol (B129727) and purify the 5'-O-DMT-N2-isobutyryl-guanosine by silica gel chromatography.
-
2'-O-TBDMS protection: Dissolve the 5'-O-DMT-N2-isobutyryl-guanosine in pyridine and add TBDMS-Cl and AgNO3. Stir the reaction at room temperature. The use of AgNO3 enhances the regioselectivity for the 2'-hydroxyl group. Purify the 5'-O-DMT-N2-isobutyryl-2'-O-TBDMS-guanosine by silica gel chromatography.
-
Phosphitylation: Dissolve the 5'-O-DMT-N2-isobutyryl-2'-O-TBDMS-guanosine in anhydrous dichloromethane. Add DIPEA and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir the reaction under an inert atmosphere at room temperature. After completion, quench the reaction with methanol and purify the final phosphoramidite product by precipitation or silica gel chromatography.
Protocol 2: Deprotection of Synthetic RNA using Ethanolic Ammonia
This protocol is a standard method for the deprotection of RNA synthesized using isobutyryl and other acyl protecting groups.
Materials:
-
CPG-bound synthetic RNA
-
Concentrated ammonium hydroxide
-
Ethanol
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Transfer the CPG support with the synthesized RNA from the synthesis column to a sterile microcentrifuge tube.
-
Prepare a 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol.
-
Add the ammonium hydroxide/ethanol mixture to the CPG, ensuring the support is fully submerged.
-
Seal the tube tightly and incubate at 55°C for 16 hours.
-
After incubation, cool the tube to room temperature and centrifuge to pellet the CPG support.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.
-
Wash the CPG with a small volume of the ammonium hydroxide/ethanol mixture and combine the supernatant with the previous one.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
The resulting pellet contains the RNA with the 2'-O-TBDMS groups still attached, ready for desilylation.
Protocol 3: Fast Deprotection of Synthetic RNA using Aqueous Methylamine (AMA)
This protocol utilizes a more reactive amine to achieve faster deprotection, which can be beneficial for sensitive RNA sequences.
Materials:
-
CPG-bound synthetic RNA
-
40% aqueous methylamine solution
-
Concentrated ammonium hydroxide
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Transfer the CPG support with the synthesized RNA to a sterile microcentrifuge tube.
-
Prepare a 1:1 (v/v) mixture of 40% aqueous methylamine and concentrated ammonium hydroxide (AMA).
-
Add the AMA solution to the CPG, ensuring the support is fully submerged.
-
Seal the tube tightly and incubate at 65°C for 10-15 minutes.
-
Cool the tube to room temperature and centrifuge.
-
Transfer the supernatant to a new sterile tube.
-
Wash the CPG with RNase-free water and combine the supernatants.
-
Evaporate the solution to dryness in a vacuum concentrator.
-
Proceed with the 2'-O-TBDMS deprotection step.
Visualizations
Caption: Automated solid-phase RNA synthesis cycle featuring the isobutyryl protecting group.
Caption: Deprotection pathways for synthetic RNA with isobutyryl protecting groups.
Conclusion
The isobutyryl protecting group has been a cornerstone in chemical RNA synthesis, offering robust protection of exocyclic amines during solid-phase synthesis. While its stability necessitates relatively harsh deprotection conditions that can pose a risk to the integrity of the RNA product, a thorough understanding of its deprotection kinetics and the availability of optimized protocols using milder reagents allow for its successful implementation. The choice between the isobutyryl group and more labile alternatives ultimately depends on the specific requirements of the RNA sequence being synthesized, including its length, sequence composition, and the presence of other sensitive modifications. For researchers and developers in the field of nucleic acid therapeutics and diagnostics, a comprehensive knowledge of the properties and handling of the isobutyryl protecting group is essential for the reliable and efficient production of high-quality synthetic RNA.
References
- 1. 5'-O-DMT-N2-isobutyryl-2'-O-(2-methoxyethyl)guanosine 3'-CE phosphoramidite [myskinrecipes.com]
- 2. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-O-DMT-2'-O-TBDMS-N2-Isobutyryl-Guanosine-CE Phosphoramidite, 147201-04-5 | BroadPharm [broadpharm.com]
- 4. diplom_vt | Virtual tour generated by Panotour [el.puet.edu.ua]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide: I-bu-rG Phosphoramidite in Oligonucleotide Synthesis and Therapeutic Applications
This technical guide provides a comprehensive overview of N2-isobutyryl-guanosine-3'-CE phosphoramidite (B1245037) (I-bu-rG phosphoramidite), a critical reagent in the chemical synthesis of RNA. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, its application in solid-phase oligonucleotide synthesis, and the mechanisms of action of the resulting therapeutic oligonucleotides.
Core Compound Data
The fundamental properties of this compound are summarized below. This phosphoramidite is a protected form of guanosine, designed for efficient incorporation into a growing RNA chain during automated synthesis.
| Property | Value | Citation(s) |
| Molecular Weight | 970.18 g/mol | [1][2] |
| Chemical Formula | C₅₀H₆₈N₇O₉PSi | [1][2] |
| Full Chemical Name | N2-Isobutyryl-5′-O-(4, 4′-dimethoxytrityl)-2′-O-(t-butyldimethylsilyl)-guanosine-3′-cyanoethyl Phosphoramidite | |
| Common Abbreviation | This compound | [3] |
| Primary Application | Monomeric building block for the solid-phase synthesis of RNA oligonucleotides. | [3] |
Experimental Protocols: Automated RNA Oligonucleotide Synthesis
The synthesis of RNA oligonucleotides using this compound is a well-established process performed on an automated solid-phase synthesizer. The methodology involves a four-step cycle for each nucleotide addition, followed by deprotection and purification of the final product.
I. The Four-Step Synthesis Cycle
The automated synthesis of RNA proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of the following four steps:
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling (Activation): The this compound, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage. A typical coupling time is around 6 minutes with ETT as the activator.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. This is typically achieved by treating the support with a mixture of acetic anhydride (B1165640) and N-methylimidazole. This step acetylates any unreacted 5'-hydroxyl groups, effectively terminating their extension in the following cycles.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is accomplished by treating the support with a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
II. Post-Synthesis Cleavage and Deprotection
Following the completion of the oligonucleotide chain synthesis, the product must be cleaved from the solid support and all protecting groups removed.
-
Cleavage from Support and Base Deprotection: The solid support is treated with a basic solution, typically a mixture of concentrated aqueous ammonia (B1221849) and ethanol (B145695) or a solution of methylamine (B109427) in aqueous ammonia (AMA). This step cleaves the succinyl linkage, releasing the oligonucleotide from the support, and also removes the protecting groups from the nucleobases, including the isobutyryl (iBu) group on the guanine.
-
2'-Hydroxyl Deprotection: The tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl of the ribose sugar is removed. A common method for this step involves treating the oligonucleotide with triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent such as N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA). The reaction is typically incubated at an elevated temperature (e.g., 65°C) for a few hours.
III. Purification
The final deprotected RNA oligonucleotide is then purified to remove any truncated sequences or byproducts. Common purification techniques include high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).
Role in Cellular Processes and Signaling Pathways
It is crucial to understand that This compound itself does not directly participate in biological signaling pathways . It is a synthetic building block used to construct RNA oligonucleotides. However, the synthetic RNA molecules created using this phosphoramidite, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), are powerful tools for modulating gene expression and can be considered to initiate a cascade of molecular events that lead to a specific cellular outcome, which is a form of signaling.[4][5]
The primary mechanisms of action for these synthetic oligonucleotides include:
-
RNase H-Mediated Degradation: Antisense oligonucleotides can be designed to bind to a specific messenger RNA (mRNA) sequence.[4] The resulting DNA-RNA hybrid is recognized by the cellular enzyme RNase H, which then cleaves the mRNA strand.[4][6] This leads to the degradation of the target mRNA and a subsequent reduction in the expression of the corresponding protein.[6]
-
RNA Interference (RNAi): Small interfering RNAs (siRNAs) are double-stranded RNA molecules that can trigger the RNAi pathway.[7] Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC).[8] The RISC complex then uses the antisense strand of the siRNA as a guide to find and cleave the complementary target mRNA, leading to gene silencing.[7][8]
-
Splicing Modulation: Synthetic oligonucleotides can be designed to bind to pre-mRNA and modulate the splicing process.[4] This can be used to correct splicing defects that cause certain diseases or to alter the ratio of different protein isoforms.
-
Translational Arrest: By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, an antisense oligonucleotide can physically block the ribosome from initiating translation, thereby inhibiting protein synthesis.[4]
Visualizations
Experimental Workflow: Automated RNA Synthesis Cycle
The following diagram illustrates the four main steps in the automated synthesis of an RNA oligonucleotide using phosphoramidite chemistry.
Caption: Automated RNA synthesis cycle using phosphoramidite chemistry.
Signaling Pathway: Mechanism of Action of an Antisense Oligonucleotide
This diagram depicts the mechanism of action of an antisense oligonucleotide that induces the degradation of a target mRNA via RNase H.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RNA interference - Wikipedia [en.wikipedia.org]
- 8. How RNAi Works | Alnylam® Pharmaceuticals [alnylam.com]
The Cornerstone of Synthetic Biology: An In-depth Guide to Phosphoramidite Chemistry
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The ability to chemically synthesize DNA and RNA oligonucleotides with precision and efficiency has revolutionized molecular biology, genetic engineering, and the development of novel therapeutics. At the heart of this capability lies phosphoramidite (B1245037) chemistry, a robust and elegant method that has remained the gold standard for nearly four decades. This technical guide provides a comprehensive overview of the discovery, core principles, and practical application of phosphoramidite chemistry, offering detailed experimental protocols and quantitative data to empower researchers in the field.
A Historical Perspective: From Phosphodiester to Phosphoramidite
The journey to automated, high-fidelity oligonucleotide synthesis was a gradual one, built upon the foundational work of several pioneering scientists. In the late 1950s, H. Gobind Khorana introduced the phosphodiester method, laying the groundwork for chemical DNA synthesis.[1] This was followed by the phosphotriester method, developed by Robert Letsinger, which offered improved stability.[1] However, it was the introduction of P(III) chemistry by Letsinger in the mid-1970s that set the stage for a major breakthrough.[1]
The pivotal moment came in 1981 when Marvin H. Caruthers and his team developed phosphoramidite chemistry.[2][3][4] This new method utilized highly reactive P(III) phosphoramidite monomers that were stable enough for storage but could be readily activated for rapid and efficient coupling.[5][6] The collaboration between Caruthers and Leroy Hood led to the commercialization of the first automated DNA synthesizer in the early 1980s by Applied Biosystems, making custom oligonucleotides accessible to the broader scientific community.[1] This development was instrumental in advancing numerous fields, including the advent of the Polymerase Chain Reaction (PCR).[1]
The Core of the Chemistry: The Phosphoramidite Monomer
The success of phosphoramidite chemistry hinges on the clever design of the phosphoramidite building blocks. These are nucleosides modified with a phosphite (B83602) triester moiety and a series of protecting groups that orchestrate the directional and specific synthesis of the oligonucleotide chain.
A standard 2'-deoxynucleoside phosphoramidite monomer consists of:
-
A 5'-hydroxyl protecting group: Typically a dimethoxytrityl (DMT) group, which is acid-labile and can be removed at the beginning of each synthesis cycle to allow for the addition of the next monomer.
-
A 3'-phosphoramidite group: This is the reactive moiety that forms the internucleotide linkage. It is typically protected with a diisopropylamino group, which is readily displaced during the coupling reaction, and a β-cyanoethyl group, which protects the phosphorus and is removed at the end of the synthesis.
-
A base-protecting group: Exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine) are protected to prevent side reactions during synthesis. These groups are base-labile and are removed during the final deprotection step. Thymine does not require a base-protecting group.
The Automated Solid-Phase Synthesis Cycle
Automated oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene. The synthesis proceeds in the 3' to 5' direction, with each cycle consisting of four main steps:
-
Deblocking (Detritylation): The acid-labile 5'-DMT protecting group on the support-bound nucleoside is removed by treatment with an acid, such as 3% trichloroacetic acid (TCA) in dichloromethane (B109758), exposing the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The next phosphoramidite monomer, activated by a weak acid like tetrazole or a derivative, is added to the growing oligonucleotide chain. The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage. This reaction is rapid and highly efficient.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a capping mixture, typically containing acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, usually a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
This four-step cycle is repeated for each nucleotide to be added to the growing chain.
Quantitative Data in Phosphoramidite Chemistry
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The coupling efficiency, in particular, has a significant impact on the overall yield, especially for longer oligonucleotides.
| Parameter | Typical Value | Significance |
| Coupling Efficiency | >99%[2][7] | A small decrease in coupling efficiency significantly reduces the overall yield of the full-length product. |
| Capping Efficiency | Approaching 100% | Prevents the accumulation of difficult-to-remove (n-1) shortmer impurities. |
| Oxidation Efficiency | Approaching 100% | Ensures the stability of the internucleotide linkage for subsequent cycles. |
The theoretical overall yield of a full-length oligonucleotide can be calculated using the following formula:
Overall Yield (%) = (Coupling Efficiency)(Number of couplings) x 100
The following table illustrates the dramatic effect of coupling efficiency on the theoretical overall yield for oligonucleotides of different lengths.
| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 77.8% | 82.6% | 87.8% |
| 50-mer | 47.5% | 60.5% | 74.5% |
| 100-mer | 22.6% | 36.6% | 55.3% |
| 150-mer | 10.7% | 22.1% | 41.5% |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments in phosphoramidite chemistry. These protocols are intended as a guide and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide.
Protocol 1: Preparation of 2'-Deoxynucleoside-3'-O-(N,N-diisopropyl)phosphoramidites
This protocol describes the general procedure for the phosphitylation of a protected 2'-deoxynucleoside.
Materials:
-
5'-O-DMT-N-protected-2'-deoxynucleoside
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
1H-Tetrazole (0.45 M in anhydrous acetonitrile)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile (B52724)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
The 5'-O-DMT-N-protected-2'-deoxynucleoside is dried by co-evaporation with anhydrous acetonitrile and then dissolved in anhydrous DCM.
-
To this solution, 1H-tetrazole (0.5 equivalents) and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.1 equivalents) are added under an inert atmosphere (e.g., argon).
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the desired phosphoramidite monomer.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the steps for a single cycle of automated DNA synthesis. Reagent volumes and delivery times will vary depending on the synthesizer model.
| Step | Reagent/Solvent | Typical Time | Purpose |
| Wash | Anhydrous Acetonitrile | 30-60 sec | Remove residual reagents from the previous cycle. |
| 1. Deblocking | 3% Trichloroacetic Acid in Dichloromethane | 60-120 sec | Remove the 5'-DMT protecting group. |
| Wash | Anhydrous Acetonitrile | 30-60 sec | Neutralize the column and remove the cleaved DMT cation. |
| 2. Coupling | 0.1 M Phosphoramidite and 0.45 M Activator (e.g., Tetrazole) in Acetonitrile | 30-180 sec | Add the next nucleotide to the growing chain. |
| Wash | Anhydrous Acetonitrile | 30-60 sec | Remove excess phosphoramidite and activator. |
| 3. Capping | Capping Reagent A (Acetic Anhydride/THF/Pyridine) and Capping Reagent B (1-Methylimidazole/THF) | 30-60 sec | Block unreacted 5'-hydroxyl groups. |
| Wash | Anhydrous Acetonitrile | 30-60 sec | Remove excess capping reagents. |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-60 sec | Oxidize the phosphite triester to a phosphate triester. |
| Wash | Anhydrous Acetonitrile | 30-60 sec | Remove excess iodine and prepare for the next cycle. |
Protocol 3: Post-Synthesis Cleavage and Deprotection
This protocol describes the final steps to release the synthesized oligonucleotide from the solid support and remove the protecting groups.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) (for faster deprotection)
-
Appropriate deprotection solution for sensitive modifications (if applicable)
Procedure:
-
Cleavage from Solid Support: The solid support is treated with concentrated ammonium hydroxide or AMA at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into the solution.
-
Base and Phosphate Deprotection: The solution containing the oligonucleotide is heated at 55°C for 8-16 hours (with ammonium hydroxide) or for 10-15 minutes at 65°C (with AMA). This removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
The solution is then cooled, and the ammonia/methylamine is evaporated. The resulting crude oligonucleotide is ready for purification.
Protocol 4: Purification of Synthetic Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is a common method for purifying synthetic oligonucleotides to a high degree of purity.
Typical HPLC System and Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the oligonucleotide. The specific gradient will depend on the length and sequence of the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
Procedure:
-
The crude oligonucleotide is dissolved in Mobile Phase A.
-
The sample is injected onto the HPLC column.
-
The gradient is run, and fractions are collected.
-
The fractions containing the full-length product are pooled, and the solvent is evaporated.
-
The purified oligonucleotide is desalted using a suitable method.
Logical Relationships in Phosphoramidite Chemistry
The strategic use of protecting groups is fundamental to the success of phosphoramidite chemistry. The logic is to selectively mask and de-mask reactive functional groups to direct the synthesis in a controlled, stepwise manner.
Conclusion
Phosphoramidite chemistry remains an indispensable tool in modern molecular biology and drug development. Its high efficiency, robustness, and amenability to automation have enabled the routine synthesis of custom DNA and RNA oligonucleotides, fueling countless scientific discoveries and therapeutic innovations. A thorough understanding of the underlying chemical principles, coupled with optimized experimental protocols, is essential for researchers to harness the full potential of this powerful technology. As the demand for synthetic nucleic acids continues to grow, the foundational principles of phosphoramidite chemistry will undoubtedly continue to play a central role in shaping the future of biotechnology.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mz-at.de [mz-at.de]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. twistbioscience.com [twistbioscience.com]
The Cornerstone of Synthetic Biology: A Technical Guide to the Role of Phosphoramidites in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. At the heart of this technology lies phosphoramidite (B1245037) chemistry, a highly efficient and versatile method for the stepwise assembly of DNA and RNA chains. This in-depth technical guide provides a comprehensive overview of the pivotal role of phosphoramidites in solid-phase oligonucleotide synthesis. We will delve into the intricate chemistry of phosphoramidites, dissect the four-step synthesis cycle, present quantitative data on coupling efficiencies, and provide detailed experimental protocols for key synthetic procedures. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical manufacturing process.
Introduction: The Phosphoramidite Method - The Gold Standard in Oligonucleotide Synthesis
The ability to chemically synthesize DNA and RNA with a defined sequence has revolutionized biological research and opened new avenues for therapeutic intervention. The phosphoramidite method, first introduced in the early 1980s, has become the gold standard for oligonucleotide synthesis due to its high coupling efficiency, scalability, and amenability to automation. This method utilizes nucleoside phosphoramidites as the monomeric building blocks for the sequential addition of nucleotides to a growing chain, which is anchored to a solid support. The solid-phase approach simplifies the purification process at each step, as excess reagents and by-products can be easily washed away.
This guide will explore the fundamental principles of phosphoramidite chemistry, providing a detailed examination of the structure and function of these critical reagents and the intricacies of the synthesis process.
The Chemistry of Phosphoramidites: Structure and Protecting Groups
A nucleoside phosphoramidite is a derivative of a natural or synthetic nucleoside, specifically modified to be reactive in the oligonucleotide synthesis cycle. Its structure is characterized by several key features, including crucial protecting groups that prevent unwanted side reactions.
A standard 2'-deoxyadenosine (B1664071) phosphoramidite molecule, for instance, incorporates the following components:
-
The Phosphoramidite Moiety: This is a trivalent phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl group. The diisopropylamino group acts as a leaving group during the coupling reaction, while the 2-cyanoethyl group protects the phosphate (B84403) backbone and is removed at the end of the synthesis.
-
5'-Hydroxyl Protecting Group: The 5'-hydroxyl group of the deoxyribose sugar is protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the addition of the next phosphoramidite.
-
Exocyclic Amine Protecting Groups: The exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine) are protected to prevent side reactions. Common protecting groups include benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine. Thymine does not have an exocyclic amino group and therefore does not require this protection.
The strategic use of these protecting groups ensures that the coupling reaction occurs specifically between the 5'-hydroxyl of the growing oligonucleotide chain and the activated phosphoramidite of the incoming nucleotide.
The Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide using the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The four main steps in each cycle are: deblocking (detritylation), coupling, capping, and oxidation.
Caption: The solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.
Step 1: Deblocking (Detritylation)
The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.
Step 2: Coupling
In the coupling step, the next nucleoside phosphoramidite is activated by an activating agent, such as 1H-tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.
Step 3: Capping
To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. A mixture of acetic anhydride (B1165640) and N-methylimidazole is used to acetylate these unreacted groups, rendering them inert to further coupling reactions.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
Following the oxidation step, the cycle is repeated, starting with the deblocking of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.
Quantitative Data on Coupling Efficiency
The efficiency of the coupling reaction is a critical determinant of the overall yield and purity of the final oligonucleotide product. Even a small decrease in coupling efficiency can have a significant impact, especially for the synthesis of long oligonucleotides. The table below summarizes typical coupling efficiencies and times for standard DNA phosphoramidites.
| Phosphoramidite | Activator | Typical Coupling Time | Typical Coupling Efficiency (%) |
| dA(Bz) | 5-Ethylthio-1H-tetrazole (ETT) | 30 - 60 seconds | > 99 |
| dC(Bz) | 5-Ethylthio-1H-tetrazole (ETT) | 30 - 60 seconds | > 99 |
| dG(iBu) | 5-Ethylthio-1H-tetrazole (ETT) | 30 - 60 seconds | > 99 |
| T | 5-Ethylthio-1H-tetrazole (ETT) | 30 - 60 seconds | > 99 |
Note: Coupling times and efficiencies can vary depending on the synthesizer, reagents, and scale of synthesis.
Experimental Protocols
This section provides detailed methodologies for the key steps in solid-phase oligonucleotide synthesis using phosphoramidite chemistry. These protocols are intended as a general guide and may require optimization for specific applications.
Protocol for Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the steps for a single cycle of nucleotide addition on an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside.
-
DNA phosphoramidites (dA(Bz), dC(Bz), dG(iBu), T) dissolved in anhydrous acetonitrile (B52724).
-
Activator solution: 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking solution: 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping solution A: Acetic anhydride/pyridine/THF.
-
Capping solution B: 16% N-methylimidazole in THF.
-
Oxidation solution: 0.02 M Iodine in THF/pyridine/water.
-
Anhydrous acetonitrile for washing.
Procedure:
-
Deblocking: Flow the deblocking solution through the synthesis column for 60-90 seconds to remove the 5'-DMT group.
-
Wash: Wash the column thoroughly with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT cation.
-
Coupling: Deliver the appropriate phosphoramidite solution and the activator solution simultaneously to the synthesis column and allow to react for 30-60 seconds.
-
Wash: Wash the column with anhydrous acetonitrile to remove excess phosphoramidite and activator.
-
Capping: Deliver a 1:1 mixture of Capping A and Capping B solutions to the column and allow to react for 30 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
Oxidation: Deliver the oxidation solution to the column and allow to react for 30 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
Repeat steps 1-8 for each subsequent nucleotide addition.
Protocol for Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups must be removed.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521).
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) for faster deprotection.
Procedure for Standard Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Heat the vial at 55°C for 8-12 hours.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to obtain the crude oligonucleotide.
Procedure for Fast Deprotection (AMA):
-
Transfer the solid support to a sealed vial.
-
Add AMA solution to the vial.
-
Incubate at 65°C for 10-15 minutes.
-
Cool and collect the supernatant.
-
Evaporate the solution to obtain the crude oligonucleotide.
| Protecting Group | Deprotection Reagent | Temperature (°C) | Time |
| Standard (Bz, iBu) | Concentrated Ammonium Hydroxide | 55 | 8 - 12 hours |
| Fast Deprotecting (Ac, Pac, dmf) | AMA (Ammonium hydroxide/methylamine) | 65 | 10 - 15 minutes |
| Ultra-Mild | Potassium Carbonate in Methanol | Room Temperature | 2 - 4 hours |
Visualization of Key Processes
To further elucidate the core concepts of phosphoramidite chemistry, the following diagrams illustrate the structure of a phosphoramidite monomer and the logical workflow of the synthesis and deprotection process.
An In-depth Technical Guide to Protecting Groups in Nucleotide Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic nucleotide chemistry, the precise assembly of oligonucleotides is paramount. Whether for therapeutic applications, diagnostic tools, or fundamental research, the ability to control chemical reactions at specific sites on the nucleotide building blocks is critical. This control is achieved through the strategic use of protecting groups, temporary modifications that shield reactive functional groups from unwanted side reactions. This technical guide provides a comprehensive overview of the core principles of protecting groups in nucleotide chemistry, with a focus on their application in solid-phase oligonucleotide synthesis.
The Imperative for Protection in Nucleotide Synthesis
Nucleosides, the fundamental units of DNA and RNA, are polyfunctional molecules. They possess reactive sites at the 5'-hydroxyl group of the sugar moiety, the 2'-hydroxyl group in ribonucleosides, the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine), and the phosphate (B84403) group that forms the backbone of the nucleic acid polymer. During oligonucleotide synthesis, it is essential to direct the formation of phosphodiester bonds exclusively between the 3'-hydroxyl of one nucleotide and the 5'-hydroxyl of the next. Unprotected functional groups can lead to a cascade of undesired side reactions, including chain branching, chain termination, and modification of the nucleobases.[1][2]
Protecting groups are chemical moieties that are selectively introduced to mask these reactive centers.[3] An ideal protecting group exhibits the following characteristics:
-
Ease of Introduction: It should react efficiently and selectively with the target functional group under mild conditions.
-
Stability: It must remain intact throughout the various steps of oligonucleotide synthesis, including the harsh conditions of coupling, oxidation, and deprotection of other groups.[4][5]
-
Ease of Removal: It must be cleanly and quantitatively removed at the appropriate stage of the synthesis without damaging the newly synthesized oligonucleotide chain.[6]
-
Orthogonality: In complex syntheses involving multiple protecting groups, it should be possible to remove one type of protecting group without affecting others. This principle of "orthogonal protection" is fundamental to the synthesis of modified oligonucleotides.[7][8]
Key Sites of Protection and Common Protecting Groups
The strategic protection of four key functional groups is the cornerstone of successful oligonucleotide synthesis.
The 5'-Hydroxyl Group: The Gateway to Chain Elongation
The 5'-hydroxyl group is the site of chain extension in the standard 3'-to-5' direction of synthesis. Its protection is temporary, as it must be removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide.
The most widely used protecting group for the 5'-hydroxyl is the dimethoxytrityl (DMT) group.[3][9] The DMT group is favored for several reasons:
-
It is readily introduced onto the 5'-hydroxyl group.
-
Its bulky nature provides steric hindrance, preventing reactions at this site.
-
It is highly acid-labile and can be rapidly and quantitatively removed by treatment with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[10]
-
The cleaved DMT cation has a strong orange color, which can be used to spectrophotometrically monitor the efficiency of each coupling step.[11]
Other acid-labile groups, such as the monomethoxytrityl (MMT) group, are also used, though less commonly. For applications where acidic conditions must be avoided, base-labile protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group have been developed as an alternative.[1][12]
The 2'-Hydroxyl Group in RNA Synthesis: A Unique Challenge
The presence of the 2'-hydroxyl group in ribonucleosides introduces a significant challenge in RNA synthesis. If left unprotected, this group can interfere with the 3'-to-5' phosphodiester bond formation and can lead to chain cleavage or isomerization to a 2'-5' linkage.[5] Therefore, a robust protecting group for the 2'-hydroxyl is essential. This protecting group must be stable to the acidic conditions of 5'-deprotection and the basic conditions used for nucleobase deprotection.
The most common 2'-hydroxyl protecting group is the tert-butyldimethylsilyl (TBDMS) group.[13] Its key features include:
-
Stability: It is stable to both acidic and basic conditions typically used in oligonucleotide synthesis.
-
Removal: It is selectively removed at the end of the synthesis using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF).[14]
Other silyl-based protecting groups, such as the triisopropylsilyloxymethyl (TOM) group, have also been developed to improve coupling efficiencies by reducing steric hindrance.[15] Alternative strategies include the use of acetal-based protecting groups like the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group, which are removed under mildly acidic conditions.[4][15]
Nucleobase Exocyclic Amino Groups: Preserving Genetic Information
The exocyclic amino groups of adenine (B156593), guanine, and cytosine are nucleophilic and can react with the activated phosphoramidite (B1245037) monomers during coupling. To prevent this, these amino groups are protected with acyl groups. The choice of acyl protector is critical, as its removal conditions must not damage the final oligonucleotide.
Commonly used nucleobase protecting groups include:
-
Benzoyl (Bz) for adenine and cytosine.[3]
-
Isobutyryl (iBu) for guanine.[3]
-
Acetyl (Ac) for cytosine.[3]
These standard protecting groups are typically removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[16] However, for sensitive oligonucleotides containing modified bases or labels, "mild" protecting groups have been developed that can be removed under gentler conditions. These include:
-
Phenoxyacetyl (Pac) for adenine.[17]
-
iso-Propyl-phenoxyacetyl (iPr-Pac) for guanine.[6]
-
Dimethylformamidine (dmf) for adenine and guanine.
These mild protecting groups can often be removed with reagents like potassium carbonate in methanol (B129727) at room temperature.[6][18]
The Phosphate Group: Ensuring a Stable Backbone
During phosphoramidite chemistry, the phosphorus atom is in a reactive trivalent state. To prevent unwanted side reactions, the non-bridging oxygen of the phosphite (B83602) triester intermediate is protected. The most common phosphate protecting group is the β-cyanoethyl (CE) group.[19] This group is stable throughout the synthesis cycle but is readily removed at the end of the synthesis by β-elimination under basic conditions, typically during the same step as nucleobase deprotection.
The Solid-Phase Oligonucleotide Synthesis Cycle: A Symphony of Protection and Deprotection
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, allowing for the efficient and automated assembly of DNA and RNA chains. The process involves the sequential addition of protected nucleotide monomers to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four key steps, each relying on the precise chemistry of protecting groups.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Step 1: Deblocking (Detritylation)
The synthesis cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide attached to the solid support. This is typically achieved by treating the support with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[11] This step exposes the 5'-hydroxyl group, making it available for the next coupling reaction.
Step 2: Coupling
The next protected nucleoside phosphoramidite is activated by a weak acid, such as tetrazole or a derivative, and then delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.[] Coupling efficiencies are typically very high, often exceeding 99%.[11][21]
Step 3: Capping
To prevent the elongation of chains that failed to react in the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is achieved by acetylation with a mixture of acetic anhydride and N-methylimidazole.[11]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester. This is accomplished by oxidation with a solution of iodine in the presence of water and a weak base like pyridine.[11]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Final Cleavage and Deprotection
Once the desired oligonucleotide sequence has been assembled, the final step is to remove all remaining protecting groups and cleave the oligonucleotide from the solid support. This is typically a one- or two-step process depending on the type of oligonucleotide (DNA or RNA) and the protecting groups used.
For DNA, a single treatment with concentrated ammonium hydroxide at an elevated temperature is usually sufficient to cleave the oligonucleotide from the support and remove the nucleobase and phosphate protecting groups.[16]
For RNA, a two-step procedure is generally required. First, the oligonucleotide is cleaved from the support and the nucleobase and phosphate protecting groups are removed using a basic solution, such as a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).[13] In the second step, the 2'-TBDMS groups are removed using a fluoride-containing reagent.[14]
Quantitative Data on Protecting Groups
The efficiency of oligonucleotide synthesis is highly dependent on the performance of the protecting groups. The following tables summarize key quantitative data for some of the most common protecting groups.
Table 1: Coupling Efficiency of Common Phosphoramidites
| Phosphoramidite Type | Activator | Typical Coupling Time | Typical Coupling Efficiency (%) |
| Standard DNA | Tetrazole | 30 - 60 seconds | > 99 |
| 2'-O-TBDMS RNA | 5-(Benzylmercapto)-1H-tetrazole (BMT) | 3 - 5 minutes | > 99 |
| 2'-O-TOM RNA | BMT or DCI | 2 - 3 minutes | > 99 |
Note: Coupling efficiencies can be influenced by the synthesizer, reagents, and the specific sequence.[21][22]
Table 2: Deprotection Conditions and Times for Nucleobase Protecting Groups
| Protecting Group | Nucleobase | Deprotection Reagent | Temperature (°C) | Typical Deprotection Time |
| Benzoyl (Bz) | A, C | Concentrated NH₄OH | 55 | 8 - 16 hours |
| Isobutyryl (iBu) | G | Concentrated NH₄OH | 55 | 8 - 16 hours |
| Acetyl (Ac) | C | AMA (NH₄OH/Methylamine) | 65 | 10 minutes |
| Phenoxyacetyl (Pac) | A | K₂CO₃ in Methanol | Room Temp | 4 hours |
| iPr-Pac | G | K₂CO₃ in Methanol | Room Temp | 4 hours |
| dmf | A, G | AMA (NH₄OH/Methylamine) | 65 | 10 minutes |
Note: Deprotection times are approximate and can vary based on the length and sequence of the oligonucleotide.[6][16][17][23]
Orthogonal Protection Strategies: Enabling Complexity
For the synthesis of modified oligonucleotides, such as those with fluorescent labels, quenchers, or conjugated peptides, it is often necessary to selectively deprotect one functional group while others remain protected. This is where orthogonal protecting groups are indispensable.
An excellent example is the use of the allyloxycarbonyl (Alloc) protecting group.[7] The Alloc group is stable to the acidic and basic conditions used for the removal of DMT and standard nucleobase protecting groups, respectively. However, it can be selectively removed under neutral conditions using a palladium catalyst.[24] This allows for the on-support modification of a specific site before the final deprotection of the oligonucleotide.
Caption: Orthogonal deprotection of different protecting groups.
Photolabile Protecting Groups: Spatiotemporal Control
Photolabile protecting groups (PPGs) offer an advanced level of control over deprotection, allowing for the removal of the protecting group at a specific time and location using light.[25] This is particularly useful in the synthesis of DNA microarrays, where specific sequences are synthesized in defined spots on a solid surface.[26]
A common PPG used in nucleotide chemistry is the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group.[27] This group can be efficiently cleaved by irradiation with UV light, typically in the range of 350-365 nm.[27] The quantum yield of photodeprotection is a critical parameter, as it determines the efficiency of the light-induced cleavage.[28][29]
Experimental Protocols
The following are representative protocols for the deprotection of common protecting groups. Note: These are general guidelines and may need to be optimized for specific oligonucleotides and applications. Always consult the manufacturer's instructions for specific reagents and solid supports.
Protocol 1: Standard Deprotection of DNA Oligonucleotides
Objective: To cleave a DNA oligonucleotide from the solid support and remove standard nucleobase (Bz, iBu) and phosphate (CE) protecting groups.
Materials:
-
Controlled pore glass (CPG) solid support with synthesized DNA.
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap vial.
-
Heating block or oven.
Procedure:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Heat the vial at 55°C for 8-16 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the CPG with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 2: Two-Step Deprotection of RNA Oligonucleotides (TBDMS Chemistry)
Objective: To cleave an RNA oligonucleotide from the support, remove nucleobase and phosphate protecting groups, and then remove the 2'-TBDMS protecting groups.
Step A: Cleavage and Base/Phosphate Deprotection
Materials:
-
CPG support with synthesized RNA.
-
Ammonium hydroxide/40% methylamine (1:1, v/v) (AMA).
-
Screw-cap vial.
-
Heating block.
Procedure:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial and heat at 65°C for 10-15 minutes.[13]
-
Cool the vial to room temperature and transfer the supernatant to a new tube.
-
Wash the CPG with 0.5 mL of water and combine with the supernatant.
-
Dry the oligonucleotide solution.
Step B: 2'-TBDMS Deprotection
Materials:
-
Dried, partially deprotected RNA from Step A.
-
Triethylamine trihydrofluoride (TEA·3HF).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Triethylamine (TEA).
-
Heating block.
Procedure:
-
Dissolve the dried RNA in 115 µL of anhydrous DMSO.
-
Add 60 µL of TEA and mix gently.
-
Add 75 µL of TEA·3HF.[14]
-
Heat the mixture at 65°C for 2.5 hours.[14]
-
Quench the reaction by adding an appropriate buffer (e.g., TE buffer).
-
The fully deprotected RNA is now ready for purification (e.g., by HPLC or gel electrophoresis).
Conclusion
Protecting groups are the unsung heroes of nucleotide chemistry, enabling the precise and efficient synthesis of DNA and RNA oligonucleotides. A thorough understanding of their properties, applications, and the principles of orthogonal protection is essential for researchers and professionals in the fields of drug development, diagnostics, and molecular biology. As the demand for complex and modified oligonucleotides continues to grow, the development of new and improved protecting group strategies will remain a key area of innovation, pushing the boundaries of what is possible in the synthesis of these vital biomolecules.
References
- 1. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glenresearch.com [glenresearch.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. glenresearch.com [glenresearch.com]
- 7. biotage.com [biotage.com]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. Applications of Photocleavable Oligonucleotides [biosyn.com]
- 10. scilit.com [scilit.com]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. The 9-fluorenylmethyloxycarbonyl group as a 5'-OH protection in oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 17. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
- 19. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. total-synthesis.com [total-synthesis.com]
- 25. researchgate.net [researchgate.net]
- 26. Photocleavable Oligonucleotide | PC Modification services [biosyn.com]
- 27. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 28. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 29. pubs.acs.org [pubs.acs.org]
I-bu-rG phosphoramidite CAS number and properties
An In-Depth Technical Guide to I-bu-rG Phosphoramidite (B1245037) for Researchers and Drug Development Professionals
Introduction
I-bu-rG phosphoramidite, chemically known as 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, is a critical building block in the chemical synthesis of ribonucleic acid (RNA). As a protected ribonucleoside phosphoramidite, it enables the site-specific incorporation of guanosine (B1672433) into an oligonucleotide chain with high efficiency and fidelity. The strategic placement of various protecting groups—dimethoxytrityl (DMT) on the 5'-hydroxyl, tert-butyldimethylsilyl (TBDMS) on the 2'-hydroxyl, isobutyryl (iBu) on the exocyclic amine of guanine (B1146940), and β-cyanoethyl on the phosphite (B83602) moiety—ensures that the coupling reactions proceed in a controlled manner during solid-phase synthesis. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and workflows for the synthesis and deprotection of RNA oligonucleotides.
Core Properties and Specifications
The physical and chemical properties of this compound are fundamental to its application in oligonucleotide synthesis. These properties dictate storage, handling, and reaction conditions.
Chemical and Physical Data
Quantitative data for this compound are summarized below.
| Property | Value | References |
| CAS Number | 147201-04-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₅₀H₆₈N₇O₉PSi | [5][6][7] |
| Molecular Weight | 970.19 g/mol | [2][4][6] |
| Appearance | Off-white solid | [8] |
| Purity | ≥98% (HPLC) | [9] |
Storage and Stability
Proper storage is crucial to maintain the reactivity and integrity of the phosphoramidite.
| Condition | Details | References |
| Long-Term Storage (Powder) | -20°C in a desiccated environment. | [5] |
| Solution Stability | Stable in anhydrous acetonitrile (B52724) for 2-3 days at room temperature. | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. |
Experimental Protocols: Solid-Phase RNA Synthesis
The phosphoramidite method is a cyclic process that sequentially adds nucleotide units to a growing chain anchored to a solid support. The high coupling efficiency of this method makes it the gold standard for oligonucleotide synthesis.
Reagent Preparation
-
Phosphoramidite Solution : To prepare a 0.1 M solution, dissolve the this compound powder in anhydrous acetonitrile. Ensure the solvent is thoroughly dried over molecular sieves to prevent moisture-induced degradation of the phosphoramidite.
-
Activator Solution : Prepare a solution of an activator, such as 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylthio-1H-tetrazole (BTT), in anhydrous acetonitrile.
-
Other Reagents : Standard solutions for deblocking (e.g., trichloroacetic acid in dichloromethane), capping (e.g., acetic anhydride (B1165640) and N-methylimidazole), and oxidation (e.g., iodine in THF/water/pyridine) are required and are typically supplied with automated synthesizers.
Automated Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer, which executes a four-step cycle for each nucleotide addition.
Caption: Automated solid-phase RNA synthesis cycle.
-
Step 1: Deblocking (Detritylation) : The acid-labile 5'-DMT protecting group on the support-bound nucleoside is removed with an acidic solution, exposing the 5'-hydroxyl group for the next reaction.
-
Step 2: Coupling : The this compound solution and activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the growing oligonucleotide chain. Coupling times are typically 3-6 minutes for RNA monomers.[3]
-
Step 3: Capping : To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation using capping reagents.
-
Step 4: Oxidation : The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution. This completes the cycle, and the process is repeated until the desired RNA sequence is assembled.
Post-Synthesis: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a multi-step process.
Caption: Stepwise workflow for RNA cleavage and deprotection.
-
Step 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups
-
Reagent : A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1:1 v/v).[3]
-
Protocol :
-
Transfer the solid support containing the synthesized RNA to a sealed vial.
-
Add the AMA solution (typically 1-2 mL).
-
Heat the vial at 65°C for 10-15 minutes.[2] This step cleaves the succinyl linker from the support and removes the β-cyanoethyl groups from the phosphates and the N-isobutyryl (iBu) protecting groups from the guanine bases.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
-
-
Step 2: Removal of 2'-O-TBDMS Protecting Groups
-
Reagents : Anhydrous Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (TEA), and Triethylamine trihydrofluoride (TEA·3HF).[2][3]
-
Protocol :
-
Evaporate the AMA solution from Step 1 to complete dryness using a vacuum concentrator.
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating (65°C for 5 minutes) may be necessary.[2]
-
Add 60 µL of TEA to the solution and mix gently.[2]
-
Add 75 µL of TEA·3HF to the mixture.[2]
-
Heat the reaction at 65°C for 2.5 hours.[1][2] This fluoride-based reagent specifically cleaves the silicon-oxygen bond of the TBDMS group.
-
Cool the reaction on ice.
-
-
-
Step 3: Quenching and Desalting
-
Following the TBDMS deprotection, the reaction is quenched (e.g., with a quenching buffer) and the fully deprotected RNA is desalted to remove residual salts and reagents. This can be accomplished via ethanol (B145695) precipitation or using specialized desalting columns.[1]
-
Purification and Analysis
The final purity of the synthetic RNA is critical for downstream applications.
-
Purification : Depending on the required purity and length of the oligonucleotide, purification can be performed using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), anion-exchange high-performance liquid chromatography (HPLC), or reversed-phase HPLC.[1] For many applications, purification is performed with the 5'-DMT group on, which is then removed post-purification.[2]
-
Analysis : The integrity and purity of the final RNA product should be confirmed by methods like mass spectrometry and analytical HPLC or capillary electrophoresis.
Conclusion
This compound is an essential reagent for the reliable chemical synthesis of RNA. A thorough understanding of its properties and the strict adherence to optimized protocols for its use in solid-phase synthesis and subsequent deprotection steps are paramount to achieving high yields of pure, full-length RNA oligonucleotides. The methodologies described provide a robust framework for researchers and professionals engaged in the development of RNA-based therapeutics, diagnostics, and advanced molecular biology research.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. atdbio.com [atdbio.com]
- 9. kulturkaufhaus.de [kulturkaufhaus.de]
Unraveling the Language of DNA Synthesis: An In-depth Guide to Phosphoramidite Nomenclature
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology and drug development, the ability to construct custom oligonucleotides with precision is paramount. At the heart of this capability lies the elegant and powerful phosphoramidite (B1245037) chemistry. Understanding the nomenclature of the building blocks, the nucleoside phosphoramidites, is fundamental for any researcher working in this field. This technical guide provides a comprehensive overview of phosphoramidite nomenclature, the underlying chemistry, and the experimental protocols for their use in solid-phase oligonucleotide synthesis.
The Core Structure: Deconstructing a Phosphoramidite
A nucleoside phosphoramidite is a meticulously designed molecule, a derivative of a natural or synthetic nucleoside, optimized for the stepwise synthesis of DNA and RNA.[1][2] Its name, though often long and seemingly complex, is a systematic descriptor of its constituent parts. Each part of the name corresponds to a specific chemical moiety, each with a crucial role in the synthesis process.
The fundamental structure consists of a central sugar (deoxyribose for DNA or ribose for RNA), a nucleobase (Adenine, Guanine, Cytosine, Thymine, or Uracil), a protecting group for the 5'-hydroxyl of the sugar, and a reactive phosphoramidite group at the 3'-hydroxyl position.[2][3] The exocyclic amino groups of the nucleobases are also protected to prevent unwanted side reactions.[1]
Here is a breakdown of a typical deoxynucleoside phosphoramidite structure:
Decoding the Nomenclature: A Systematic Approach
The systematic name of a phosphoramidite precisely describes its chemical structure. Let's dissect a representative example:
N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite
This name can be broken down as follows:
-
N-Protecting Group and Nucleobase: N6-Benzoyl...2'-deoxyadenosine
-
N6-Benzoyl: Specifies the protecting group on the exocyclic amine of the nucleobase. In this case, a benzoyl (Bz) group is attached to the N6 position of adenine (B156593).[1]
-
2'-deoxyadenosine: Identifies the core nucleoside, which is composed of adenine linked to a 2'-deoxyribose sugar.
-
-
5'-Hydroxyl Protecting Group: 5'-O-(4,4'-dimethoxytrityl)
-
3'-Phosphoramidite Moiety: 3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite
-
3'-O-: Shows that the phosphoramidite group is attached to the 3' oxygen of the deoxyribose.
-
(N,N-diisopropyl): This is the amino group attached to the phosphorus atom, which acts as a leaving group during the coupling reaction upon activation.[1]
-
β-cyanoethyl: This is the protecting group on the phosphite (B83602) oxygen. It is base-labile and is removed during the final deprotection step.[2]
-
phosphoramidite: This is the name of the functional group containing the trivalent phosphorus atom.
-
The logical relationship of these components to the final name is illustrated below:
Protecting Groups: The Key to Controlled Synthesis
Protecting groups are essential for preventing unwanted side reactions during oligonucleotide synthesis.[2] The choice of protecting groups is critical and depends on the specific requirements of the synthesis, such as the desired deprotection conditions.
Nucleobase Protecting Groups
The exocyclic amino groups of adenine, guanine, and cytosine are reactive and must be protected. Thymine and uracil (B121893) do not have exocyclic amino groups and therefore do not require protection.[1]
| Nucleobase | Common Protecting Groups | Abbreviation | Deprotection Conditions |
| Adenine (A) | Benzoyl | Bz | Standard (Ammonium Hydroxide) |
| Phenoxyacetyl | Pac | Mild | |
| Guanine (G) | Isobutyryl | iBu | Standard (Ammonium Hydroxide) |
| Dimethylformamidine | dmf | Mild | |
| 4-isopropyl-phenoxyacetyl | iPr-Pac | Mild | |
| Cytosine (C) | Benzoyl | Bz | Standard (Ammonium Hydroxide) |
| Acetyl | Ac | Mild |
Other Key Protecting Groups
| Moiety | Protecting Group | Abbreviation | Key Features |
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Acid-labile; allows for monitoring of coupling efficiency.[4] |
| 3'-Phosphite | β-Cyanoethyl | CE | Base-labile; removed during final deprotection.[2] |
| 2'-Hydroxyl (RNA) | tert-Butyldimethylsilyl | TBDMS | Fluoride-labile.[1] |
| Tri-iso-propylsilyloxymethyl | TOM | Fluoride-labile.[1] |
The Engine of Synthesis: The Phosphoramidite Coupling Reaction
The core of solid-phase oligonucleotide synthesis is the coupling of a phosphoramidite monomer to the growing oligonucleotide chain attached to a solid support. This process is a four-step cycle that is repeated for each nucleotide addition.[2][4]
The key coupling step involves the activation of the phosphoramidite by a weak acid, typically an azole catalyst such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT).[4] The protonated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
Experimental Protocols
I. Solid-Phase Oligonucleotide Synthesis (One Cycle)
This protocol outlines a single cycle of nucleotide addition on an automated DNA synthesizer.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Deoxynucleoside phosphoramidites (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).[4]
-
Deblocking solution (3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)).[4]
-
Capping Solution A (Acetic anhydride/Pyridine/THF).
-
Capping Solution B (16% N-Methylimidazole in THF).[4]
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).[5]
-
Anhydrous acetonitrile (B52724) for washing.
Procedure:
-
Detritylation: The column containing the solid support is treated with the deblocking solution for 60-90 seconds to remove the 5'-DMT group, exposing the 5'-hydroxyl group. The column is then washed thoroughly with anhydrous acetonitrile.[6]
-
Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the column. The coupling reaction proceeds for a specified time (typically 30-180 seconds) to form a phosphite triester linkage.[5] The column is then washed with anhydrous acetonitrile.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), the column is treated with Capping Solutions A and B. This acetylates any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile.[4]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the column with the oxidizing solution for approximately 30 seconds.[5] The column is then washed with anhydrous acetonitrile.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
II. Cleavage and Deprotection of the Oligonucleotide
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Materials and Reagents:
-
Concentrated ammonium (B1175870) hydroxide (B78521).
-
For sensitive modifications, a milder deprotection solution such as a mixture of ammonium hydroxide and methylamine (B109427) (AMA) or potassium carbonate in methanol (B129727) may be used.[7]
Procedure:
-
Cleavage from Support: The solid support is transferred from the synthesis column to a sealed vial. Concentrated ammonium hydroxide is added, and the mixture is incubated at room temperature or an elevated temperature (e.g., 55 °C) for a specified time (typically 1-16 hours) to cleave the oligonucleotide from the support.[8]
-
Base and Phosphate Deprotection: The same treatment with ammonium hydroxide also removes the β-cyanoethyl groups from the phosphate backbone and the protecting groups from the nucleobases.[8]
-
Final DMT Removal (if "Trityl-on"): If the final 5'-DMT group was left on for purification purposes ("trityl-on"), it is removed by treatment with an acid, such as 80% acetic acid.[5]
-
Purification: The crude oligonucleotide solution is then purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).[9]
By understanding the systematic nomenclature of phosphoramidites, researchers can confidently select the appropriate building blocks for their specific applications, paving the way for advancements in diagnostics, therapeutics, and synthetic biology.
References
- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 9. alfachemic.com [alfachemic.com]
Methodological & Application
Application Notes and Protocols for I-bu-rG Phosphoramidite in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. The phosphoramidite (B1245037) method stands as the gold standard for this process, offering high coupling efficiencies and adaptability for a wide range of modifications. A key component in this methodology is the use of protecting groups on the nucleobases to prevent unwanted side reactions. For guanosine (B1672433), the N2-isobutyryl (I-bu) protecting group is a widely utilized modification. This document provides a detailed protocol and application notes for the use of I-bu-rG phosphoramidite in solid-phase RNA synthesis, focusing on best practices to ensure high yield and purity of the final RNA product.
The this compound, specifically N2-isobutyryl-5'-O-dimethoxytrityl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, is a monomer used for the incorporation of guanosine into a growing RNA chain. The isobutyryl group provides robust protection of the exocyclic amine of guanine (B1146940) during the synthesis cycles and can be efficiently removed during the final deprotection steps.
Chemical Structure of this compound
Caption: Structure of this compound.
Solid-Phase RNA Synthesis Workflow
The synthesis of RNA oligonucleotides using this compound follows a well-defined cyclical process on a solid support, typically controlled pore glass (CPG). Each cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Caption: Automated Solid-Phase RNA Synthesis Cycle.
Experimental Protocols
Reagent Preparation
Ensure all reagents are of high purity and anhydrous where specified. Use freshly opened solvents.
| Reagent | Supplier Recommendation | Storage |
| This compound | High Purity (>98%) | Store at -20°C under argon. |
| Acetonitrile (Anhydrous) | <30 ppm water | Store over molecular sieves. |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Store in a tightly sealed, acid-resistant bottle. |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile | Store under argon. |
| Capping Solution A | Acetic Anhydride/Pyridine/THF | Store in a tightly sealed bottle. |
| Capping Solution B | 16% N-Methylimidazole in THF | Store in a tightly sealed bottle. |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/Water | Store in an amber bottle to protect from light. |
Automated Solid-Phase Synthesis Cycle
This protocol is based on a standard 1 µmol synthesis scale. Adjust volumes accordingly for different scales.
| Step | Reagent/Action | Time | Purpose |
| 1. Deblocking | 3% TCA in DCM | 60-90 sec | Removes the 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling reaction. |
| Wash | Anhydrous Acetonitrile | 45 sec | Removes residual deblocking solution and by-products. |
| 2. Coupling | This compound (0.1 M in Acetonitrile) + Activator (0.25 M ETT) | 6-12 min | Couples the phosphoramidite to the free 5'-hydroxyl group. A longer coupling time is recommended for the sterically hindered I-bu-rG. |
| Wash | Anhydrous Acetonitrile | 45 sec | Removes excess phosphoramidite and activator. |
| 3. Capping | Capping A + Capping B (1:1 v/v) | 30 sec | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations. |
| Wash | Anhydrous Acetonitrile | 45 sec | Removes excess capping reagents. |
| 4. Oxidation | 0.02 M Iodine solution | 30 sec | Oxidizes the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. |
| Wash | Anhydrous Acetonitrile | 45 sec | Removes residual oxidizer. |
Repeat this cycle for each subsequent nucleotide addition.
Cleavage and Deprotection
This two-step process removes the synthesized RNA from the solid support and cleaves all protecting groups.
Step 1: Cleavage from Support and Removal of Base and Phosphate Protecting Groups
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) solution of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).
-
Incubate at 65°C for 15-20 minutes.
-
Cool the vial on ice and transfer the supernatant to a new tube.
-
Wash the solid support with 0.5 mL of RNase-free water and combine with the supernatant.
-
Dry the solution in a vacuum concentrator.
Step 2: Removal of 2'-O-TBDMS Protecting Group
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for 5 minutes may be required.[1]
-
Add 60 µL of triethylamine (B128534) (TEA) to the DMSO/RNA solution and mix gently.[1]
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[1]
-
Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane).
-
Precipitate the RNA using a salt (e.g., sodium acetate) and ethanol.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.
Quantitative Data
Coupling Efficiency
| Phosphoramidite Type | Typical Coupling Efficiency | Recommended Coupling Time |
| DNA Phosphoramidites | >99% | 2-3 min |
| RNA Phosphoramidites (general) | ~98-99% | 6-12 min |
| This compound | ~98-99% (with optimized time) | 6-12 min (empirical optimization recommended) |
Deprotection Kinetics
The choice of deprotection conditions is crucial for efficient removal of all protecting groups without degrading the RNA. The isobutyryl group on guanine is relatively stable and requires specific conditions for complete removal.
| Protecting Group | Base | Deprotection Condition | Half-life (t½) |
| N2-isobutyryl (G) | Aqueous Methylamine | 40% aq. CH3NH2, 25°C | ~2 hours |
| N2-isobutyryl (G) | Ethanolic Ammonia | 2.0 M NH3 in EtOH, 25°C | > 24 hours |
| N2-isobutyryl (G) | AMA (1:1 NH4OH/aq. CH3NH2) | 65°C | < 10 minutes |
| N6-benzoyl (A) | Aqueous Methylamine | 40% aq. CH3NH2, 25°C | ~1 hour |
| N4-acetyl (C) | Aqueous Methylamine | 40% aq. CH3NH2, 25°C | < 10 minutes |
| β-cyanoethyl (phosphate) | AMA | 65°C | < 5 minutes |
| 2'-O-TBDMS (ribose) | TEA·3HF in DMSO | 65°C | ~2.5 hours for completion[1] |
Data compiled from various sources. Half-life values are approximate and can vary with specific conditions.[3][4][5]
Purification and Quality Control
Following deprotection, the crude RNA must be purified to remove truncated sequences, protecting group remnants, and salts.
Purification Methods
| Method | Principle | Purity | Best Suited For |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Size-based separation | >95% | High-purity applications, removal of n-1 and other closely related impurities. |
| High-Performance Liquid Chromatography (HPLC) | Anion-exchange or reversed-phase separation | >90% | High-throughput purification, scalable. |
| Solid-Phase Extraction (SPE) | Cartridge-based purification | Desalting and removal of small molecules | Rapid cleanup, not for high-purity applications. |
Quality Control
| Method | Parameter Measured | Acceptance Criteria |
| UV Spectrophotometry | Concentration and Purity | A260/A280 ratio of ~2.0 for pure RNA.[1] |
| Mass Spectrometry (MALDI-TOF or ESI) | Molecular Weight | Observed mass should match the calculated mass of the full-length product. |
| Capillary Electrophoresis (CE) or HPLC | Purity and Integrity | A single major peak corresponding to the full-length product. |
Troubleshooting
Caption: Troubleshooting Common RNA Synthesis Issues.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | 1. Insufficient coupling time for I-bu-rG. 2. Degraded phosphoramidite or activator. 3. Moisture in reagents or lines. | 1. Increase coupling time to 10-12 minutes. 2. Use fresh, high-purity reagents. 3. Ensure all reagents and the synthesizer are anhydrous.[1] |
| Presence of n-1 sequences | 1. Inefficient capping. 2. Incomplete coupling. | 1. Check the quality and delivery of capping reagents. 2. See "Low Coupling Efficiency" above. |
| RNA Degradation | 1. RNase contamination. 2. Harsh deprotection conditions. | 1. Use certified RNase-free reagents, tips, and tubes. 2. Adhere strictly to recommended deprotection times and temperatures. |
| Incomplete Deprotection | 1. Insufficient deprotection time or temperature. 2. Degraded deprotection reagents. | 1. Ensure the AMA deprotection is carried out at 65°C for the full duration. 2. Use fresh deprotection solutions. |
Conclusion
The use of this compound is a reliable method for the incorporation of guanosine in automated RNA synthesis. Success hinges on the use of high-quality reagents, optimization of coupling times to account for the steric bulk of the protecting groups, and careful execution of the deprotection and purification steps. By following the detailed protocols and troubleshooting guidelines presented in these application notes, researchers can consistently achieve high yields of pure RNA oligonucleotides for their downstream applications.
References
Application Notes and Protocols for I-bu-rG Phosphoramidite in Automated DNA/RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N2-isobutyryl-2'-O-TBDMS-rG-3'-CE (I-bu-rG) phosphoramidite (B1245037) in automated solid-phase synthesis of DNA and RNA oligonucleotides. This document outlines the chemical properties, recommended protocols, and performance data associated with this reagent, enabling researchers to optimize its use in the synthesis of oligonucleotides for research, diagnostics, and therapeutic applications.
Introduction to I-bu-rG Phosphoramidite
This compound is a key building block for the incorporation of guanosine (B1672433) ribonucleosides in automated RNA synthesis. The isobutyryl (iBu) protecting group on the exocyclic amine of guanine (B1146940) is a "classic" protecting group that offers a balance of stability during synthesis and ease of removal during deprotection. The tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose sugar, preventing unwanted side reactions during the phosphoramidite coupling steps.[1][2]
Full Chemical Name: 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-O-[(tert-butyl)dimethylsilyl]-guanosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite CAS Number: 147201-04-5[3]
Quantitative Performance Data
The choice of protecting group for the guanosine base can impact both the coupling efficiency during synthesis and the kinetics of deprotection. While I-bu-rG is a robust and widely used phosphoramidite, other protecting groups such as acetyl (Ac) and dimethylformamidine (dmf) offer faster deprotection profiles.
Table 1: Comparison of Deprotection Times for Different Guanosine Protecting Groups
| Protecting Group | Deprotection Reagent | Temperature | Time for Complete Deprotection |
| iBu (isobutyryl) | Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | 36 hours[4] |
| Ammonium Hydroxide | 55°C | 16 hours[4] | |
| Ammonium Hydroxide | 65°C | 8 hours[4] | |
| AMA | Room Temperature | 120 minutes[5][6] | |
| AMA | 37°C | 30 minutes[5][6] | |
| AMA | 55°C | 10 minutes[5][6] | |
| AMA | 65°C | 5 minutes[5][6] | |
| dmf (dimethylformamidine) | Ammonium Hydroxide | Room Temperature | 16 hours[4] |
| Ammonium Hydroxide | 55°C | 4 hours[4] | |
| Ammonium Hydroxide | 65°C | 2 hours[4] | |
| AMA | 65°C | 5 minutes[5][6] | |
| Ac (acetyl) | Ammonium Hydroxide | Room Temperature | 16 hours[4] |
| Ammonium Hydroxide | 55°C | 4 hours[4] | |
| Ammonium Hydroxide | 65°C | 2 hours[4] | |
| AMA | 65°C | 5 minutes[5][6] |
*AMA is a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine (B109427).[6] *Note: Deprotection times for dG in DNA synthesis are often used as a proxy for rG in RNA synthesis.
Coupling Efficiency:
The coupling efficiency of phosphoramidites is a critical factor in the synthesis of long oligonucleotides. For RNA synthesis, the steric hindrance from the 2'-O-TBDMS protecting group can slightly reduce coupling efficiency compared to DNA synthesis.[7] Generally, with optimized protocols and high-quality reagents, the coupling efficiency for this compound is expected to be greater than 99%.[8][9] Factors that can negatively impact coupling efficiency include the presence of moisture, the age of the phosphoramidite solution, and the choice of activator.[7]
Experimental Protocols
Reagent Preparation
This compound Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M. For example, dissolve 1 gram of this compound (MW: ~970 g/mol ) in approximately 10.3 mL of anhydrous acetonitrile.
-
The phosphoramidite solution is stable for 2-3 days when stored under an inert atmosphere (e.g., argon) on the synthesizer. For longer-term storage, it is recommended to store the solution at -20°C.
Other Reagents for Automated Synthesis:
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Capping Solution A: Acetic anhydride/Pyridine/THF.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solution: Anhydrous acetonitrile.
Automated Synthesis on an ABI 394 Synthesizer
The following is a representative synthesis cycle for the incorporation of this compound on a 1 µmol scale. The timings can be adjusted based on the specific synthesizer and the length and complexity of the RNA sequence.
Table 2: Representative ABI 394 Synthesis Cycle for this compound
| Step | Reagent/Action | Time |
| 1. Deblocking | 3% TCA in DCM | 60 seconds |
| 2. Wash | Acetonitrile | 90 seconds |
| 3. Coupling | This compound + Activator | 6 minutes |
| 4. Wash | Acetonitrile | 90 seconds |
| 5. Capping | Capping A + Capping B | 30 seconds |
| 6. Wash | Acetonitrile | 90 seconds |
| 7. Oxidation | Oxidizer | 45 seconds |
| 8. Wash | Acetonitrile | 90 seconds |
A 6-minute coupling time is recommended for RNA monomers to account for the steric bulk of the 2'-O-TBDMS group.[7]
Post-Synthesis Cleavage and Deprotection
Standard Deprotection Protocol (Ammonium Hydroxide):
-
Transfer the solid support to a screw-cap vial.
-
Add a 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol.
-
Heat the vial at 55°C for 16 hours to cleave the oligonucleotide from the support and remove the iBu and cyanoethyl protecting groups.[2]
-
After cooling, transfer the supernatant to a new tube and evaporate to dryness.
Fast Deprotection Protocol (AMA):
-
Transfer the solid support to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
After cooling, transfer the supernatant to a new tube and evaporate to dryness.
2'-O-TBDMS Group Removal
-
Resuspend the dried oligonucleotide in 115 µL of anhydrous DMSO.
-
Add 60 µL of triethylamine (B128534) (TEA).
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[10]
-
Quench the reaction by adding an appropriate quenching buffer (e.g., 1.5 M ammonium bicarbonate).
Purification
The deprotected oligonucleotide can be purified using standard techniques such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction (SPE).
Visualized Workflows and Pathways
Automated RNA Synthesis Cycle
The following diagram illustrates the key steps in a single cycle of automated solid-phase RNA synthesis using this compound.
Caption: Automated RNA Synthesis Cycle.
Post-Synthesis Workup Workflow
This diagram outlines the sequential steps for processing the oligonucleotide after its synthesis on the solid support.
Caption: Post-Synthesis Oligonucleotide Workup.
cGAS-STING Signaling Pathway
The synthesis of cyclic dinucleotides, such as cGAMP, which are crucial second messengers in the cGAS-STING innate immunity pathway, often utilizes phosphoramidite chemistry. The choice of protecting groups, including for guanosine, is critical for the successful synthesis of these complex molecules.[11][12]
Caption: cGAS-STING Signaling Pathway.
Troubleshooting
Low Coupling Efficiency:
-
Cause: Presence of moisture in reagents or on the synthesizer.
-
Solution: Use fresh, anhydrous acetonitrile. Ensure phosphoramidite solutions are prepared under an inert atmosphere. Check for leaks in the synthesizer's gas lines.[7]
-
Cause: Degraded phosphoramidite solution.
-
Solution: Prepare fresh phosphoramidite solutions every 2-3 days. Store stock solutions at -20°C.
Incomplete Deprotection:
-
Cause: Insufficient deprotection time or temperature.
-
Solution: Increase the deprotection time or temperature according to the guidelines in Table 1.
-
Cause: Old or low-quality deprotection reagents.
-
Solution: Use fresh ammonium hydroxide or AMA solution.
Oligonucleotide Degradation:
-
Cause: Prolonged exposure to harsh deprotection conditions.
-
Solution: For sensitive oligonucleotides, consider using a faster deprotection method like AMA.
-
Cause: Incomplete removal of the 2'-O-TBDMS group leading to strand scission during subsequent handling.
-
Solution: Ensure complete desilylation by following the recommended protocol.
By following these guidelines and protocols, researchers can effectively utilize this compound for the reliable and efficient synthesis of high-quality RNA oligonucleotides for a wide range of applications.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. Frontiers | The effect of the cyclic GMP-AMP synthase-stimulator of interferon genes signaling pathway on organ inflammatory injury and fibrosis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for I-bu-rG Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-bu-rG phosphoramidite (B1245037) (5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite) is a crucial building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. Its isobutyryl (iBu) protecting group on the guanine (B1146940) base is favored for its stability during synthesis and its well-characterized deprotection kinetics. This document provides detailed application notes and experimental protocols for the efficient use of I-bu-rG phosphoramidite in solid-phase RNA synthesis, with a focus on maximizing coupling efficiency for the production of high-quality RNA molecules such as small interfering RNAs (siRNAs) and microRNA (miRNA) mimics.
Data Presentation: Coupling Efficiency of this compound
The coupling efficiency of each phosphoramidite addition is a critical determinant of the overall yield and purity of the final oligonucleotide product. Even small deviations from high coupling efficiency can lead to a significant increase in truncated sequences, especially for longer oligonucleotides. The coupling efficiency of this compound is influenced by several factors, including the choice of activator, coupling time, and the concentration of the phosphoramidite solution.
| Activator | Activator Concentration (M) | Phosphoramidite Concentration (M) | Coupling Time (min) | Typical Stepwise Coupling Efficiency (%) |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 0.1 | 5 - 10 | > 98.5 |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 | 0.1 | 3 - 7 | > 99.0 |
| 4,5-Dicyanoimidazole (DCI) | 0.12 - 0.25 | 0.1 | 2 - 5 | > 99.5[1] |
Note: The data presented are representative and may vary depending on the synthesizer, reagents, and specific sequence context.
Experimental Protocols
Protocol 1: Standard Solid-Phase RNA Oligonucleotide Synthesis
This protocol outlines the standard steps for automated solid-phase synthesis of RNA oligonucleotides using this compound on a compatible DNA/RNA synthesizer.
Materials:
-
This compound
-
Other required RNA and/or DNA phosphoramidites (A, C, U)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.25 M ETT in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
-
Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and ethanol)
-
2'-O-silyl deprotection solution (e.g., triethylamine (B128534) trihydrofluoride (TEA·3HF) in N,N-dimethylformamide)
Procedure:
-
Preparation:
-
Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install the phosphoramidite solutions and all other necessary reagents on the automated synthesizer according to the manufacturer's instructions.
-
Pack the appropriate CPG solid support into a synthesis column.
-
-
Automated Synthesis Cycle: The following steps are performed iteratively for each nucleotide addition.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The release of the DMT cation (orange color) can be monitored to assess coupling efficiency from the previous cycle.
-
Coupling: The this compound solution is co-delivered with the activator solution to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 5-10 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion-mutant sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation with a mixture of aqueous ammonia and ethanol (B145695) at 55°C for 8-12 hours.
-
The solution is then evaporated to dryness.
-
-
2'-O-TBDMS Deprotection:
-
The dried oligonucleotide is resuspended in a solution of TEA·3HF in DMF and incubated at 65°C for 1.5-2.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.
-
-
Purification: The crude RNA oligonucleotide is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction.
Protocol 2: Synthesis of microRNA (miRNA) Mimics
This protocol describes the synthesis of a double-stranded miRNA mimic using solid-phase synthesis with this compound for the guanosine (B1672433) residues.
Procedure:
-
Synthesize Guide and Passenger Strands:
-
Synthesize the guide strand and the passenger strand of the miRNA mimic as two separate oligonucleotides following the "Standard Solid-Phase RNA Oligonucleotide Synthesis" protocol described above.
-
Incorporate any desired chemical modifications (e.g., 2'-O-methyl, 2'-fluoro, phosphorothioates) by using the corresponding phosphoramidites during the synthesis.
-
-
Purification and Quantification:
-
Purify both the guide and passenger strands using an appropriate method (e.g., HPLC).
-
Quantify the concentration of each purified strand using UV-Vis spectrophotometry at 260 nm.
-
-
Annealing:
-
Mix equimolar amounts of the guide and passenger strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH at pH 7.4, 2 mM magnesium acetate).
-
Heat the mixture to 95°C for 5 minutes.
-
Gradually cool the mixture to room temperature over 1-2 hours to allow for proper annealing of the two strands.
-
-
Verification:
-
Confirm the formation of the double-stranded miRNA mimic by native PAGE analysis.
-
Visualizations
Caption: Workflow for automated solid-phase RNA synthesis.
References
Deprotection of Oligonucleotides Containing Isobutyryl-Guanosine (i-Bu-rG): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of synthetic oligonucleotides containing the isobutyryl-protected guanosine (B1672433) (i-Bu-rG) nucleobase. The selection of an appropriate deprotection strategy is critical to ensure the complete removal of all protecting groups from the nucleobases, phosphate (B84403) backbone, and the 5'-hydroxyl group, while minimizing potential side reactions that could compromise the integrity and purity of the final oligonucleotide product.
Introduction to i-Bu-rG Deprotection
The isobutyryl (iBu) group is a commonly used protecting group for the exocyclic amine of guanosine during solid-phase oligonucleotide synthesis. Its removal is a crucial final step in obtaining the functional oligonucleotide. The rate-determining step in the deprotection of standard oligonucleotides is often the cleavage of the isobutyryl group from guanine.[1][2] The choice of deprotection method depends on several factors, including the presence of other sensitive modifications in the oligonucleotide sequence, the desired speed of the process, and the scale of the synthesis.
This guide outlines several common deprotection strategies, from standard ammonium (B1175870) hydroxide (B78521) treatment to accelerated and milder methods, providing researchers with the information needed to select the optimal procedure for their specific application.
Deprotection Strategies and Considerations
The deprotection process can be broadly categorized into three key steps:
-
Cleavage from the Solid Support: The oligonucleotide is first cleaved from the solid support on which it was synthesized.
-
Phosphate Backbone Deprotection: The cyanoethyl protecting groups are removed from the phosphate or phosphorothioate (B77711) backbone.
-
Nucleobase Deprotection: The protecting groups on the heterocyclic bases, including the i-Bu group on guanosine, are removed.
These steps can be performed concurrently or sequentially depending on the chosen protocol. When selecting a deprotection method, it is imperative to consider the overall composition of the oligonucleotide. The presence of base-labile groups, such as certain dyes or modified nucleosides, may necessitate the use of milder deprotection conditions to prevent their degradation.[3][4]
A general workflow for oligonucleotide deprotection is illustrated below:
Caption: General workflow for oligonucleotide deprotection.
Deprotection Protocols and Reagents
Several reagents and conditions can be employed for the deprotection of i-Bu-rG containing oligonucleotides. The choice of method will influence the time and temperature required for complete deprotection.
Standard Deprotection with Ammonium Hydroxide
This is the most traditional method for oligonucleotide deprotection.[3][4] It is effective for standard DNA and RNA oligonucleotides without base-sensitive modifications.
Experimental Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add fresh, concentrated ammonium hydroxide (28-33% NH₃ in water) to the vial, ensuring the support is completely submerged.
-
Tightly seal the vial and incubate at the desired temperature and time as indicated in the table below.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of water or a suitable buffer and combine the wash with the supernatant.
-
Remove the ammonia (B1221849) by vacuum centrifugation.
Table 1: Standard Deprotection Conditions using Ammonium Hydroxide
| Reagent | Temperature | Time | Notes |
| Concentrated NH₄OH | 55 °C | 17 hours | Sufficient for all standard bases (A, C, G, T).[5] |
| Concentrated NH₄OH | Room Temp. | 17 hours | Sufficient for A, C, and dmf-dG protected bases.[5] |
| Concentrated NH₄OH | 65 °C | 2 hours | Sufficient for A, C, and dmf-dG protected bases.[5] |
UltraFAST Deprotection with AMA
Ammonium hydroxide/Methylamine (AMA) is a reagent that significantly reduces the time required for deprotection.[3][5] This method is suitable for high-throughput applications.
Experimental Protocol:
-
Prepare the AMA reagent by mixing equal volumes of aqueous ammonium hydroxide (28-33%) and 40% aqueous methylamine. Caution: This should be done in a well-ventilated fume hood.
-
Transfer the solid support to a screw-cap vial.
-
Add the AMA reagent to the vial, ensuring the support is completely submerged.
-
Tightly seal the vial and incubate at the recommended temperature and time.
-
After incubation, cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Wash the support and combine the wash with the supernatant.
-
Evaporate the AMA solution under vacuum.
Table 2: UltraFAST Deprotection Conditions using AMA
| Reagent | Temperature | Time | Notes |
| AMA | 65 °C | 5-10 minutes | Complete deprotection of standard bases. Requires the use of Ac-dC to avoid base modification.[3][4][6] |
| AMA | Room Temp. | 5 minutes | For cleavage from the support if performed as a separate step.[3][5] |
Mild Deprotection Methods
For oligonucleotides containing sensitive functional groups, such as certain dyes or modified bases, milder deprotection conditions are necessary to prevent their degradation.
This method is particularly useful for oligonucleotides synthesized with "UltraMILD" protecting groups (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG).
Experimental Protocol:
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Transfer the solid support to a vial.
-
Add the potassium carbonate solution to the vial.
-
Incubate at room temperature for the specified time.
-
After incubation, transfer the supernatant to a new tube.
-
Neutralize the solution with a suitable buffer or acid as required for downstream applications.
Table 3: Mild Deprotection with Potassium Carbonate
| Reagent | Temperature | Time | Notes |
| 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours | For use with UltraMILD monomers and phenoxyacetic anhydride (B1165640) in the capping step.[3][5][6] |
This provides an alternative mild deprotection strategy.
Experimental Protocol:
-
Prepare the deprotection solution by mixing tert-butylamine (B42293) and water in the specified ratio.
-
Add the solution to the vial containing the solid support.
-
Incubate at the recommended temperature and time.
-
Work up the reaction as described for other methods.
Table 4: Mild Deprotection with tert-Butylamine
| Reagent | Temperature | Time | Notes |
| t-Butylamine/Water (1:3 v/v) | 60 °C | 6 hours | Sufficient for A, C, and dmf-dG.[3][6] |
| t-Butylamine/Methanol/Water (1:1:2 v/v/v) | 55 °C | Overnight | Recommended for TAMRA-containing oligonucleotides.[3][6] |
Chemical Relationships in Deprotection
The deprotection of i-Bu-rG is a base-catalyzed hydrolysis reaction. The choice of base and reaction conditions determines the rate of this and other deprotection reactions.
Caption: Chemical relationship in i-Bu-rG deprotection.
Summary and Recommendations
The successful deprotection of i-Bu-rG containing oligonucleotides is essential for obtaining high-quality synthetic nucleic acids. The following table summarizes the key features of the described deprotection methods to aid in the selection of the most appropriate protocol.
Table 5: Comparison of Deprotection Methods
| Method | Reagent(s) | Speed | Mildness | Key Considerations |
| Standard | Concentrated NH₄OH | Slow | Moderate | Suitable for routine, unmodified oligonucleotides. |
| UltraFAST | AMA | Very Fast | Harsh | Ideal for high-throughput synthesis; requires Ac-dC.[3][4][6] |
| Mild (Carbonate) | K₂CO₃ in Methanol | Moderate | Very Mild | Recommended for highly sensitive modifications; requires UltraMILD phosphoramidites.[3][5][6] |
| Mild (t-Butylamine) | t-Butylamine/Water | Moderate | Mild | Good alternative for sensitive oligonucleotides.[3][6] |
It is strongly recommended to perform a small-scale trial deprotection when working with a new or highly modified oligonucleotide to optimize the conditions and ensure the integrity of the final product. Always consult the technical documentation for any modified phosphoramidites or solid supports for specific deprotection recommendations.
References
Application Notes & Protocols: Site-Specific Incorporation of N2-isobutyryl-guanosine (I-bu-rG) into Custom RNA Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of custom RNA oligonucleotides is a cornerstone of modern molecular biology, with profound implications for therapeutics, diagnostics, and fundamental research.[1] RNA molecules such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and guide RNAs for CRISPR systems require high-fidelity synthesis to ensure their biological activity.[2][3] The phosphoramidite (B1245037) method remains the most robust and widely used strategy for the chemical synthesis of RNA.[4][5] This document provides detailed application notes and protocols for the incorporation of N2-isobutyryl-guanosine (I-bu-rG) as a protected building block in the solid-phase synthesis of custom RNA sequences.
The isobutyryl (iBu) group serves as a crucial protecting group for the exocyclic amine of guanine (B1146940), preventing unwanted side reactions during the oligonucleotide synthesis cycles.[5] It is stable during the acidic conditions of detritylation but can be efficiently removed during the final basic deprotection step.[6] The use of I-bu-rG phosphoramidite, in conjunction with other protected ribonucleoside phosphoramidites, allows for the precise, site-specific incorporation of guanosine (B1672433) into a growing RNA chain.
Application Notes
I-bu-rG CE Phosphoramidite in RNA Synthesis
The key reagent for incorporating guanosine is its phosphoramidite derivative. The full chemical name for the commonly used building block is 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-O-[(tert-butyl)dimethylsilyl]-guanosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[7] This molecule is engineered with several protecting groups, each serving a specific purpose in the automated synthesis cycle:
-
N2-isobutyryl (iBu): Protects the exocyclic amine of the guanine base.[5]
-
5'-Dimethoxytrityl (DMT): A bulky acid-labile group protecting the 5'-hydroxyl, removed at the start of each coupling cycle to allow chain elongation.[5]
-
2'-O-tert-butyldimethylsilyl (TBDMS): Protects the 2'-hydroxyl group of the ribose sugar, which is critical for preventing chain cleavage and isomerization during synthesis.[8]
-
3'-O-β-cyanoethyl (CE) phosphoramidite: The reactive group that, upon activation, forms the phosphite (B83602) triester linkage with the 5'-hydroxyl of the growing RNA chain.[4]
The high purity of the this compound monomer is essential for achieving high coupling efficiencies and ensuring the integrity of the final RNA product.[7]
Applications in Research and Drug Development
The ability to synthesize custom RNA sequences containing guanosine at specific positions is fundamental to various applications:
-
RNA Therapeutics: The development of siRNA and ASO drugs often involves chemical modifications to enhance stability and efficacy.[2][9] The synthesis of these therapeutic molecules relies on the precise incorporation of standard and modified nucleosides, including I-bu-rG.
-
Structural Biology: Studying the three-dimensional structure and dynamics of RNA requires the synthesis of specific RNA sequences, sometimes with isotopic labels.[5]
-
Functional Genomics: Custom RNA oligos are used as probes, aptamers, and guide RNAs to investigate gene function and cellular processes.[10]
Quality Control and Analysis
Post-synthesis, it is critical to verify the successful incorporation of I-bu-rG and the overall integrity of the RNA oligonucleotide. The primary method for this is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS).[11][12] This technique can confirm the molecular weight of the final product with high accuracy and can be used to sequence the oligonucleotide through fragmentation analysis (MS/MS), confirming the correct placement of each nucleotide.[13]
Quantitative Data Summary
The following tables summarize key data for the use of I-bu-rG in RNA synthesis.
Table 1: Properties of a Typical I-bu-rG CE Phosphoramidite Reagent
| Property | Description | Reference |
|---|---|---|
| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-O-[(tert-butyl)dimethylsilyl]-guanosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [7] |
| Molecular Formula | C₅₄H₇₆N₇O₉PSi | [14] (Derived) |
| Molecular Weight | ~1042 g/mol | [14] (Derived) |
| Base Protection | N2-isobutyryl (iBu) | [7] |
| 2'-OH Protection | tert-butyldimethylsilyl (TBDMS) | [8] |
| Purity (HPLC) | ≥99% | [7] |
| Purity (³¹P NMR) | ≥99% |[7] |
Table 2: Common Deprotection Conditions for RNA Oligonucleotides
| Reagent | Temperature | Time | Notes | Reference |
|---|---|---|---|---|
| Ammonium Hydroxide (30%) | 55 °C | 16 hours | Standard condition for iBu-dG. | [6] |
| Ammonium Hydroxide (30%) / Methylamine (40%) (AMA) (1:1) | 65 °C | 10-15 minutes | UltraFAST deprotection. Requires Ac-rC instead of Bz-rC. | [15][16] |
| Ethanolic Ammonium Hydroxide | Room Temp | ~24 hours | Milder condition to suppress desilylation and chain cleavage. | [8] |
| t-Butylamine/water (1:3 v/v) | 60 °C | 6 hours | Alternative mild condition. |[16] |
Diagrams: Workflows and Pathways
Caption: Workflow from I-bu-rG reagent to final purified RNA product.
Caption: The four-step cycle of solid-phase RNA synthesis.
Caption: The RNAi pathway, a common application for custom siRNA.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of RNA
This protocol outlines the steps performed by an automated DNA/RNA synthesizer for one coupling cycle using this compound. The process is repeated for each nucleotide in the sequence.
Materials:
-
I-bu-rG CE Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Standard A, C, and U RNA phosphoramidite solutions
-
Solid support (e.g., CPG) with the first nucleoside pre-attached
-
Activator solution (e.g., 0.25 M DCI or 0.45 M ETT in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile (B52724) for washing
Methodology:
-
Setup: Install all reagent bottles on the synthesizer. Program the desired RNA sequence and synthesis scale. The synthesizer will have the solid support packed in a synthesis column.
-
Step 1: Deblocking (Detritylation) a. The column is washed with the deblocking solution to remove the 5'-DMT protecting group from the nucleotide bound to the solid support. This exposes a free 5'-hydroxyl group. b. The column is washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Step 2: Coupling a. The this compound solution and the activator solution are simultaneously delivered to the synthesis column. b. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate. c. This intermediate rapidly reacts with the free 5'-hydroxyl group on the growing RNA chain, forming a phosphite triester bond. This reaction typically takes 5-10 minutes.
-
Step 3: Capping a. To prevent the elongation of chains that failed to couple in the previous step, the column is treated with the capping solutions. b. This acetylates any unreacted 5'-hydroxyl groups, rendering them inert for future cycles. c. The column is washed with acetonitrile.
-
Step 4: Oxidation a. The oxidizer solution is passed through the column. b. The iodine oxidizes the unstable phosphite triester linkage to a more stable phosphate triester. This step is rapid, typically taking about 1-2 minutes. c. The column is washed with acetonitrile.
-
Iteration: The cycle (Steps 1-4) is repeated for the next nucleotide in the sequence until the full-length RNA is synthesized.
Protocol 2: Cleavage and Deprotection of the Synthesized RNA
This protocol describes the removal of all protecting groups and cleavage of the RNA from the solid support after synthesis is complete.
Materials:
-
Synthesis column containing the RNA-bound solid support
-
Deprotection reagent (e.g., a 1:1 mixture of 30% Ammonium Hydroxide and 40% aqueous Methylamine - "AMA")[15]
-
2 M Triethylamine trihydrofluoride (TEA·3HF) in DMSO or Triethylamine/HF in NMP
-
Quenching/Precipitation solution (e.g., 3 M Sodium Acetate)
Methodology:
-
Cleavage and Base Deprotection: a. Remove the synthesis column from the synthesizer. b. Using a syringe, pass the AMA solution through the column to wet the support. Seal the column and incubate at 65 °C for 15 minutes. This step cleaves the RNA from the solid support and removes the cyanoethyl groups from the phosphates and the protecting groups (iBu, Bz, Ac) from the nucleobases.[15][16] c. Expel the AMA solution containing the crude, 2'-O-protected RNA into a screw-cap vial. d. Evaporate the solution to dryness using a vacuum concentrator.
-
2'-O-TBDMS Group Removal: a. Resuspend the dried RNA pellet in 2'-deprotection solution (e.g., TEA·3HF in DMSO). b. Incubate at 65 °C for 2.5 hours. This step specifically removes the TBDMS groups from the 2'-hydroxyl positions.
-
Precipitation and Recovery: a. Add quenching buffer (e.g., sodium acetate) to the solution. b. Add 3-4 volumes of cold isopropanol or ethanol to precipitate the fully deprotected RNA. c. Vortex and incubate at -20 °C for at least 1 hour. d. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the RNA. e. Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again. f. Dry the RNA pellet and resuspend in a suitable RNase-free buffer.
Protocol 3: Quality Control by LC-MS
This protocol provides a general workflow for verifying the identity and purity of the final RNA product.
Materials:
-
Purified RNA oligonucleotide sample
-
RNase-free water and buffers
-
Enzymes for RNA digestion (optional, for sequencing) like RNase T1
-
LC-MS system (e.g., an ion-pairing reversed-phase HPLC coupled to a high-resolution mass spectrometer like an Orbitrap or Q-TOF)[11]
Methodology:
-
Sample Preparation: a. Dilute the purified RNA sample to a suitable concentration (e.g., 1-10 µM) in RNase-free water.
-
Intact Mass Analysis: a. Inject the sample into the LC-MS system. b. Use an ion-pairing reversed-phase chromatography method to desalt and separate the RNA from any remaining impurities. c. Acquire mass spectra in negative ion mode. d. Deconvolute the resulting charge state envelope to determine the experimental molecular weight of the RNA. e. Compare the experimental mass with the calculated theoretical mass of the desired sequence. A match confirms the correct synthesis and incorporation of all nucleotides.
-
Purity Assessment: a. Analyze the chromatogram (e.g., UV trace at 260 nm) from the LC separation. b. The purity is estimated by integrating the area of the main product peak relative to the total area of all peaks.
-
(Optional) MS/MS Sequencing: a. For unambiguous sequence confirmation, the RNA can be subjected to enzymatic digestion (e.g., with RNase T1 which cleaves after guanosine residues) followed by LC-MS/MS analysis of the fragments.[11][13] b. Alternatively, direct fragmentation of the intact RNA ion in the mass spectrometer can provide sequence information.
References
- 1. researchgate.net [researchgate.net]
- 2. Innovative developments and emerging technologies in RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biostate.ai [biostate.ai]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. RNA Phosphoramidites | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. rG (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Affecting RNA biology genome-wide by binding small molecules and chemically induced proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isobutyryl-guanosine | C14H19N5O6 | CID 136407762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
Synthesis of Long RNA Oligonucleotides Using I-bu-rG Phosphoramidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long RNA oligonucleotides (>80 nucleotides) is a critical technology for a wide range of applications, including the production of sgRNAs for CRISPR-based gene editing, mRNA fragments for therapeutic development, and structured RNAs for functional studies. The solid-phase phosphoramidite (B1245037) method remains the gold standard for this process. A key component in this methodology is the selection of appropriate protecting groups for the nucleobases to prevent side reactions during synthesis. For guanosine, the isobutyryl (I-bu) protecting group on the exocyclic amine (I-bu-rG) is a widely used option.
This document provides detailed application notes and protocols for the synthesis of long RNA oligonucleotides using I-bu-rG phosphoramidite, with a focus on achieving high coupling efficiency and maximizing the yield of full-length product.
Data Presentation
Successful synthesis of long RNA oligonucleotides is critically dependent on high stepwise coupling efficiency. Even small decreases in efficiency can lead to a dramatic reduction in the yield of the full-length product. The choice of 2'-hydroxyl protecting group and the specific phosphoramidite can influence this efficiency.
Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Average Coupling Efficiency. [1]
| Average Coupling Efficiency per Step | Theoretical Yield of a 20mer | Theoretical Yield of a 100mer |
| 98.0% | 68% | 13% |
| 99.0% | 82% | 36% |
| 99.5% | 90% | 61% |
Table 2: Comparison of 2'-O-Protecting Groups for Long RNA Synthesis.
| 2'-O-Protecting Group | Key Features | Recommended for Long RNA | Reference |
| TBDMS (tert-butyldimethylsilyl) | Standard, cost-effective. Can cause steric hindrance, potentially lowering coupling efficiency. | Yes, with optimized protocols. | [2] |
| TOM (Triisopropylsilyloxymethyl) | Bulky group is further from the reaction center, reducing steric hindrance and potentially increasing coupling efficiency for long oligos. | Highly Recommended. | [2][3] |
| 2'-ACE (5'-silyl-2'–acetoxyethylorthoester) | Proprietary chemistry designed for fast and efficient coupling, leading to higher yields of full-length product. | Highly Recommended. | [4] |
Table 3: Deprotection Conditions for I-bu-rG Containing Oligonucleotides.
| Reagent | Temperature | Duration | Notes | Reference |
| Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | 36 hours | Standard, slower deprotection. | [4] |
| Ammonium Hydroxide | 55°C | 16 hours | Accelerated deprotection. | [4] |
| Ammonium Hydroxide | 65°C | 8 hours | Faster deprotection at higher temperature. | [4] |
| AMA (Ammonium hydroxide/40% Methylamine, 1:1) | 65°C | 10-20 minutes | "UltraFAST" deprotection. Requires Ac-rC to avoid base modification. | [5] |
| Ethanolic Methylamine/Aqueous Methylamine (EMAM) | 35°C | 6 hours | Optimal for long oligos. | [3] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Long RNA Oligonucleotides (>80 nt) using this compound
This protocol outlines the steps for automated synthesis on a standard DNA/RNA synthesizer, assuming the use of 2'-O-TBDMS protection.
1. Reagent Preparation:
-
Phosphoramidites: Prepare 0.1 M solutions of 2'-TBDMS protected rA(bz), rC(ac), rG(i-bu), and rU phosphoramidites in anhydrous acetonitrile (B52724).
-
Activator: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane. DCA is recommended for long oligos to minimize depurination.[1]
-
Capping Reagents:
-
Cap A: Acetic anhydride/2,6-lutidine/THF.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidation Reagent: 0.02 M Iodine in THF/Pyridine/Water.
2. Synthesizer Setup:
-
Install the reagent bottles on the synthesizer.
-
Prime all lines to ensure fresh reagents are delivered.
-
Use a solid support with a pore size appropriate for the length of the oligonucleotide (e.g., 1000 Å for oligos >50 nt).
3. Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.
Figure 1: Automated RNA Synthesis Cycle.
-
Step 1: Deblocking: The 5'-O-DMT protecting group is removed with the deblocking solution to free the 5'-hydroxyl group for the next coupling reaction.
-
Step 2: Coupling: The this compound is activated and coupled to the 5'-hydroxyl group of the growing RNA chain. For long RNA synthesis, an extended coupling time (e.g., 6-12 minutes) is recommended to ensure high efficiency.[4]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences).
-
Step 4: Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
4. Final Trityl Group:
-
For long oligonucleotides, it is advisable to leave the final 5'-DMT group on (DMT-on) to aid in purification.
Protocol 2: Post-Synthesis Cleavage and Deprotection of Long RNA containing I-bu-rG
This protocol describes a two-step deprotection process.
1. Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups.
-
Reagents:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v) for rapid deprotection.
-
OR a 3:1 (v/v) mixture of concentrated ammonium hydroxide and absolute ethanol (B145695) for standard deprotection.
-
-
Procedure:
-
Dry the solid support thoroughly with a stream of argon.
-
Transfer the support to a sealed vial.
-
Add 1 mL of the chosen deprotection solution.
-
Incubate according to the conditions in Table 3.
-
Cool the vial on ice and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness in a vacuum centrifuge.
-
2. Step 2: Removal of 2'-O-TBDMS Protecting Groups.
-
Reagent: Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA). A common formulation is 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF.
-
Procedure:
-
Resuspend the dried RNA pellet in 250 µL of the TEA·3HF/NMP/TEA reagent.
-
Incubate the mixture at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate buffer (e.g., 1.75 mL of Glen-Pak RNA Quenching Buffer).
-
The fully deprotected RNA is now ready for purification.
-
Figure 2: Post-Synthesis Deprotection and Purification Workflow.
Troubleshooting
Table 4: Troubleshooting Guide for Long RNA Synthesis with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Moisture in reagents or lines.- Degraded phosphoramidite or activator.- Insufficient coupling time.- Secondary structure of the growing RNA chain. | - Use fresh, anhydrous acetonitrile and ensure a dry argon supply.- Use freshly prepared phosphoramidite and activator solutions.- Increase the coupling time.- Synthesize at an elevated temperature to disrupt secondary structures. |
| Presence of n-1 Deletion Mutants | - Inefficient capping.- Low coupling efficiency. | - Ensure fresh capping reagents and adequate capping time.- Optimize coupling conditions as described above. |
| Depurination (loss of G bases) | - Prolonged exposure to acidic deblocking solution. | - Use Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA) for deblocking.[1]- Minimize the deblocking time. |
| Incomplete Deprotection of I-bu Group | - Insufficient deprotection time or temperature.- Degraded deprotection reagent. | - Increase the incubation time or temperature according to Table 3.- Use a fresh batch of deprotection solution. |
| Modification of Guanosine Base | - Side reactions during deprotection, especially with certain capping reagents or deprotection conditions. | - If using AMA, ensure Ac-rC is used to prevent base modification.[5]- Follow recommended deprotection protocols carefully. |
Conclusion
The synthesis of long RNA oligonucleotides using this compound is a robust and reliable method when key parameters are carefully controlled. Achieving high coupling efficiency at every step is paramount to obtaining a good yield of the desired full-length product. By utilizing optimized protocols, appropriate 2'-O-protecting groups, and carefully controlled deprotection conditions, researchers can successfully synthesize high-quality long RNA molecules for a variety of demanding applications in research and drug development.
References
Application Notes and Protocols for I-bu-rG Phosphoramidite in Therapeutic Oligonucleotide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), demands high-fidelity chemical manufacturing processes to ensure the production of pure, full-length sequences. The choice of phosphoramidite (B1245037) building blocks is critical to achieving high coupling efficiencies and overall synthesis yield. I-bu-rG phosphoramidite (5'-O-Dimethoxytrityl-N2-isobutyryl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) is a widely utilized reagent for the incorporation of guanosine (B1672433) into RNA oligonucleotides. The isobutyryl (iBu) protecting group on the exocyclic amine of guanine (B1146940) and the tert-butyldimethylsilyl (TBDMS) group on the 2'-hydroxyl of the ribose offer a balance of stability during synthesis and efficient removal during deprotection, making it a robust choice for therapeutic oligonucleotide production.
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound in the solid-phase synthesis of therapeutic RNA oligonucleotides.
Data Presentation
Coupling Efficiency
High coupling efficiency at each step of oligonucleotide synthesis is paramount to maximizing the yield of the full-length product. Even small decreases in efficiency can lead to a significant accumulation of truncated sequences, especially for longer oligonucleotides.[1] The selection of the guanosine phosphoramidite and its protecting groups can influence this efficiency.
| Phosphoramidite | Protecting Group (N2) | Average Stepwise Coupling Efficiency (%) | Reference |
| I-bu-rG | Isobutyryl (iBu) | >99.0 | [2] |
| Ac-rG | Acetyl (Ac) | >99.0 | [2] |
| dmf-rG | Dimethylformamidine (dmf) | >98.5 | [2] |
Note: Coupling efficiencies can be influenced by the synthesizer, reagents, and synthesis cycle parameters.
Yield and Purity of a Model 21-mer siRNA Strand
The following table summarizes the expected yield and purity for the synthesis of a 21-mer siRNA strand on a 1 µmol scale using this compound and other standard RNA phosphoramidites.
| Parameter | Crude Oligonucleotide | Purified Oligonucleotide |
| Total Yield (OD Units) | 150 - 200 | 75 - 100 |
| Purity (Full-Length Product, %) | 70 - 85 | >95 |
Note: Yield and purity are dependent on the specific sequence, synthesis conditions, and purification method.
Experimental Protocols
Solid-Phase Synthesis of a 21-mer RNA Oligonucleotide (1 µmol Scale)
This protocol outlines the automated solid-phase synthesis of a 21-mer RNA oligonucleotide using an ABI 394 DNA/RNA synthesizer or similar instrument.
1.1. Reagents and Materials:
-
Phosphoramidites: I-bu-rG, Bz-rA, Ac-rC, and rU phosphoramidites (0.1 M in anhydrous acetonitrile).
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M in anhydrous acetonitrile).
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
-
Capping Reagents:
-
Cap A: Acetic Anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Solid Support: Pre-loaded CPG (Controlled Pore Glass) with the first nucleoside (1 µmol).
-
Anhydrous Acetonitrile.
1.2. Synthesis Cycle:
The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.
| Step | Reagent/Action | Time | Purpose |
| 1. Deblocking | 3% TCA in DCM | 60 sec | Removal of the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling reaction. |
| 2. Coupling | Phosphoramidite + Activator | 6-10 min | Coupling of the activated phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain. |
| 3. Capping | Cap A + Cap B | 30 sec | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |
| 4. Oxidation | 0.02 M Iodine solution | 30 sec | Oxidation of the unstable phosphite (B83602) triester to a stable phosphate (B84403) triester linkage. |
1.3. Post-Synthesis:
After the final coupling cycle, the oligonucleotide can be left with the 5'-DMT group on (DMT-on) for purification purposes or removed (DMT-off). The solid support is then dried with a stream of argon.
Deprotection of the Synthesized Oligonucleotide
This protocol describes the two-step deprotection process to remove the protecting groups from the nucleobases, the phosphate backbone, and the 2'-hydroxyl groups.
2.1. Reagents:
-
Ammonia/Methylamine (AMA): 1:1 mixture of concentrated ammonium (B1175870) hydroxide (B78521) (28-30%) and 40% aqueous methylamine.
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
N,N-Dimethylformamide (DMF).
-
n-Butanol.
2.2. Procedure:
-
Cleavage and Base/Phosphate Deprotection:
-
Transfer the CPG solid support to a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution.
-
Incubate at 65°C for 15-20 minutes.
-
Cool the vial on ice and carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide pellet in a vacuum concentrator.
-
-
2'-O-TBDMS Deprotection (Desilylation):
-
Resuspend the dried oligonucleotide pellet in 115 µL of anhydrous DMF.
-
Add 60 µL of triethylamine and 75 µL of TEA·3HF.
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding 1 mL of n-butanol and vortexing.
-
Centrifuge to pellet the deprotected oligonucleotide.
-
Carefully decant the supernatant and wash the pellet with additional n-butanol.
-
Dry the final oligonucleotide pellet.
-
Purification of the Therapeutic Oligonucleotide
Purification of the full-length oligonucleotide from shorter failure sequences and other impurities is crucial for therapeutic applications. Both Reverse-Phase and Ion-Exchange High-Performance Liquid Chromatography (RP-HPLC and IEX-HPLC) are commonly used methods.
3.1. Reverse-Phase HPLC (RP-HPLC):
This method separates oligonucleotides based on their hydrophobicity. It is particularly useful for DMT-on purification.
-
Column: A C18 reverse-phase column (e.g., Agilent PLRP-S, Waters XBridge OST C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in 50% acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
3.2. Ion-Exchange HPLC (IEX-HPLC):
This method separates oligonucleotides based on the net negative charge of their phosphate backbone.
-
Column: A strong anion-exchange column (e.g., Dionex DNAPac PA200).
-
Mobile Phase A: 20 mM Tris-HCl, 10 mM EDTA, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 10 mM EDTA, 1 M NaCl, pH 8.0.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
Mandatory Visualizations
Chemical Structure of this compound
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Mechanism of Action: Antisense Oligonucleotide (RNase H)
Caption: RNase H-mediated degradation of target mRNA by an antisense oligonucleotide.
Mechanism of Action: siRNA (RISC Pathway)
References
Standard Operating Procedure for Phosphoramidite Activation in Automated Oligonucleotide Synthesis
For correspondence: --INVALID-LINK--
Abstract
This document provides a detailed standard operating procedure (SOP) for the activation of phosphoramidites during the automated solid-phase synthesis of oligonucleotides. The phosphoramidite (B1245037) approach is the gold standard for synthesizing custom DNA and RNA sequences, offering high coupling efficiencies and enabling the production of high-purity oligonucleotides for research, diagnostics, and therapeutic applications.[1][2] This SOP outlines the chemical principles of phosphoramidite activation, provides detailed protocols for the coupling step, and presents a comparative analysis of common activators. Additionally, it includes troubleshooting guidelines to address common issues such as low coupling efficiency. This document is intended for researchers, scientists, and drug development professionals familiar with the principles of oligonucleotide synthesis.
Introduction
The chemical synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[1][3] The coupling step, where a phosphoramidite monomer is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, is the most critical determinant of the overall yield and purity of the final product.[4] Inefficient coupling results in truncated sequences, which can be difficult to separate from the full-length product.[5]
Phosphoramidite monomers are stable compounds that require activation by a weak acid catalyst to become highly reactive intermediates capable of forming a phosphite (B83602) triester linkage with the growing oligonucleotide chain.[3][] The choice of activator, its concentration, and the reaction conditions all play a crucial role in achieving high coupling efficiencies, typically exceeding 99%.[]
The Chemistry of Phosphoramidite Activation
The activation of a phosphoramidite involves the protonation of the diisopropylamino group by an activator, such as a tetrazole or imidazole (B134444) derivative.[5][] This protonation converts the diisopropylamino group into a good leaving group. The activator's conjugate base then acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine (B44863) to form a highly reactive intermediate. This intermediate rapidly reacts with the free 5'-hydroxyl group of the solid-support-bound oligonucleotide, forming a phosphite triester bond.[]
The overall oligonucleotide synthesis cycle is a meticulously controlled process that occurs on an automated synthesizer.
Experimental Protocols
Reagent Preparation
It is crucial to use anhydrous (water-free) reagents and solvents to prevent side reactions that can significantly reduce coupling efficiency.
-
Phosphoramidites: Prepare 0.02 M to 0.2 M solutions of each phosphoramidite (e.g., dA(bz), dC(bz), dG(ib), T) in anhydrous acetonitrile (B52724). The exact concentration may vary depending on the synthesizer and the scale of the synthesis.
-
Activator Solution: Prepare a solution of the chosen activator in anhydrous acetonitrile. Common activator concentrations are:
-
Capping Reagents:
-
Cap A: Acetic anhydride (B1165640) solution.
-
Cap B: N-Methylimidazole (NMI) solution.
-
-
Oxidizing Solution: A solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.
-
Deblocking Solution: 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.
Automated Synthesis Cycle: Activation and Coupling Steps
The following protocol describes a single coupling cycle on a standard automated DNA/RNA synthesizer. The specific timings and volumes may need to be optimized based on the instrument, synthesis scale, and the specific oligonucleotide sequence.
-
Deblocking (Detritylation):
-
The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by flushing the synthesis column with the deblocking solution.
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the liberated DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to monitor coupling efficiency from the previous cycle.[5]
-
-
Activation and Coupling:
-
The phosphoramidite solution for the next base in the sequence and the activator solution are simultaneously delivered to the synthesis column.[7]
-
A molar excess of both the phosphoramidite (typically 5- to 20-fold) and the activator is used to drive the reaction to completion.[7]
-
The reaction is allowed to proceed for a specific coupling time. For standard deoxynucleoside phosphoramidites, a coupling time of 30 seconds is typical.[7] Sterically hindered phosphoramidites, such as those used for RNA synthesis, may require longer coupling times (e.g., 5-15 minutes).[7]
-
-
Capping:
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations), a capping step is performed.
-
The synthesis column is flushed with the capping reagents (Cap A and Cap B) to acetylate any free 5'-hydroxyls.
-
-
Oxidation:
-
The newly formed, unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester by flushing the column with the oxidizing solution.[7]
-
The column is then washed with anhydrous acetonitrile, completing one cycle of nucleotide addition.
-
This four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
Data Presentation: Comparison of Common Activators
The choice of activator significantly impacts the coupling efficiency and overall success of oligonucleotide synthesis. The following table summarizes the properties of commonly used activators.
| Activator | pKa | Typical Concentration | Key Characteristics |
| 1H-Tetrazole | 4.8[8] | 0.45 M[5] | The historical standard activator. Limited solubility in acetonitrile can lead to precipitation and clogging of fluid lines.[8] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.3[5] | 0.25 M - 0.75 M[5] | More acidic and provides faster coupling than 1H-Tetrazole.[5] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[5] | 0.25 M - 1.2 M[5] | Less acidic but highly nucleophilic, resulting in rapid coupling.[5][9] Highly soluble in acetonitrile.[5][9] |
Note on Coupling Efficiency: While direct head-to-head comparisons are dependent on specific synthesis conditions, studies have shown that DCI can significantly improve product yields compared to 1H-Tetrazole, especially for challenging sequences or at larger synthesis scales. For instance, in the synthesis of a 34mer oligoribonucleotide with a 2-fold excess of phosphoramidite, activation with 1.0 M DCI resulted in a 54% yield of the full-length product, whereas no product was observed with 0.45 M tetrazole.[9] Adding 0.1 M N-methylimidazole to 0.45 M tetrazole improved the yield to 13%.[9]
Mandatory Visualizations
Phosphoramidite Activation and Coupling Pathway
Caption: The chemical pathway of phosphoramidite activation and coupling.
Automated Oligonucleotide Synthesis Workflow
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Phosphoramidite Chemistry [dev.eurofinsgenomics.com]
- 3. alfachemic.com [alfachemic.com]
- 4. benchchem.com [benchchem.com]
- 5. atdbio.com [atdbio.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with I-bu-rG Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low coupling efficiency specifically encountered with I-bu-rG (N2-isobutyryl-guanosine) phosphoramidite (B1245037) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low coupling efficiency of I-bu-rG phosphoramidite?
Low coupling efficiency with this compound is a frequent issue in RNA synthesis and can be attributed to several factors:
-
Steric Hindrance: The bulky 2'-O-TBDMS (tert-butyldimethylsilyl) protecting group on the ribose sugar creates steric hindrance, impeding the approach of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. This is a primary reason for the inherently lower coupling efficiency of RNA phosphoramidites compared to their DNA counterparts.
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Any water present in the acetonitrile (B52724) (ACN) solvent, activator solution, or on the synthesis support will react with the activated phosphoramidite, leading to its deactivation and a subsequent drop in coupling efficiency.[1]
-
Suboptimal Activator Performance: The choice and concentration of the activator are critical. An activator that is not potent enough, used at a suboptimal concentration, or has degraded can lead to incomplete activation of the this compound and, consequently, poor coupling.
-
Secondary Structure Formation: The growing RNA chain, particularly in guanine-rich sequences, can fold into secondary structures like hairpins or G-quadruplexes. These structures can mask the 5'-hydroxyl group, making it inaccessible for the incoming phosphoramidite to couple efficiently.
-
Degraded Phosphoramidite: Improper storage or handling of the this compound can lead to its degradation, reducing the concentration of active phosphoramidite available for coupling.
Q2: How can I identify the cause of low coupling efficiency in my synthesis?
Identifying the root cause involves a systematic approach of evaluating each component of the synthesis process:
-
Review Synthesis Records: Examine the trityl monitoring data. A sudden drop in the trityl signal at a specific coupling step points towards a problem with that particular phosphoramidite or a sequence-dependent issue. A gradual decrease in signal across the synthesis suggests a more general problem, such as reagent degradation or moisture contamination.
-
Check Reagent Integrity:
-
Acetonitrile (ACN): Use fresh, anhydrous ACN with a water content of less than 30 ppm.
-
Activator: Ensure the activator solution is fresh and has been stored under anhydrous conditions.
-
Phosphoramidite: If possible, test a fresh vial of this compound.
-
-
Evaluate the Sequence: Analyze the oligonucleotide sequence for GC-rich regions or palindromic sequences that might be prone to forming secondary structures.
Q3: Which activator is best for coupling this compound?
For sterically hindered phosphoramidites like I-bu-rG, a more potent activator than the standard 1H-Tetrazole is often recommended. The choice of activator can significantly impact the coupling efficiency.
-
5-(Ethylthio)-1H-tetrazole (ETT): ETT is a more acidic activator than 1H-Tetrazole and is known to improve coupling efficiency for RNA phosphoramidites.
-
4,5-Dicyanoimidazole (DCI): DCI is a highly effective, nucleophilic activator that can significantly enhance the rate and efficiency of coupling, especially for challenging monomers.[2][3] It is less acidic than tetrazole derivatives, which can be advantageous in preventing side reactions.[2][3]
Q4: How does coupling time affect the efficiency of this compound?
Due to the steric bulk of the 2'-TBDMS group, this compound generally requires a longer coupling time compared to DNA phosphoramidites. Insufficient coupling time will result in incomplete reaction and lower yields. It is crucial to optimize the coupling time for your specific synthesizer and synthesis scale. For RNA synthesis, coupling times are often extended to 5-15 minutes.
Q5: Can secondary structures in the RNA sequence be disrupted during synthesis?
Yes, several strategies can be employed to minimize the impact of secondary structures:
-
Modified Synthesis Cycles: Some synthesizers offer protocols with elevated temperatures for the coupling step, which can help to denature secondary structures.
-
Modified Phosphoramidites: In some cases, using phosphoramidites with alternative protecting groups that reduce the propensity for secondary structure formation can be beneficial.
-
Sequence Design: If possible, redesigning the oligonucleotide sequence to break up GC-rich regions can be an effective preventative measure.
Data Presentation
Table 1: Comparison of Common Activators for Phosphoramidite Chemistry
| Activator | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator. May be less effective for sterically hindered phosphoramidites like I-bu-rG. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and provides faster coupling kinetics than 1H-Tetrazole.[4] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid and efficient coupling.[2][4] Highly soluble in acetonitrile.[2] |
Table 2: Illustrative Impact of Coupling Efficiency on Final Yield of a 50-mer Oligonucleotide
| Average Stepwise Coupling Efficiency (%) | Theoretical Yield of Full-Length Product (%) |
| 99.5 | 77.9 |
| 99.0 | 60.5 |
| 98.5 | 46.8 |
| 98.0 | 36.4 |
| 97.0 | 21.8 |
Note: This table illustrates the critical importance of maintaining high coupling efficiency throughout the synthesis. A small drop in efficiency per step leads to a significant reduction in the final yield of the desired full-length oligonucleotide.
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Low I-bu-rG Coupling Efficiency
Objective: To systematically identify and resolve the cause of low coupling efficiency of this compound.
Methodology:
-
Initial Assessment:
-
Analyze the trityl cleavage report from the synthesis. Note the stepwise coupling efficiency for each monomer addition.
-
A significant drop specifically at the I-bu-rG addition points to an issue with this particular phosphoramidite or a sequence-dependent problem. A general decline suggests a systemic issue.
-
-
Reagent Verification (if general decline in efficiency):
-
Replace the acetonitrile (ACN) bottle on the synthesizer with a fresh, sealed bottle of anhydrous ACN (<30 ppm water).
-
Prepare a fresh solution of the activator (e.g., DCI or ETT) using anhydrous ACN.
-
Ensure the argon or helium supply to the synthesizer is dry by checking the in-line gas purifiers.
-
-
Phosphoramidite and Activator Optimization (if specific to I-bu-rG):
-
Step 3a: Use a Fresh Phosphoramidite Vial: Dissolve a fresh, unopened vial of this compound in anhydrous ACN to the recommended concentration.
-
Step 3b: Switch to a More Potent Activator: If using 1H-Tetrazole, switch to 0.25 M ETT or 0.25 M DCI.
-
Step 3c: Extend the Coupling Time: Increase the coupling time for the this compound in the synthesis protocol. Start with a 50% increase (e.g., from 6 minutes to 9 minutes) and monitor the effect on the trityl signal.
-
-
Test Synthesis:
-
Synthesize a short, simple test sequence (e.g., a 10-mer) containing an I-bu-rG monomer using the optimized conditions.
-
Carefully monitor the trityl signal for this test synthesis.
-
-
Analysis:
-
If the coupling efficiency of I-bu-rG improves significantly in the test synthesis, apply the optimized conditions to your target sequence.
-
If the issue persists, consider the possibility of a strong secondary structure in your target sequence and investigate options for modified synthesis cycles or sequence redesign.
-
Visualizations
Caption: Troubleshooting workflow for low I-bu-rG coupling efficiency.
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
References
Technical Support Center: RNA Synthesis with I-bu-rG
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with RNA synthesis, specifically when using isobutyryl-guanosine (I-bu-rG) phosphoramidite (B1245037).
Troubleshooting Failed RNA Synthesis with I-bu-rG
This guide addresses common problems encountered during RNA synthesis involving I-bu-rG in a question-and-answer format.
Question: Why is the overall yield of my RNA synthesis low?
Answer: Low yield in RNA synthesis can stem from several factors, particularly when incorporating I-bu-rG. The primary areas to investigate are coupling efficiency, premature chain termination, and issues during deprotection and purification. RNA synthesis is inherently more challenging than DNA synthesis due to the steric hindrance of the 2'-hydroxyl protecting group, which can lead to lower coupling efficiencies.[1]
Troubleshooting Steps:
-
Verify Phosphoramidite Quality: I-bu-rG phosphoramidite, like all guanosine (B1672433) phosphoramidites, is particularly sensitive to moisture and oxidation.[1] Degradation of the phosphoramidite will significantly reduce coupling efficiency.
-
Recommendation: Use fresh, high-quality this compound. Ensure it is stored under anhydrous conditions. For extended storage, aliquoting and keeping at -20°C or -80°C is recommended.[2]
-
-
Optimize Coupling Conditions: Inefficient coupling of I-bu-rG will lead to a higher proportion of truncated sequences.
-
Check Deprotection and Cleavage: Incomplete removal of the isobutyryl protecting group or issues with cleavage from the solid support can result in product loss.
-
Recommendation: Review your deprotection strategy. Ensure the deprotection solution, such as ammonium (B1175870) hydroxide (B78521) or AMA, is fresh.[4][5] For oligonucleotides with sensitive modifications, milder deprotection conditions may be necessary, which could require longer incubation times.[4][5]
-
-
Evaluate Purification Method: The choice of purification method can impact the final yield. Loss of the DMT group during synthesis or deprotection can affect purification efficiency if using DMT-on methods.[1]
Question: My final product shows a significant amount of shorter sequences (n-1). What is the likely cause?
Answer: The presence of n-1 and other shorter sequences is a direct indication of incomplete coupling at one or more steps in the synthesis. When a phosphoramidite fails to couple to the growing RNA chain, the unreacted 5'-hydroxyl group is typically capped to prevent further elongation. This results in a truncated sequence.
Troubleshooting Steps:
-
Assess Coupling Efficiency: As mentioned previously, the coupling efficiency of RNA phosphoramidites, including I-bu-rG, is critical.
-
Recommendation: Besides extending the coupling time, consider using a more active activator. Ensure all reagents and solvents are strictly anhydrous, as water will compete with the 5'-hydroxyl group for reaction with the activated phosphoramidite.[6]
-
-
Examine Secondary Structures: The growing RNA chain can form secondary structures (e.g., hairpins) on the solid support, which can hinder the accessibility of the 5'-hydroxyl group for coupling.[]
-
Recommendation: If you suspect secondary structure formation, consider using a synthesis support with a longer linker arm or performing the synthesis at a higher temperature, if your synthesizer allows.
-
Question: I am observing incomplete deprotection of the I-bu group on guanosine. How can I resolve this?
Answer: Incomplete removal of the isobutyryl group from guanosine is a common issue and can lead to a heterogeneous final product with altered hybridization properties.[8] The removal of the I-bu group is often the rate-limiting step in the deprotection of oligonucleotides.[9]
Troubleshooting Steps:
-
Verify Deprotection Reagent and Conditions: The effectiveness of the deprotection is highly dependent on the reagent, temperature, and time.
-
Recommendation: Use fresh deprotection reagents. For standard deprotection with ammonium hydroxide, ensure it is a fresh bottle, as it can lose ammonia (B1221849) gas concentration over time.[4][5] Refer to the tables below for recommended deprotection times and temperatures. For faster deprotection, consider using AMA (a mixture of ammonium hydroxide and methylamine).[4][5]
-
-
Consider the Impact of Other Protecting Groups: The overall deprotection strategy must be compatible with all protecting groups in your oligonucleotide.
Frequently Asked Questions (FAQs)
What is the role of the I-bu protecting group on guanosine in RNA synthesis?
The isobutyryl (I-bu) group is an acyl protecting group used to mask the exocyclic amine of the guanine (B1146940) base. This prevents unwanted side reactions at this position during the phosphoramidite coupling steps of oligonucleotide synthesis.
Is I-bu-rG compatible with all deprotection methods?
I-bu-rG is considered a "classic" protecting group and is compatible with standard deprotection methods using ammonium hydroxide and AMA.[3] However, for oligonucleotides with very sensitive modifications that require ultra-mild deprotection conditions (e.g., potassium carbonate in methanol), alternative guanosine phosphoramidites with more labile protecting groups (e.g., Pac or iPr-Pac) may be more suitable.[4][5]
Can I use the same deprotection conditions for I-bu-rG as for I-bu-dG?
While the deprotection chemistry of the I-bu group itself is the same, RNA oligonucleotides require a two-step deprotection process: 1) removal of the base and phosphate (B84403) protecting groups, and 2) removal of the 2'-hydroxyl protecting group (e.g., TBDMS). The conditions for the first step are similar to those for DNA, but care must be taken to avoid premature removal of the 2'-OH protecting group, which can lead to chain cleavage.[1] Therefore, RNA deprotection protocols are specifically optimized for this two-step process.
Data Presentation
Table 1: Recommended Deprotection Conditions for I-bu-Guanosine
| Deprotection Reagent | Temperature | Time | Notes |
| Ammonium Hydroxide | Room Temperature | 36 hours | Standard, slower method. Requires fresh ammonium hydroxide.[5] |
| Ammonium Hydroxide | 55°C | 16 hours | Accelerated standard method.[5] |
| Ammonium Hydroxide | 65°C | 8 hours | Faster accelerated standard method.[5] |
| AMA (Ammonium hydroxide/Methylamine) | 65°C | 10 minutes | "UltraFAST" deprotection.[4] Requires Ac-dC to avoid base modification.[4][5] |
| t-butylamine/water (1:3) | 60°C | 6 hours | An alternative deprotection method.[5] |
Note: These times are primarily for the removal of the I-bu protecting group. The overall deprotection protocol for RNA will also include a separate step for the removal of the 2'-hydroxyl protecting group.
Table 2: Factors Influencing Coupling Efficiency in RNA Synthesis
| Factor | Impact on Coupling Efficiency | Recommendation |
| Phosphoramidite Quality | Degraded phosphoramidites significantly reduce coupling efficiency. | Use fresh, high-purity phosphoramidites stored under anhydrous conditions. |
| Water Content | Moisture in reagents and solvents leads to failed couplings. | Use anhydrous acetonitrile (B52724) and ensure all reagents are dry.[6] |
| Activator | The choice and concentration of the activator are critical. | Use a fresh, appropriate activator (e.g., ETT, DCI) at the recommended concentration. |
| Coupling Time | Insufficient time leads to incomplete coupling. | Extend coupling times for RNA monomers, including I-bu-rG, to at least 6 minutes.[1] |
| Secondary Structure | Can block the 5'-hydroxyl, preventing coupling.[] | Consider modified supports or synthesis at elevated temperatures if possible. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines the key steps for the coupling of this compound during solid-phase RNA synthesis.
Materials:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)
-
Anhydrous acetonitrile
-
Capping solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizer solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Solid support with growing RNA chain
Procedure:
-
Deblocking: Remove the 5'-DMT protecting group from the solid support-bound RNA chain by treating with the deblocking solution.
-
Washing: Thoroughly wash the support with anhydrous acetonitrile to remove the deblocking solution and any residual moisture.
-
Coupling: a. Deliver the activator solution to the synthesis column and allow it to react for a short period. b. Deliver the this compound solution to the column. c. Allow the coupling reaction to proceed for a minimum of 6 minutes.[1]
-
Washing: Wash the support with anhydrous acetonitrile.
-
Capping: Treat the support with capping solutions A and B to acetylate any unreacted 5'-hydroxyl groups.
-
Washing: Wash the support with anhydrous acetonitrile.
-
Oxidation: Treat the support with the oxidizer solution to convert the phosphite (B83602) triester linkage to a more stable phosphate triester.
-
Washing: Wash the support with anhydrous acetonitrile.
-
Repeat the cycle for the next nucleotide addition.
Protocol 2: Two-Step Deprotection of RNA containing I-bu-rG
This protocol describes a standard method for the deprotection and cleavage of an RNA oligonucleotide containing I-bu-rG and TBDMS as the 2'-hydroxyl protecting group.
Step 1: Cleavage and Base/Phosphate Deprotection
Materials:
-
Solid support with synthesized RNA
-
AMA (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine)
-
Sterile, screw-cap vials
Procedure:
-
Transfer the solid support from the synthesis column to a sterile screw-cap vial.
-
Add the AMA solution to the vial to completely submerge the support.
-
Incubate the vial at 65°C for 10-20 minutes.[9]
-
Cool the vial and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.
-
Dry the RNA solution completely using a vacuum concentrator.
Step 2: 2'-Hydroxyl Deprotection (TBDMS Removal)
Materials:
-
Dried RNA pellet
-
Anhydrous DMSO
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
-
RNA quenching buffer
Procedure:
-
Resuspend the dried RNA pellet in anhydrous DMSO. Gentle heating at 65°C for a few minutes may be necessary to fully dissolve the RNA.[10]
-
Add triethylamine trihydrofluoride (TEA·3HF) to the solution.[10]
-
Incubate the mixture at 65°C for 2.5 hours.[10]
-
Quench the reaction by adding RNA quenching buffer.
-
The RNA is now ready for purification (e.g., by HPLC or gel electrophoresis).
Mandatory Visualization
References
- 1. glenresearch.com [glenresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 8. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Isobutyryl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use and potential premature removal of the isobutyryl (iBu) protecting group in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the isobutyryl (iBu) protecting group?
The isobutyryl group is most commonly used as a protecting group for the exocyclic amines of nucleobases in solid-phase oligonucleotide synthesis. Specifically, it is a standard protecting group for guanine (B1146940) (dG) and is sometimes used for cytosine (dC).[1][2] Its application in solid-phase peptide synthesis (SPPS) is less common, where protecting groups like Boc and Fmoc for α-amino groups and others like t-butyl for side chains are more prevalent.[3][4]
Q2: Under what conditions is the isobutyryl group typically removed?
The isobutyryl group is an acyl-type protecting group and is labile to basic conditions. In its primary application in oligonucleotide synthesis, it is typically removed with aqueous ammonia (B1221849) (NH₄OH) at elevated temperatures (e.g., 55°C) for several hours.[1][2] Faster deprotection can be achieved using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA), often at higher temperatures (e.g., 65°C) for a much shorter duration.[5]
Q3: What does "premature removal" of the isobutyryl group mean?
Premature removal, or unintended deprotection, refers to the loss of the isobutyryl group during a synthetic step where it is intended to remain intact. This can occur if the reaction conditions are incompatible with the stability of the iBu group, leading to unwanted side reactions and impurities in the final product. The principle of "orthogonal protection" is central to multi-step synthesis, where specific protecting groups are chosen so they can be removed under distinct conditions without affecting others.[3][6][7] Premature removal violates this principle.
Q4: What are the potential causes for the premature removal of the isobutyryl group?
Premature removal of the iBu group can be caused by several factors:
-
Unintended Exposure to Basic Conditions: The iBu group is susceptible to cleavage by bases. Even mild basic conditions, if applied for extended periods, can lead to its partial or complete removal.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of deprotection, even with weaker bases. In solid-phase peptide synthesis, for example, solvents like DMF can cause unwanted Fmoc group removal at high temperatures, and similar solvent- or temperature-promoted deprotection could affect the iBu group.[8]
-
Incompatible Reagents: Certain reagents used in a synthetic sequence may have a basic character that is sufficient to cleave the iBu group, even if that is not their primary function.
-
Extended Reaction Times: Prolonged exposure to even marginally unstable conditions can lead to significant premature deprotection over time.
Q5: How does the stability of the isobutyryl group compare to other common protecting groups?
In oligonucleotide synthesis, the isobutyryl group on guanine is known to be more resistant to hydrolysis with ammonium hydroxide than the benzoyl (Bz) groups on adenine (B156593) and cytosine.[1][2] This often makes the removal of the iBu group the rate-limiting step in the final deprotection.[1][2] Compared to the tert-butoxycarbonyl (Boc) group used in peptide synthesis, which is highly acid-labile, the isobutyryl group is stable to acidic conditions but labile to bases. This difference in lability is the foundation of orthogonal protection strategies.[3]
Troubleshooting Guide: Premature Isobutyryl Group Removal
This guide provides a systematic approach to diagnosing and resolving issues related to the unintended loss of the isobutyryl protecting group during your experiments.
Problem: Analysis of an intermediate or final product shows evidence of premature removal of the isobutyryl group (e.g., via mass spectrometry or HPLC).
Step 1: Identify the Potential Cause
Review your synthetic protocol to identify steps where the iBu-protected compound was exposed to potentially destabilizing conditions. Consider the following possibilities:
-
Basic Reagents: Was a basic reagent used in any of the steps prior to the intended deprotection? This could include amines (e.g., piperidine (B6355638), triethylamine, DIEA), hydroxides, or other basic solutions.
-
High pH during Workup: Could the pH have become basic during an aqueous workup or extraction?
-
Elevated Temperature: Were any steps performed at elevated temperatures for a prolonged period?
-
Prolonged Reaction/Storage Time: Was the iBu-protected intermediate stored for an extended time in a particular solvent or solution?
Step 2: Isolate the Problematic Step
If the source of the premature removal is not immediately obvious, you may need to analyze intermediates at various stages of your synthesis. This can help pinpoint the exact step where the deprotection is occurring.
Step 3: Implement Solutions
Based on the identified cause, implement one or more of the following solutions:
| Potential Cause | Recommended Solutions & Preventative Measures |
| Exposure to Basic Reagents | - Reagent Selection: If possible, substitute the basic reagent with a non-basic or less basic alternative. - pH Control: If a basic reagent is necessary, carefully control the pH of the reaction mixture. - Reaction Time: Minimize the reaction time to what is necessary for the desired transformation. - Temperature: Perform the reaction at the lowest effective temperature. |
| High pH During Aqueous Workup | - Buffered Solutions: Use buffered aqueous solutions for workup to maintain a neutral or slightly acidic pH. - Avoid Strong Bases: Avoid washing with strong basic solutions like sodium hydroxide or carbonate if the iBu group needs to remain. |
| Elevated Temperature | - Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at an acceptable rate. - Monitor Reaction Progress: Closely monitor the reaction to avoid unnecessarily long heating times. |
| Incompatible Solvent/Storage | - Solvent Choice: Ensure the solvent used is inert and does not promote deprotection. Be aware that some solvents can contain basic impurities. - Storage Conditions: Store iBu-protected intermediates in a neutral, dry environment, preferably at low temperatures. |
Quantitative Data
The following table summarizes the deprotection conditions for the isobutyryl group on deoxyguanosine (dG) in the context of oligonucleotide synthesis. This data provides a baseline for understanding the lability of the iBu group.
Disclaimer: These conditions are specific to oligonucleotide synthesis and may vary depending on the substrate and solvent system.
| Deprotection Reagent | Temperature (°C) | Time for Complete Deprotection | Application Context |
| Concentrated Ammonium Hydroxide | 55 | ~8-16 hours | Standard Deprotection |
| Conc. Ammonium Hydroxide / Methylamine (AMA) (1:1) | 65 | ~5-10 minutes | Ultrafast Deprotection |
| Potassium Carbonate in Methanol | Room Temperature | ~4 hours | Ultra-Mild Deprotection |
Experimental Protocols
Protocol 1: Stability Test for Isobutyryl-Protected Compounds
This protocol outlines a general method to assess the stability of an iBu-protected compound under various chemical conditions.
Objective: To determine the conditions under which the isobutyryl group is prematurely removed from a specific substrate.
Materials:
-
Isobutyryl-protected substrate
-
Aliquots of test reagents (e.g., 20% piperidine in DMF, 1M TFA in DCM, various buffer solutions)
-
Analytical HPLC or LC-MS system
-
Standard laboratory glassware and equipment
Methodology:
-
Sample Preparation: Prepare several small, identical samples of the iBu-protected substrate in separate vials.
-
Exposure to Test Conditions: To each vial, add a different test reagent or solvent system. Ensure the concentration and volume are consistent.
-
Incubation: Incubate the samples under controlled conditions. It is recommended to test at different time points (e.g., 1h, 4h, 24h) and temperatures (e.g., room temperature, 50°C).
-
Quenching: At each time point, quench the reaction (if necessary) by neutralizing the reagent or removing it under vacuum.
-
Analysis: Analyze each sample by HPLC or LC-MS to quantify the percentage of remaining iBu-protected substrate versus the deprotected product.
-
Data Interpretation: Compare the results across the different conditions to identify those that cause premature removal of the isobutyryl group.
Protocol 2: Standard Deprotection of Isobutyryl Group in Oligonucleotide Synthesis
This protocol describes a standard method for the final deprotection of an oligonucleotide containing iBu-protected guanosine.
Objective: To completely remove the isobutyryl protecting groups from a synthetic oligonucleotide.
Materials:
-
Synthesized oligonucleotide on solid support
-
Concentrated ammonium hydroxide (fresh)
-
Sealed reaction vessel
-
Heating block or oven
-
Centrifuge or filtration apparatus
-
SpeedVac or lyophilizer
Methodology:
-
Cleavage and Deprotection: Place the solid support with the synthesized oligonucleotide into a sealed reaction vessel. Add fresh concentrated ammonium hydroxide.
-
Incubation: Securely seal the vessel and place it in a heating block or oven set to 55°C for at least 8 hours (or overnight).
-
Cooling and Recovery: After incubation, allow the vessel to cool to room temperature. Carefully open the vessel in a fume hood.
-
Separation: Separate the supernatant containing the deprotected oligonucleotide from the solid support by centrifugation or filtration.
-
Drying: Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or by lyophilization.
-
Further Processing: The resulting crude oligonucleotide can then be purified by HPLC or other chromatographic methods.
Visualizations
Caption: Orthogonal protection scheme for a hypothetical peptide.
Caption: Troubleshooting workflow for premature iBu group removal.
References
- 1. biotage.com [biotage.com]
- 2. atdbio.com [atdbio.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions associated with I-bu-rG phosphoramidite
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions associated with the use of N2-isobutyryl-2'-deoxyguanosine (I-bu-rG) phosphoramidite (B1245037) in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Question 1: My final product shows low yield and analysis (e.g., by HPLC or PAGE) reveals a significant number of shorter oligonucleotides. What is the likely cause?
Answer: This is a classic symptom of depurination . Depurination is the cleavage of the glycosidic bond that connects the guanine (B1146940) base to the deoxyribose sugar.[1] This reaction is primarily caused by the acidic conditions of the detritylation (deblocking) step, which removes the 5'-DMT protecting group.[2] While the resulting abasic site is stable during the synthesis cycles, it is cleaved during the final basic deprotection step, leading to truncated oligonucleotide fragments.[1][3] N(2)-isobutyryl-2-deoxyguanosine is known to be susceptible to depurination, although to a lesser extent than some other protected bases.[2]
Troubleshooting Steps:
-
Reduce Acid Exposure: Minimize the time the oligonucleotide is exposed to the deblocking acid.
-
Use a Milder Acid: Switch from Trichloroacetic Acid (TCA) to the less acidic Dichloroacetic Acid (DCA) for the detritylation step.[2][4] Using DCA can significantly reduce the rate of depurination compared to TCA.[4][5]
-
Optimize for Long Oligos: For synthesizing long oligonucleotides, where the cumulative acid exposure is high, using a milder deblocking agent like DCA is particularly critical to prevent significant product degradation.[3][6]
Question 2: I'm observing poor coupling efficiency specifically when adding a 'G' residue. What could be the problem?
Answer: Poor coupling efficiency for a specific base is often due to the degradation of the phosphoramidite monomer before it can react. dG phosphoramidites are known to be the least stable of the standard phosphoramidites, being particularly susceptible to hydrolysis by trace amounts of water in the acetonitrile (B52724) diluent.[7][8] This reaction converts the active phosphoramidite into an inactive H-phosphonate species, which is unable to couple to the growing oligonucleotide chain.[8][9] This degradation can be autocatalytic for dG phosphoramidites.[7][10]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use high-quality, anhydrous acetonitrile (<30 ppm water) for dissolving the phosphoramidite.
-
Check Reagent Age and Storage: Use fresh phosphoramidite. If the vial has been open for an extended period, its quality may be compromised. Store all phosphoramidites under a dry, inert atmosphere (e.g., argon) and at the recommended temperature.[11]
-
Use Molecular Sieves: Treating the phosphoramidite solution with molecular sieves can help remove residual water and improve coupling efficiency.[9]
-
Verify Activator: Ensure the activator (e.g., Tetrazole, DCI) is fresh and active.
Question 3: My mass spectrometry results show the final oligonucleotide has a higher mass than expected, specifically at guanine positions. What does this indicate?
Answer: This observation strongly suggests incomplete deprotection of the isobutyryl (iBu) protecting group on the guanine base. The removal of the N2-acyl protecting group from guanine is often the rate-determining step in the final deprotection process.[12][13] If the deprotection conditions (time, temperature, or reagent quality) are insufficient, a fraction of the iBu groups may remain attached to the final product.
Troubleshooting Steps:
-
Use Fresh Deprotection Reagent: Ammonium (B1175870) hydroxide (B78521) solutions can lose ammonia (B1221849) gas concentration over time, reducing their effectiveness. Use a fresh, unopened bottle or a properly stored aliquot.[12][13]
-
Optimize Deprotection Time and Temperature: Adhere to or extend the recommended deprotection times and temperatures for iBu-dG. Heating the solution can significantly accelerate the removal of the protecting group.[12][14] (See Table 1 for details).
-
Consider Adduct Formation: In some cases, unexpected mass additions can result from the formation of adducts with reagents used during synthesis or deprotection, such as dimethylaminopyridine (DMAP).[9] Review all reagents used in the process if incomplete deprotection is ruled out.
Frequently Asked Questions (FAQs)
Q: What is depurination and how can I minimize it? A: Depurination is the acid-catalyzed loss of a purine (B94841) base (like guanine) from the DNA backbone.[1] It occurs during the repeated 5'-DMT removal step in oligonucleotide synthesis. To minimize it, you should reduce acid exposure time, use a weaker acid like DCA instead of TCA, and consider using alternative dG phosphoramidites with more stable protecting groups (e.g., dmf-dG) for particularly sensitive sequences.[2][3]
Q: How can I ensure the complete removal of the isobutyryl (iBu) protecting group? A: Complete removal is critical for the biological function of the oligonucleotide.[13] The key factors are the freshness of the deprotection solution (typically concentrated ammonium hydroxide) and the deprotection time and temperature. Using fresh ammonium hydroxide and following the recommended heating protocols are the most effective ways to ensure complete deprotection.[12] For particularly sensitive oligos, milder deprotection schemes with alternative reagents like potassium carbonate in methanol (B129727) can be used, but this requires using compatible "UltraMILD" phosphoramidites during synthesis.[13]
Q: What are the optimal storage and handling conditions for I-bu-rG phosphoramidite? A: this compound is sensitive to moisture and oxidation.[7] It should be stored at controlled room temperature or lower in a dry, inert atmosphere (argon is recommended).[11] When preparing for synthesis, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. Dissolve in high-quality anhydrous acetonitrile. Solutions are typically stable for a normal synthesis run but should not be stored for extended periods.[11]
Q: What is the purpose of the capping step and how does it relate to side products? A: Capping is a crucial step that chemically blocks any oligonucleotide chains that failed to couple in the preceding step.[15] This is typically done using acetic anhydride (B1165640). By capping these "failure sequences," they are prevented from participating in subsequent coupling cycles.[15] This is important because without efficient capping, a complex mixture of shorter "n-1" deletion mutants would be synthesized, complicating purification and analysis of the final product.[15]
Data Presentation
Table 1: Recommended Deprotection Conditions for iBu-dG with Ammonium Hydroxide
| Temperature | Time | System | Notes |
| Room Temp. | 120 minutes | Regular | Suitable for standard DNA oligos.[12] |
| 37 °C | 30 minutes | UltraFast | Requires Ac-dC to avoid side reactions at cytosine.[12] |
| 55 °C | 10 minutes | UltraFast | Requires Ac-dC to avoid side reactions at cytosine.[12][13] |
| 65 °C | 5 minutes | UltraFast | Requires Ac-dC to avoid side reactions at cytosine.[12][13] |
| (Data synthesized from Glen Research deprotection guides.[12][13][14]) |
Table 2: Factors Influencing Depurination Rate
| Factor | Condition Increasing Depurination | Condition Decreasing Depurination | Rationale |
| Acid Strength | Trichloroacetic Acid (TCA) (pKa ≈ 0.7) | Dichloroacetic Acid (DCA) (pKa ≈ 1.5) | Stronger acids more readily catalyze the cleavage of the glycosidic bond.[3][4] |
| Acid Exposure | Longer detritylation times | Shorter detritylation times | Cumulative exposure to acid increases the probability of depurination at each susceptible site.[2][3] |
| Protecting Group | Acyl groups (e.g., isobutyryl, benzoyl) | Formamidine (B1211174) groups (e.g., dmf) | Electron-withdrawing acyl groups destabilize the glycosidic bond, while electron-donating formamidine groups stabilize it.[3] |
Experimental Protocols
Protocol 1: Standard Automated Oligonucleotide Synthesis Cycle
This protocol describes the four fundamental steps repeated for each monomer addition in solid-phase phosphoramidite chemistry.
-
Step 1: Deblocking (Detritylation)
-
Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[2]
-
Reagent: A solution of 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an anhydrous, non-protic solvent like toluene (B28343) or dichloromethane.[2][6]
-
Procedure: The reagent is passed over the solid support for a defined period (e.g., 60-120 seconds). The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Step 2: Coupling
-
Objective: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group of the growing chain and the 3'-phosphoramidite of the incoming nucleoside monomer.
-
Reagents: The this compound and an activator (e.g., 0.25-0.5 M 4,5-dicyanoimidazole (B129182) (DCI) or 1H-Tetrazole) are dissolved in anhydrous acetonitrile.[16]
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column and allowed to react for a specific time (e.g., 2-10 minutes).
-
-
Step 3: Capping
-
Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from forming undesired deletion sequences.[15]
-
Reagents: Two capping solutions are typically used: Cap A (acetic anhydride in THF/pyridine or lutidine) and Cap B (N-methylimidazole).[9]
-
Procedure: The capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyls.
-
-
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage into a more stable, natural pentavalent phosphotriester.[2]
-
Reagent: A solution of iodine (e.g., 0.02 M) in a mixture of THF, pyridine, and water.[2][6]
-
Procedure: The oxidizing solution is passed through the column, rapidly converting the P(III) to the P(V) species. This is followed by extensive washing with acetonitrile to prepare for the next cycle.
-
Protocol 2: HPLC Analysis for Detecting Depurination
This protocol provides a general method for analyzing the extent of depurination in a crude oligonucleotide sample after cleavage and deprotection.
-
Sample Preparation:
-
Synthesize two identical oligonucleotides, one using a standard protocol and one with an extended acid deblocking step (e.g., 15 minutes per cycle) to intentionally induce depurination.[3]
-
Cleave and deprotect both samples under identical conditions.
-
If DMT-ON purification is planned, ensure the final detritylation step is omitted post-synthesis.[1]
-
Dissolve the crude, deprotected oligonucleotides in an appropriate aqueous buffer (e.g., 100 mM Triethylammonium acetate).
-
-
Chromatography Conditions (Anion-Exchange HPLC):
-
Column: A suitable anion-exchange column (e.g., Dionex DNAPac).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0).
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 30-45 minutes.
-
Detection: UV absorbance at 260 nm.
-
-
Data Interpretation:
-
The full-length oligonucleotide will be the main, latest-eluting peak in the chromatogram from the standard synthesis.
-
In the sample with induced depurination, a series of earlier-eluting peaks will appear. These correspond to the truncated fragments resulting from chain cleavage at the abasic sites.[1][3] The increase in the area of these peaks relative to the full-length product provides a semi-quantitative measure of depurination.
-
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing RNA Synthesis with N2-isobutyryl-Guanosine (i-Bu-rG)
Welcome to the technical support center for improving the yield of RNA synthesis using N2-isobutyryl-Guanosine (i-Bu-rG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro transcription (IVT) with this modified nucleotide.
Disclaimer: Publicly available information on the direct use of N2-isobutyryl-guanosine triphosphate (i-Bu-rGTP) as a substrate for T7 RNA polymerase in in vitro transcription is limited. The following guidance is based on established principles for troubleshooting IVT with other modified nucleotides, particularly N2-modified guanosine (B1672433) analogs. The recommendations provided should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is i-Bu-rG and why is it used in RNA synthesis?
A1: i-Bu-rG refers to N2-isobutyrylguanosine, a modified form of the nucleoside guanosine.[1][2] The isobutyryl group serves as a protecting group for the exocyclic amine of guanine. In chemical synthesis of RNA, this modification prevents unwanted side reactions.[3] While its primary role is in solid-phase synthesis, modified guanosine triphosphates can be used in enzymatic synthesis to introduce specific functionalities into the RNA transcript.
Q2: I am observing a significantly lower RNA yield when using i-Bu-rGTP compared to standard GTP. Is this expected?
A2: Yes, a decrease in yield is a common observation when incorporating modified nucleotides, including GTP analogs, into in vitro transcription reactions. T7 RNA polymerase has evolved to efficiently incorporate the four standard NTPs, and modifications to the base can affect the enzyme's binding affinity and catalytic efficiency. This can lead to reduced overall yield and the production of truncated RNA transcripts.
Q3: Can T7 RNA polymerase efficiently incorporate i-Bu-rGTP?
A3: The efficiency of incorporation of any modified nucleotide by T7 RNA polymerase is highly dependent on the nature and position of the modification. While some modifications are well-tolerated, others can significantly hinder the enzyme's activity. For N2-modified guanosine analogs, the polymerase's ability to accept them as substrates can be a limiting factor. It is crucial to experimentally determine the optimal conditions for incorporation.
Q4: Are there specific grades or qualities of i-Bu-rGTP that I should use?
A4: For enzymatic reactions like IVT, it is critical to use highly pure i-Bu-rGTP that is free of inhibitors. Contaminants from the synthesis of the modified nucleotide can inhibit T7 RNA polymerase. Always source your modified NTPs from a reputable supplier and ensure they are specified for use in transcription reactions.
Troubleshooting Guide
Low RNA Yield
Low yield is the most common issue when working with modified nucleotides. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal i-Bu-rGTP:GTP Ratio | When aiming for partial incorporation, the ratio of modified to standard NTP is critical. Start with a range of ratios (e.g., 1:4, 1:2, 1:1, 2:1, 4:1 of i-Bu-rGTP:GTP) to empirically determine the optimal balance between incorporation efficiency and overall yield. |
| Inhibitory Concentration of i-Bu-rGTP | High concentrations of modified nucleotides can be inhibitory to T7 RNA polymerase. Try titrating the total NTP concentration while maintaining the optimized i-Bu-rGTP:GTP ratio. |
| Suboptimal Magnesium (Mg²⁺) Concentration | Mg²⁺ is a critical cofactor for RNA polymerase. The optimal Mg²⁺ concentration can change with the introduction of modified NTPs. Perform a Mg²⁺ titration (e.g., in 2 mM increments) to find the new optimum for your reaction. |
| Standard T7 RNA Polymerase Inefficiency | Wild-type T7 RNA polymerase may not efficiently incorporate i-Bu-rGTP. Consider using an engineered T7 RNA polymerase mutant that has been shown to have broader substrate compatibility. |
| Inappropriate Reaction Temperature or Time | The standard 37°C may not be optimal for transcription with modified nucleotides. Try a range of temperatures (e.g., 30°C to 42°C). Also, extending the incubation time (e.g., from 2 hours to 4-6 hours) may increase the yield of full-length transcripts. |
| Poor Quality DNA Template | Contaminants in the DNA template can inhibit transcription. Ensure your linearized plasmid or PCR product is of high purity and free from RNases, proteins, and salts. |
Incomplete or Truncated Transcripts
The presence of shorter-than-expected RNA products is another common problem.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Premature Termination by Polymerase | The polymerase may stall and dissociate from the template after incorporating i-Bu-rG. Try lowering the reaction temperature to slow down the transcription rate, which can sometimes help the polymerase traverse difficult sequences. Using an engineered T7 RNA polymerase with higher processivity may also be beneficial. |
| Secondary Structure in the RNA Transcript | The presence of the i-Bu-rG modification might alter the folding of the nascent RNA, creating secondary structures that impede polymerase movement. Including additives like DTT (up to 10 mM) in the reaction can help to reduce disulfide bond formation that might stabilize certain RNA structures. |
| Limiting NTP Concentrations | If the concentration of any of the four NTPs (including i-Bu-rGTP) is too low, the polymerase may pause and terminate transcription. Ensure that all NTPs are present at sufficient concentrations. |
Experimental Protocols
Protocol: Optimizing Mg²⁺ Concentration for IVT with i-Bu-rGTP
This protocol outlines a method for determining the optimal Mg²⁺ concentration when incorporating i-Bu-rGTP.
-
Prepare a series of reaction mixes: Set up multiple 20 µL IVT reactions. Each reaction should contain all the standard components (T7 RNA polymerase, DNA template, buffer, RNase inhibitor, ATP, CTP, UTP, and your desired ratio of i-Bu-rGTP to GTP) except for MgCl₂.
-
Create a MgCl₂ gradient: Add varying final concentrations of MgCl₂ to each reaction tube. A good starting range is from 4 mM to 16 mM, with 2 mM increments.
-
Incubate the reactions: Incubate all reactions at 37°C for 2 hours.
-
Purify the RNA: Purify the RNA from each reaction using your standard protocol (e.g., column purification or precipitation).
-
Quantify and analyze the RNA: Measure the RNA concentration for each reaction using a spectrophotometer (e.g., NanoDrop). Analyze the integrity of the RNA from each reaction on a denaturing agarose (B213101) or polyacrylamide gel to assess the yield of full-length product versus truncated transcripts.
-
Determine the optimal concentration: The Mg²⁺ concentration that yields the highest amount of full-length RNA is the optimum for your specific conditions.
Quantitative Data Summary: Hypothetical Yield Comparison
The following table provides a hypothetical representation of how RNA yield might be affected by the ratio of i-Bu-rGTP to GTP. Actual results will vary depending on the specific template and reaction conditions.
| i-Bu-rGTP:GTP Ratio | Hypothetical RNA Yield (µg per 20 µL reaction) | Notes |
| 0:1 (100% GTP) | 100 | Standard reaction, highest yield. |
| 1:3 | 75 | Slight decrease in yield with partial incorporation. |
| 1:1 | 50 | Significant decrease in yield as the modified nucleotide becomes more prevalent. |
| 3:1 | 25 | Very low yield, likely due to polymerase inhibition and inefficient incorporation. |
| 1:0 (100% i-Bu-rGTP) | <5 | Complete substitution may not be possible and could lead to reaction failure. |
Visualizations
Logical Workflow for Troubleshooting Low RNA Yield
Caption: A logical workflow for troubleshooting low RNA yield in IVT with i-Bu-rG.
Experimental Workflow for Optimizing i-Bu-rG IVT
Caption: Experimental workflow for optimizing IVT reactions with i-Bu-rGTP.
References
issues with I-bu-rG phosphoramidite stability in solution
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of I-bu-rG (N2-isobutyryl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) in solution. This resource is intended for researchers, scientists, and professionals in drug development who utilize I-bu-rG phosphoramidite (B1245037) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of I-bu-rG phosphoramidite in solution?
A1: The stability of this compound in solution, typically anhydrous acetonitrile (B52724), is primarily influenced by three main factors:
-
Moisture: Trace amounts of water can lead to the hydrolysis of the phosphoramidite, rendering it inactive for oligonucleotide synthesis.[][2] This hydrolysis is an acid-catalyzed process.[2][3]
-
Oxidation: Exposure to oxygen can lead to the oxidation of the phosphite (B83602) triester to a phosphate (B84403) triester, which is unreactive in the coupling step of oligonucleotide synthesis. It is recommended to store phosphoramidites under an inert atmosphere like argon or nitrogen.[2][4]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[] Therefore, it is crucial to store phosphoramidite solutions at low temperatures.[2][5][6]
Q2: How does the stability of guanosine (B1672433) phosphoramidites compare to other nucleoside phosphoramidites?
A2: Guanosine phosphoramidites, including I-bu-rG, are known to be the least stable among the common nucleoside phosphoramidites in solution.[3][7][8] Studies on deoxyguanosine (dG) phosphoramidites have shown that their degradation can be autocatalytic, meaning the degradation products can catalyze further degradation.[9][10] The order of stability for deoxynucleoside phosphoramidites in acetonitrile is generally T, dC > dA >> dG.[3][7][8]
Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?
A3: To maximize the shelf-life and performance of this compound, the following storage conditions are recommended:
-
Solid Form: Store at -20°C or lower in a tightly sealed container under an inert atmosphere (argon or nitrogen).[2][4] Before opening, the container should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[2]
-
In Solution (Anhydrous Acetonitrile): Solutions should be stored at -20°C under an inert atmosphere.[2][5][6] For extended storage, -80°C is also recommended, with a suggested use within 6 months.[5][6] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in oligonucleotide synthesis.
| Issue | Possible Cause | Recommended Action |
| Low Coupling Efficiency | Phosphoramidite degradation due to moisture. | - Use anhydrous acetonitrile (<30 ppm water).- Dry the acetonitrile over activated 3Å molecular sieves.- Ensure all glassware is thoroughly dried.- Prepare fresh phosphoramidite solutions. |
| Phosphoramidite oxidation. | - Use fresh, high-quality phosphoramidite.- Store solutions under an inert atmosphere (argon or nitrogen).- Avoid repeated exposure of the solution to air. | |
| Incorrect activator concentration or activity. | - Verify the concentration and age of the activator solution.- Use a freshly prepared activator solution. | |
| Unexpected Side Products in Final Oligonucleotide | Presence of hydrolyzed phosphoramidite (H-phosphonate). | - Follow best practices for handling and storing phosphoramidites to prevent hydrolysis.- Purify the oligonucleotide using HPLC to remove truncated sequences. |
| Depurination (loss of the guanine (B1146940) base). | - While more common during deprotection, ensure that the deblocking conditions (acidic step) are not overly harsh or prolonged.[] | |
| Rapid Degradation of Phosphoramidite Solution | Autocatalytic degradation of the guanosine phosphoramidite. | - Prepare smaller, fresh batches of the I-bu-rG solution more frequently.- Store the solution at -20°C or -80°C when not in use on the synthesizer.[5][6] |
| Contaminated solvent or reagents. | - Use only high-purity, anhydrous solvents and reagents.- Filter solvents before use if necessary. |
Quantitative Data on Phosphoramidite Stability
The stability of phosphoramidites in solution is critical for successful oligonucleotide synthesis. The following table summarizes the degradation of deoxynucleoside phosphoramidites in acetonitrile over five weeks. While this data is for deoxyribonucleosides, it provides a useful reference for the relative stability of the different bases, with guanosine being the least stable.
| Nucleoside Phosphoramidite | Purity Reduction after 5 Weeks in Acetonitrile |
| dG(ib) | 39%[3][7][8] |
| dA(bz) | 6%[3][7][8] |
| dC(bz) | 2%[3][7][8] |
| T | 2%[3][7][8] |
Experimental Protocols
Protocol for Assessing this compound Stability by ³¹P NMR Spectroscopy
This protocol provides a method to monitor the degradation of this compound in solution over time.
-
Solution Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous acetonitrile in a glovebox or under an inert atmosphere.
-
Transfer the solution to a sealed NMR tube.
-
-
NMR Acquisition:
-
Acquire an initial ³¹P NMR spectrum (time = 0). The phosphoramidite peak should appear around 148-150 ppm.
-
Store the NMR tube at the desired temperature (e.g., room temperature or 4°C).
-
Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., daily or weekly).
-
-
Data Analysis:
-
Integrate the phosphoramidite peak and any new peaks that appear over time. A common degradation product, the H-phosphonate, will appear at a different chemical shift (typically around 0-10 ppm).
-
Calculate the percentage of intact phosphoramidite at each time point by comparing the integration of the phosphoramidite peak to the total integration of all phosphorus-containing species.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency with this compound.
Caption: Primary degradation pathways for this compound in solution.
References
- 2. benchchem.com [benchchem.com]
- 3. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
common impurities in I-bu-rG phosphoramidite and their effects
This technical support center provides troubleshooting guides and frequently asked questions regarding common impurities in 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine-3'-CE-phosphoramidite (I-bu-rG phosphoramidite) and their impact on oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in I-bu-rG phosphoramidite (B1245037)?
A1: Impurities in phosphoramidites are generally categorized as non-reactive, reactive but non-critical, and reactive and critical.[1] For this compound, the most prevalent impurities include:
-
Oxidized Phosphoramidite (P(V) species): The trivalent phosphorus (P(III)) of the phosphoramidite is susceptible to oxidation, forming a pentavalent phosphonate (B1237965) (P(V)) species.
-
Hydrolysis Products (H-phosphonate): Reaction with trace amounts of water can lead to the formation of the corresponding H-phosphonate. Guanosine phosphoramidites are particularly susceptible to hydrolysis.[1]
-
Isomeric Impurities: These can include the 3'-DMT-5'-phosphoramidite ("reverse amidite") or an isomer where the protecting groups on the 2' and 3' hydroxyls are swapped (3'-TBDMS-2'-phosphoramidite).[1]
-
Deprotected Species: Impurities lacking one of the protecting groups, such as the 5'-DMT, the N2-isobutyryl, or the 2'-TBDMS group, can be present.
-
Guanine-Modified Impurities: Side reactions during the synthesis of the phosphoramidite can lead to modifications on the guanine (B1146940) base itself, such as the formation of N2-acetyl-2,6-diaminopurine.
Q2: How do these impurities affect my oligonucleotide synthesis?
A2: The impact of an impurity depends on its reactivity during the coupling cycle.
-
P(V) Species and H-phosphonates: These are generally considered non-critical as they do not react during the coupling step and are washed away. However, their presence reduces the concentration of the active phosphoramidite, potentially lowering coupling efficiency.
-
Isomeric Impurities: "Reverse amidites" can be incorporated into the growing oligonucleotide chain, leading to chain termination. Other isomers might be incorporated and cause backbone modifications that are difficult to remove during purification.[1]
-
Reactive Impurities: Impurities that can be incorporated into the oligonucleotide sequence are considered critical. These can lead to the formation of deletion mutants (n-1) if the impurity fails to couple, or modified full-length sequences that may be difficult or impossible to separate from the desired product. The repetitive nature of oligonucleotide synthesis can amplify the impact of even small amounts of critical impurities.[1] For instance, a 0.2% critical impurity in a phosphoramidite used 8 times in a 20-mer synthesis can result in 1.6% of the final product containing that impurity.[1]
Q3: How can I detect and quantify impurities in my this compound?
A3: The two primary methods for analyzing phosphoramidite purity are:
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for identifying and quantifying phosphorus-containing species. The active P(III) phosphoramidite shows a characteristic signal around 140-155 ppm, while oxidized P(V) species appear in a different region of the spectrum (-10 to 50 ppm).[2] This method allows for a direct assessment of the relative amounts of active and inactive phosphorus-containing compounds.[3][4]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are used to determine the overall purity of the phosphoramidite and to separate and identify various impurities.[1] HPLC with UV detection can quantify impurities, while LC-MS provides mass information to help identify their structures.[5][6] Modern LC-MS methods can detect impurities at levels of 0.01% or lower.[5][6]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency with this compound
-
Possible Cause: Degradation of the phosphoramidite due to moisture.
-
Troubleshooting Steps:
-
Check for Hydrolysis: Analyze the phosphoramidite solution by ³¹P NMR. An increase in signals in the H-phosphonate region indicates hydrolysis.
-
Use Anhydrous Reagents: Ensure that the acetonitrile (B52724) used to dissolve the phosphoramidite and for synthesis is of high quality and anhydrous.
-
Proper Storage: Store this compound powder at -20°C under an inert atmosphere (e.g., argon or nitrogen). Once in solution, use it promptly.
-
Problem 2: Presence of Unexpected n-1 Peaks in the Final Oligonucleotide
-
Possible Cause: Presence of non-coupling impurities in the this compound.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the this compound by HPLC to determine its purity and the presence of any significant impurity peaks.
-
Check for Oxidation: Use ³¹P NMR to check for an unusually high concentration of P(V) species. While non-reactive, a high percentage of oxidized phosphoramidite effectively lowers the concentration of the active amidite, potentially leading to incomplete coupling.
-
Optimize Coupling Time: For sterically hindered phosphoramidites like I-bu-rG, a longer coupling time may be necessary to achieve high coupling efficiency.
-
Problem 3: Appearance of Unexpected Peaks in Mass Spectrometry of the Final Product
-
Possible Cause: Incorporation of a reactive impurity from the this compound.
-
Troubleshooting Steps:
-
Detailed Impurity Profiling: Perform a thorough analysis of the this compound lot using high-resolution LC-MS to identify any potential reactive impurities.[5][6]
-
Consider Isomers: The presence of isomeric impurities in the phosphoramidite can lead to modified oligonucleotides with the same mass but different chromatographic behavior.
-
Review Deprotection: Incomplete removal of the N2-isobutyryl group can result in a modified guanine base in the final product. Ensure deprotection conditions are sufficient. The isobutyryl group on guanine is more resistant to hydrolysis than the benzoyl groups on adenine (B156593) and cytosine.[7]
-
Quantitative Data on Impurities
The following table summarizes typical impurity levels found in this compound. Note that these values can vary between manufacturers and batches.
| Impurity Type | Typical Abundance (%) | Analytical Method |
| Oxidized Phosphoramidite (P(V)) | < 1.0 | ³¹P NMR[3] |
| H-phosphonate | < 0.5 | ³¹P NMR |
| Other P(III) Impurities | Not Detected | ³¹P NMR[3] |
| Overall Purity | > 98.0 | HPLC[6] |
Experimental Protocols
Protocol 1: ³¹P NMR Analysis of this compound
-
Sample Preparation: Dissolve 10-20 mg of the this compound in 0.5 mL of anhydrous acetonitrile-d3 (B32919) or chloroform-d (B32938) in an NMR tube under an inert atmosphere.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate quantification.
-
-
Data Analysis:
Protocol 2: HPLC-MS Analysis of this compound
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound in anhydrous acetonitrile.[5]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[5]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A suitable gradient to separate the main peak from impurities (e.g., a linear gradient from 10% to 90% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Temperature: 30°C.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra to identify the masses of the main component and any impurities.
-
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak in the UV chromatogram.
-
Use the high-resolution mass data to propose structures for the observed impurities.[5]
-
Visualizations
Caption: Workflow for the analysis of this compound impurities.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 3. usp.org [usp.org]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Phosphoramidite Stability in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of phosphoramidites during oligonucleotide synthesis. Phosphoramidites are sensitive reagents, and their stability is critical for the synthesis of high-purity oligonucleotides. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.
Troubleshooting Guides
This section provides systematic approaches to resolving common problems related to phosphoramidite (B1245037) degradation.
Guide 1: Low Coupling Efficiency
Low coupling efficiency is a primary indicator of phosphoramidite degradation and can lead to a higher proportion of truncated sequences in the final product.
Initial Assessment:
-
Review Synthesis Records: Check the trityl cation assay data. A significant drop in absorbance compared to previous successful syntheses is a strong indicator of a coupling problem.[1]
-
Analyze Crude Product: Use reverse-phase HPLC to analyze the crude oligonucleotide. A high percentage of failure sequences (shorter oligonucleotides) points towards inefficient coupling.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Guide 2: Presence of Unexpected Peaks in HPLC/MS Analysis
The presence of unexpected peaks in the analytical chromatogram of the purified oligonucleotide can indicate the incorporation of degraded phosphoramidites.
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| Peak with mass of (M+16) | Oxidation: The P(III) of the phosphoramidite has been oxidized to P(V) phosphate (B84403). | - Use fresh, high-purity phosphoramidites. - Ensure an inert atmosphere (argon or nitrogen) during synthesis and reagent preparation. - Minimize the time phosphoramidite solutions are on the synthesizer. |
| Peak with mass corresponding to a deletion | Hydrolysis: The phosphoramidite has reacted with water, rendering it inactive for coupling. | - Use anhydrous acetonitrile (<30 ppm water) for all reagents.[2][3] - Dry reagent lines and bottles thoroughly. - Store phosphoramidites in a desiccator or under an inert atmosphere. |
| Broad or shouldered peaks | Multiple Degradation Products: A combination of degradation pathways may be occurring. | - Perform a full system clean and reagent replacement. - Re-evaluate phosphoramidite storage and handling procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of phosphoramidite degradation?
A1: The two primary degradation pathways for phosphoramidites are hydrolysis and oxidation.[4]
-
Hydrolysis: Phosphoramidites are highly sensitive to moisture.[1][5] Even trace amounts of water in the acetonitrile or on the glassware can react with the phosphoramidite, leading to the formation of an inactive H-phosphonate species. This reaction is acid-catalyzed.[4]
-
Oxidation: The trivalent phosphorus (P(III)) center of the phosphoramidite is susceptible to oxidation to a pentavalent phosphate (P(V)) upon exposure to air.[4] Oxidized phosphoramidites will not participate in the coupling reaction.
Caption: Primary degradation pathways of phosphoramidites.
Q2: How should I properly store and handle phosphoramidites?
A2: Proper storage and handling are crucial to maintain phosphoramidite integrity.
| Form | Storage Temperature | Atmosphere | Key Handling Considerations |
| Solid | -20°C or lower | Inert (Argon or Nitrogen) | - Use a non-frost-free freezer to avoid temperature cycling. - Allow the container to warm to room temperature before opening to prevent condensation.[2] |
| Solution | -20°C | Inert (Argon or Nitrogen) | - Dissolve in anhydrous acetonitrile (<30 ppm water). - For critical applications, consider drying the dissolved phosphoramidite solution with activated 3Å molecular sieves.[2] |
Q3: Which of the standard DNA phosphoramidites is the most unstable?
A3: The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is significantly less stable in solution compared to dA, dC, and T phosphoramidites.[2][6][7][8] The degradation of dG phosphoramidites can be autocatalytic.[2][7][8]
Q4: How does the choice of protecting group affect phosphoramidite stability?
A4: "Mild" protecting groups, which are designed for easier removal during the final deprotection step, can render the phosphoramidite less stable in solution compared to those with more robust protecting groups.[2][9]
Q5: How can I monitor the quality of my phosphoramidites?
A5: Regular quality control is essential. The most common analytical techniques are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the phosphoramidite and detect degradation products.[10]
-
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: Provides a quantitative measure of the P(III) content and can detect oxidized (P(V)) and hydrolyzed (H-phosphonate) species.[9][10]
-
Mass Spectrometry (MS): Confirms the identity of the phosphoramidite.[10]
Quantitative Data on Phosphoramidite Stability
The stability of phosphoramidites in solution is a critical factor. The following table summarizes the relative stability of the four standard deoxyribonucleoside phosphoramidites in acetonitrile.
| Phosphoramidite | Relative Stability in Acetonitrile Solution | Purity Reduction After 5 Weeks at Ambient Temperature |
| Thymidine (T) | High | ~2% |
| 2'-Deoxycytidine (dC) | High | ~2% |
| 2'-Deoxyadenosine (dA) | Medium | ~6% |
| 2'-Deoxyguanosine (dG) | Low | ~39% |
Data adapted from Krotz et al. as cited in multiple sources.[6][7]
Experimental Protocols
Protocol 1: HPLC Analysis of Phosphoramidite Purity
This protocol provides a general method for assessing the purity of phosphoramidite samples using RP-HPLC.
Materials:
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[10]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0 ± 0.1[10]
-
Mobile Phase B: Acetonitrile[10]
-
Anhydrous acetonitrile for sample preparation
-
Phosphoramidite sample
Procedure:
-
Sample Preparation: Prepare a ~1.0 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.[10]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: Ambient
-
Detection: UV at 260 nm
-
Gradient: A linear gradient appropriate for separating the phosphoramidite from its impurities (e.g., 5-95% B over 30 minutes).
-
-
Injection: Inject 5-10 µL of the prepared sample.
-
Data Analysis: The phosphoramidite should appear as two major peaks, representing the two diastereomers at the phosphorus center.[10] Calculate purity by integrating the peak areas of the diastereomers and comparing them to the total area of all peaks.
Protocol 2: ³¹P NMR for Phosphoramidite Quality Control
This protocol outlines the use of ³¹P NMR to assess the integrity of phosphoramidite samples.
Materials:
-
NMR spectrometer with a phosphorus probe
-
Deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃)
-
Phosphoramidite sample
-
5% H₃PO₄ in D₂O (for external referencing)
Procedure:
-
Sample Preparation: Prepare a solution of the phosphoramidite in the deuterated solvent at a concentration of approximately 0.3 g/mL.[10]
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).[10]
-
Set the spectral width to encompass the expected chemical shifts (e.g., -30 to 170 ppm).
-
-
Data Analysis:
-
Phosphoramidites (P(III)): Two peaks for the diastereomers around 149 ppm.[9]
-
H-phosphonates (Hydrolysis product): Peaks around 8-10 ppm.[9]
-
Phosphate (P(V)) (Oxidation product): A peak around 0 ppm.[2]
-
Integrate the peaks to determine the relative amounts of the desired phosphoramidite and its degradation products.
-
Visualizations
Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. usp.org [usp.org]
- 9. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 10. usp.org [usp.org]
Validation & Comparative
A Head-to-Head Comparison of I-bu-rG and dmf-G Phosphoramidites for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate phosphoramidites is a critical determinant of success in solid-phase RNA synthesis, directly impacting yield, purity, and the integrity of the final oligonucleotide product. Among the choices for the guanosine (B1672433) phosphoramidite (B1245037), those protected with isobutyryl (I-bu-rG) and dimethylformamidine (dmf-G) are two of the most common options. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific RNA synthesis needs.
Performance Comparison: I-bu-rG vs. dmf-G
The primary distinction between I-bu-rG and dmf-G lies in the lability of the exocyclic amine protecting group, which significantly influences the deprotection conditions required post-synthesis.
Deprotection Conditions
The removal of the protecting group from the guanine (B1146940) base is often the rate-limiting step in the final deprotection of an oligonucleotide.[1][2] The dmf group is considerably more labile than the iBu group, allowing for significantly faster deprotection protocols.[1] This is particularly advantageous when synthesizing RNA oligonucleotides that may be sensitive to prolonged exposure to basic conditions.
Table 1: Deprotection Time Comparison under Various Conditions
| Deprotection Reagent | Temperature | Time for Complete Deprotection of I-bu-rG | Time for Complete Deprotection of dmf-G |
| Ammonium Hydroxide | Room Temp. | > 8 hours | 2 hours |
| Ammonium Hydroxide | 55 °C | 4 hours | 1 hour |
| AMA (Ammonium hydroxide/Methylamine 1:1) | 65 °C | 5 minutes[2][3][4] | 5 minutes[2][3][4] |
| AMA (Ammonium hydroxide/Methylamine 1:1) | Room Temp. | 120 minutes[3][4] | 120 minutes[3][4] |
Note: AMA is a component of "UltraFAST" deprotection protocols. The use of acetyl (Ac) protected dC is recommended with AMA to prevent base modification.[1][2][3][4]
As the data indicates, while both phosphoramidites are compatible with rapid "UltraFAST" deprotection protocols using AMA at elevated temperatures, dmf-G offers a clear advantage with milder deprotection reagents and lower temperatures, reducing the risk of RNA degradation.
Coupling Efficiency
Side Reactions
A critical side reaction during oligonucleotide synthesis is depurination, the loss of a purine (B94841) base from the sugar-phosphate backbone, which can occur during the acidic deblocking step. The use of the electron-donating dimethylformamidine (dmf) protecting group on guanosine has been shown to reduce the incidence of depurination compared to the isobutyryl group.[7] This makes dmf-G a preferable choice for the synthesis of long oligonucleotides or sequences that are particularly sensitive to acid-induced degradation.
Experimental Protocols
To provide a direct comparison of the performance of I-bu-rG and dmf-G phosphoramidites, the following experimental protocol can be employed.
Objective:
To compare the coupling efficiency and deprotection performance of I-bu-rG and dmf-G phosphoramidites in the solid-phase synthesis of a model RNA oligonucleotide.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
I-bu-rG phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
dmf-G phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard RNA phosphoramidites for A, C, and U
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane)
-
Deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)
-
2'-Deprotection solution (e.g., Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP))
-
HPLC system with an appropriate column for oligonucleotide analysis
-
Mass spectrometer
Methods:
-
Oligonucleotide Synthesis:
-
Synthesize a model 20-mer RNA oligonucleotide sequence containing multiple guanosine residues using a standard solid-phase synthesis protocol on a DNA/RNA synthesizer.
-
Perform two separate syntheses, one using the this compound and the other using the dmf-G phosphoramidite for all guanosine additions. Keep all other synthesis parameters, including coupling times (e.g., 6 minutes), activator, and other reagents, identical for both syntheses.
-
At the end of each synthesis, collect the trityl cation fractions from each coupling step to qualitatively assess coupling efficiency.
-
-
Cleavage and Deprotection:
-
Cleave the synthesized oligonucleotides from the solid support and deprotect the base and phosphate (B84403) protecting groups using AMA at 65°C for 10 minutes.
-
Remove the 2'-silyl protecting groups using a fluoride-based reagent such as TEA·3HF.
-
-
Analysis:
-
Analyze the crude deprotected oligonucleotides by High-Performance Liquid Chromatography (HPLC) to assess the purity and identify any failure sequences.
-
Confirm the identity of the full-length product and any major impurities by mass spectrometry.
-
Calculate the overall yield of the full-length product for both syntheses.
-
Visualizing the Chemistry and Workflow
To better understand the chemical differences and the experimental process, the following diagrams are provided.
A comparison of the chemical structures of I-bu-rG and dmf-G phosphoramidites.
The four main steps in the solid-phase synthesis of RNA using phosphoramidite chemistry.
Workflow for the comparative analysis of I-bu-rG and dmf-G phosphoramidites.
Conclusion and Recommendations
Both I-bu-rG and dmf-G phosphoramidites are effective for the synthesis of RNA oligonucleotides. The choice between them will largely depend on the specific requirements of the synthesis.
-
dmf-G is highly recommended for:
-
Rapid deprotection protocols: Its lability allows for significantly shorter deprotection times, which is beneficial for high-throughput synthesis and for sensitive oligonucleotides.
-
Synthesis of long RNA sequences: The reduced risk of depurination makes it a safer choice for constructing long oligonucleotides where the cumulative exposure to acid is greater.
-
Oligonucleotides containing base-labile modifications: The milder deprotection conditions possible with dmf-G are more compatible with sensitive functional groups.
-
-
I-bu-rG can be a suitable choice for:
-
Routine, shorter RNA synthesis: Where the slightly longer deprotection times are not a significant bottleneck.
-
Cost-sensitive applications: In some cases, I-bu-rG may be a more economical option.
-
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]
- 6. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
A Comparative Guide to Acetyl and Isobutyryl Protecting Groups for Guanosine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical parameter in the successful chemical synthesis of oligonucleotides, particularly for therapeutic applications where purity and yield are paramount. For the exocyclic amine of guanosine (B1672433) (N2), acyl protecting groups are standard, with isobutyryl (iBu) being a long-standing conventional choice. The acetyl (Ac) group, while also utilized, presents a different profile of reactivity and lability. This guide provides an objective comparison of the acetyl and isobutyryl protecting groups for guanosine, supported by experimental context and data to inform rational selection in oligonucleotide synthesis.
Introduction to Acetyl and Isobutyryl Protecting Groups
Protecting the exocyclic amine of nucleobases is essential to prevent side reactions during the sequential coupling of phosphoramidite (B1245037) monomers in solid-phase oligonucleotide synthesis. The ideal protecting group should be stable throughout the synthesis cycles and readily removable under conditions that do not compromise the integrity of the final oligonucleotide product.
-
Isobutyryl (iBu) Group: The isobutyryl group is a branched-chain acyl group that has been extensively used for the protection of the N2 position of guanosine. Its relative steric hindrance provides good stability to the acidic conditions of detritylation and the reagents used during coupling and oxidation steps. However, this stability also translates to slower removal during the final deprotection step, often making it the rate-limiting step in the overall process.
-
Acetyl (Ac) Group: The acetyl group is a smaller, less sterically hindered acyl group. While it can be used as a protecting group for guanosine, it is also known to be introduced as a side product during the capping step of oligonucleotide synthesis when acetic anhydride (B1165640) is used. Its lability is a key differentiator from the isobutyryl group, offering potential advantages in milder deprotection strategies but also posing challenges regarding its stability during synthesis.
Quantitative Data Summary
While direct head-to-head quantitative comparisons of acetyl and isobutyryl protecting groups for guanosine under identical conditions are not extensively documented in publicly available literature, the following table summarizes their key characteristics based on established knowledge in oligonucleotide synthesis.
| Feature | Acetyl (Ac) | Isobutyryl (iBu) | References |
| Relative Lability | More Labile | More Robust | [1] |
| Typical Deprotection | Rapidly cleaved with mild bases. Can be removed with AMA (Ammonium hydroxide (B78521)/Methylamine) at 65°C for 10-15 minutes. Overnight treatment with ammonium (B1175870) hydroxide at room temperature may be required if introduced during capping. | Requires harsher conditions or longer reaction times for complete removal. Standard deprotection often involves concentrated ammonium hydroxide at 55°C for several hours. | [1] |
| Stability to Acid | Generally considered stable to the acidic conditions of detritylation, though less robust than isobutyryl. | High stability to acidic conditions used for detritylation. | |
| Common Side Reactions | Can be unintentionally introduced during the capping step with acetic anhydride, leading to N2-acetylguanosine, which requires specific deprotection conditions for removal. | The robust nature of the isobutyryl group can lead to incomplete deprotection if conditions are not optimal, resulting in residual protected guanosine in the final product. | [2] |
Experimental Protocols
Protocol 1: Synthesis of N2-Isobutyryl-2'-Deoxyguanosine Phosphoramidite
This protocol outlines the key steps for the preparation of the N2-isobutyryl-protected deoxyguanosine phosphoramidite monomer used in solid-phase DNA synthesis.
-
Protection of the 5'-Hydroxyl Group: 2'-Deoxyguanosine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine (B92270) to selectively protect the 5'-hydroxyl group.
-
N2-Acylation: The 5'-O-DMT-2'-deoxyguanosine is then acylated at the N2 position using isobutyric anhydride in the presence of a base such as pyridine or N,N-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature until completion.
-
Phosphitylation: The resulting 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine is phosphitylated at the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (B109758) or acetonitrile.
-
Purification: The final phosphoramidite product is purified by silica (B1680970) gel chromatography to yield the desired monomer for oligonucleotide synthesis.
Protocol 2: Management of N2-Acetyl-Guanosine in Oligonucleotide Synthesis
N2-acetyl-guanosine can be an intended modification or an unintended side product of the capping step.
-
Formation as a Side Product: During solid-phase synthesis, any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants. This is typically achieved using a mixture of acetic anhydride and a catalyst like N-methylimidazole. This process can lead to the acetylation of the exocyclic amine of guanosine.
-
Deprotection of N2-Acetyl-Guanosine: If N2-acetyl-guanosine is present, standard deprotection with concentrated ammonium hydroxide at 55°C overnight is generally sufficient for its removal. For more sensitive oligonucleotides, "UltraMILD" deprotection conditions using potassium carbonate in methanol (B129727) can be employed, although this may require extended reaction times to remove the acetyl group from guanosine. "UltraFAST" deprotection using a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at 65°C for 10-15 minutes is also effective.
Visualizations
Chemical Structures
Caption: Chemical structures of N2-isobutyryl-guanosine and N2-acetyl-guanosine.
Oligonucleotide Synthesis Workflow
References
A Comparative Guide to the HPLC Analysis of Oligonucleotides Synthesized with i-Bu-rG and Alternative Protecting Groups
For researchers, scientists, and drug development professionals engaged in the synthesis of RNA oligonucleotides, the choice of protecting group for the guanosine (B1672433) base is a critical determinant of yield, purity, and the overall success of the synthesis. The isobutyryl (i-Bu) group for guanosine (i-Bu-rG) is a widely used protecting group, but several alternatives exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the performance of i-Bu-rG with other common guanosine protecting groups, supported by experimental data and detailed analytical protocols.
Performance Comparison of Guanosine Protecting Groups
The selection of a guanosine protecting group impacts several key aspects of oligonucleotide synthesis, including coupling efficiency, deprotection time, and the profile of impurities in the crude product. The most common alternatives to i-Bu-rG are the dimethylformamidine (dmf-rG) and acetyl (Ac-rG) protected phosphoramidites.
The rate of deprotection is a significant factor, with faster deprotection times reducing the exposure of the oligonucleotide to harsh basic conditions, which can lead to degradation. While specific data for ribonucleosides can be sparse, data from deoxyribonucleoside studies provide a strong indication of the relative lability of these protecting groups. The dmf group is notably more labile than the i-Bu and Ac groups, allowing for significantly faster deprotection.
Table 1: Deprotection Times for Various Guanosine Protecting Groups in "UltraFAST" Deprotection (Ammonium Hydroxide (B78521)/Methylamine (B109427) 1:1)
| dG Protection | Temperature | Time |
| iBu-dG, dmf-dG, or Ac-dG | Room Temperature | 120 min |
| iBu-dG, dmf-dG, or Ac-dG | 37°C | 30 min |
| iBu-dG, dmf-dG, or Ac-dG | 55°C | 10 min |
| iBu-dG, dmf-dG, or Ac-dG | 65°C | 5 min |
Note: This data is for deoxyguanosine (dG) but provides a useful comparison of the relative deprotection rates. The "UltraFAST" system works well with iBu-, Ac-, or dmf-dG.[1][2]
Table 2: Comparison of Crude Yield and Coupling Efficiency for TNA Oligonucleotides Synthesized with DPC- and Acetyl-Protected Guanosine Analogs
| Guanosine Protecting Group | Crude Yield (OD) | Coupling Efficiency (%) |
| DPC-Guanosine Analog | 2.8 | 65 |
| Acetyl-Guanosine Analog | 4.5 | 90 |
Note: This data is for a TNA system and not standard RNA, but it illustrates the impact of the protecting group's steric bulk on coupling efficiency.
HPLC Analysis of Crude Oligonucleotides
High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the purity of synthetic oligonucleotides. Ion-pair reversed-phase (IP-RP) HPLC is the most common method used for this purpose. In this technique, an ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate (B84403) backbone of the oligonucleotide, allowing it to be retained and separated on a hydrophobic stationary phase (e.g., C18).
The resulting chromatogram provides a detailed profile of the crude oligonucleotide product. The main peak corresponds to the full-length product (FLP), while smaller peaks typically represent impurities such as:
-
n-1 shortmers: Oligonucleotides that are one nucleotide shorter than the desired product due to incomplete coupling.
-
Incompletely deprotected oligonucleotides: Oligonucleotides that still retain one or more of the protecting groups. These are often more hydrophobic and have longer retention times.
-
Other synthesis-related impurities: These can include products of side reactions such as depurination or modification of the bases.
The choice of guanosine protecting group can influence the impurity profile. For example, the slower deprotection of i-Bu-rG compared to dmf-rG may lead to a higher proportion of partially deprotected species if the deprotection time is not optimized.
Experimental Protocols
Oligonucleotide Synthesis
Oligonucleotides are synthesized on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. For RNA synthesis, the 2'-hydroxyl group of the ribose is typically protected with a silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM). The choice of guanosine phosphoramidite (i-Bu-rG, dmf-rG, or Ac-rG) is made at this stage.
Cleavage and Deprotection
After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. A common method for this is treatment with a mixture of aqueous ammonium (B1175870) hydroxide and methylamine (AMA) at an elevated temperature. The duration and temperature of this step are critical for complete deprotection and depend on the lability of the protecting groups used. As indicated in Table 1, "UltraFAST" deprotection can be completed in as little as 5 minutes at 65°C for iBu-dG, dmf-dG, and Ac-dG. For RNA, an additional step is required to remove the 2'-O-silyl protecting groups, typically using a fluoride (B91410) source such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
HPLC Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
An autosampler and a column oven.
Column:
-
A reversed-phase column suitable for oligonucleotide analysis, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 in water.
-
Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in 50% acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 260 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Injection Volume: 10-20 µL of the crude oligonucleotide solution.
Sample Preparation: The crude oligonucleotide pellet is dissolved in an appropriate volume of water or Mobile Phase A before injection.
Visualization of Workflows
Caption: Workflow for oligonucleotide synthesis, deprotection, and HPLC analysis.
References
Mass Spectrometry of RNA Oligonucleotides Containing N2-isobutyryl-2'-O-methyl-riboguanosine (I-bu-rG): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into therapeutic oligonucleotides is a critical strategy for enhancing their stability, efficacy, and pharmacokinetic properties. Among these, N2-isobutyryl-2'-O-methyl-riboguanosine (I-bu-rG) is a modification of interest. Accurate and robust analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), are essential for the characterization and quality control of these complex biomolecules.
This guide provides a comparative overview of the mass spectrometric behavior of RNA oligonucleotides containing the I-bu-rG modification. Due to the limited availability of direct comparative studies in peer-reviewed literature, this guide combines established principles of modified RNA mass spectrometry with specific considerations for the I-bu-rG moiety to offer a practical resource for researchers in the field.
Performance Comparison: I-bu-rG vs. Other Common RNA Modifications
The introduction of modifications to RNA oligonucleotides can significantly influence their behavior during LC-MS analysis. The following tables provide a qualitative and quantitative comparison of I-bu-rG-containing oligos with unmodified RNA and oligos containing other common modifications, such as 2'-O-methylation (2'-O-Me) and phosphorothioate (B77711) (PS) linkages. These comparisons are based on expected trends from general knowledge of oligonucleotide analysis.
Table 1: Comparison of Chromatographic and Mass Spectrometric Properties
| Feature | Unmodified RNA | 2'-O-Methyl (2'-O-Me) RNA | Phosphorothioate (PS) RNA | I-bu-rG containing RNA |
| Hydrophobicity | Least Hydrophobic | Moderately Hydrophobic | More Hydrophobic | Most Hydrophobic |
| Reversed-Phase Elution | Early | Intermediate | Late | Latest |
| Ionization Efficiency (Negative Mode ESI) | High | High | Moderate | Potentially Reduced |
| Adduct Formation | Common (Na+, K+) | Common (Na+, K+) | Common (Na+, K+) | Common (Na+, K+) |
| Fragmentation | Predictable backbone cleavage | Similar to unmodified, with mass shift | Can show neutral loss of sulfur | Backbone cleavage and characteristic loss of the isobutyryl group |
Table 2: Expected Fragmentation Patterns in Collision-Induced Dissociation (CID)
| Modification | Precursor Ion | Characteristic Fragment Ions | Expected Neutral Loss |
| Unmodified Guanosine | [M-nH]n- | y- and c-type ions | - |
| 2'-O-Methyl Guanosine | [M-nH]n- | y- and c-type ions (with +14 Da shift on the ribose) | - |
| N2-isobutyryl-2'-O-methyl-riboguanosine (I-bu-rG) | [M-nH]n- | y- and c-type ions, internal fragments | Neutral loss of isobutyrylene (C4H6O, 70.04 Da) or isobutyryl radical (C4H7O, 71.05 Da) |
Experimental Protocols
Robust and reproducible data generation relies on well-defined experimental protocols. The following sections detail generalized methodologies for the LC-MS/MS analysis of modified RNA oligonucleotides, with specific considerations for I-bu-rG.
Sample Preparation
-
Oligonucleotide Precipitation: To remove excess salts and impurities, precipitate the synthesized oligonucleotide from the crude synthesis mixture using a high-salt solution (e.g., 3 M sodium acetate) and a water-miscible organic solvent (e.g., ethanol (B145695) or isopropanol).
-
Desalting: Further purify the oligonucleotide using a size-exclusion chromatography (SEC) spin column or reversed-phase solid-phase extraction (SPE) to remove residual salts that can interfere with MS analysis.
-
Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.
-
Sample Dilution: Dilute the oligonucleotide to a final concentration of 1-10 µM in an appropriate aqueous buffer compatible with LC-MS, such as 10 mM ammonium (B1175870) acetate (B1210297) or a solution of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and a volatile amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UPLC or HPLC system is recommended for accurate mass determination and fragmentation analysis.
-
Chromatography Column: A reversed-phase column with a C18 stationary phase is commonly used for oligonucleotide analysis.
-
Mobile Phases:
-
Mobile Phase A: An aqueous solution of an ion-pairing agent, such as 15 mM TEA and 400 mM HFIP in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the oligonucleotides based on their hydrophobicity. Due to the increased hydrophobicity of the I-bu-rG modification, a steeper or extended gradient may be necessary for its elution.
-
MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides due to their negatively charged phosphate (B84403) backbone.
-
Mass Range: A scan range of m/z 400-2000 is generally sufficient to cover the charge states of typical synthetic oligonucleotides.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) is used to fragment the precursor ions for sequence verification and modification analysis. The collision energy should be optimized to achieve sufficient fragmentation for sequence coverage while retaining characteristic fragments of the modification.
-
Data Analysis and Visualization
Experimental Workflow for I-bu-rG Oligonucleotide Analysis
Caption: Workflow for LC-MS/MS analysis of I-bu-rG modified RNA oligos.
Expected Fragmentation Pathway of an I-bu-rG Containing Oligonucleotide
The fragmentation of an oligonucleotide containing an I-bu-rG modification in the gas phase is expected to proceed through two main pathways: cleavage of the phosphodiester backbone and fragmentation of the modification itself.
Caption: Expected fragmentation of an I-bu-rG modified oligonucleotide.
A Comparative Performance Analysis of Guanosine Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the selection of high-quality phosphoramidites is paramount to achieving desired yields and purity of the final product. Among the four standard DNA phosphoramidites, guanosine (B1672433) phosphoramidites are recognized as being particularly susceptible to degradation and can exhibit variable performance, making the choice of the exocyclic amine protecting group a critical consideration. This guide provides an objective comparison of the performance of commonly used guanosine phosphoramidites, supported by available data and detailed experimental protocols for in-house evaluation.
Introduction to Guanosine Phosphoramidites and Protecting Groups
The solid-phase synthesis of oligonucleotides is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation.[1][2] Guanosine phosphoramidites, like other phosphoramidites, are modified with protecting groups to prevent unwanted side reactions during this synthesis.[2][3] The most common protecting groups for the exocyclic N2 amine of deoxyguanosine (dG) are isobutyryl (iBu), dimethylformamidine (dmf), and acetyl (Ac).[3][4][5][6] The choice of protecting group influences several key performance parameters, including coupling efficiency, stability, and the conditions required for final deprotection.
Performance Comparison of Common Guanosine Phosphoramidites
While direct head-to-head comparative studies from a single source are limited in publicly available literature, a comprehensive analysis of technical data, academic publications, and supplier information allows for a qualitative and semi-quantitative comparison. Guanosine phosphoramidites are known to be the least stable of the four standard deoxynucleoside phosphoramidites, being particularly prone to hydrolysis, which can be autocatalytic.[4][7] This inherent instability makes the purity and handling of dG phosphoramidites critical for successful oligonucleotide synthesis.[8]
Key Performance Parameters
Coupling Efficiency: The efficiency of the coupling step is crucial, as even minor decreases can significantly reduce the yield of the full-length oligonucleotide, especially for longer sequences.[2][9] While stepwise coupling efficiencies are generally expected to be above 99%, they can occasionally be lower for dG amidites.[7][10] The bulkiness of the protecting group can influence coupling efficiency, with less sterically hindered groups sometimes showing improved performance. For example, in the context of threose nucleic acid (TNA) synthesis, a less bulky acetyl-protected guanosine phosphoramidite (B1245037) demonstrated higher coupling efficiency than one protected with the bulkier diphenylcarbamoyl (DPC) group.[11]
Deprotection Conditions: The protecting group on the guanine (B1146940) base must be removed at the end of the synthesis. The conditions required for this deprotection step vary depending on the protecting group. This is a key consideration when the oligonucleotide contains other sensitive modifications or labels. The dmf group can be removed under milder basic conditions compared to the iBu group, which often requires more prolonged heating in concentrated ammonium (B1175870) hydroxide.[12][13] This makes dG(dmf) a more suitable choice for the synthesis of oligonucleotides with sensitive functional groups.
Purity of Final Oligonucleotide: The purity of the starting phosphoramidite is a major determinant of the purity of the final oligonucleotide product.[14][15][16] Impurities in the phosphoramidite can lead to the incorporation of incorrect bases or other modifications, which can be difficult to separate from the desired full-length product.[16] All major suppliers provide phosphoramidites with high purity, typically ≥98.0%, as determined by HPLC and ³¹P NMR.[15][17]
The following table summarizes the qualitative and semi-quantitative performance characteristics of the most common guanosine phosphoramidites.
| Performance Parameter | dG(iBu) | dG(dmf) | dG(Ac) |
| Coupling Efficiency | Generally high (>99%) | Generally high (>99%) | Generally high (>99%) |
| Relative Stability | Moderate | Moderate to Lower | Moderate |
| Deprotection Conditions | Standard (e.g., NH₄OH, 55°C, 6-8 hrs) | Mild (e.g., NH₄OH, rt, or milder bases)[12] | Standard to Mild |
| Compatibility | General purpose | Suitable for sensitive labels | General purpose |
Experimental Protocols
To facilitate an objective in-house comparison of guanosine phosphoramidites from different suppliers or with different protecting groups, the following experimental protocols are provided.
Protocol 1: Evaluation of Coupling Efficiency via Trityl Cation Monitoring
This protocol allows for the real-time assessment of coupling efficiency during oligonucleotide synthesis.[1]
Materials:
-
DNA synthesizer
-
Guanosine phosphoramidites to be tested (e.g., dG(iBu), dG(dmf), dG(Ac))
-
Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Anhydrous acetonitrile (B52724)
-
Solid support (e.g., CPG with a pre-loaded nucleoside)
Methodology:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean and all reagents are fresh and anhydrous.
-
Sequence Synthesis: For each guanosine phosphoramidite being tested, synthesize a homopolymer of thymidine (B127349) with a single guanosine incorporation at a defined position (e.g., T₁₀GT₁₀). It is critical to keep all other synthesis parameters (e.g., scale, reagents, cycle times) identical for each run.
-
Data Collection: The synthesizer's trityl monitor measures the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. Record the absorbance values for each cycle.
-
Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency for the guanosine addition can be calculated by comparing the trityl absorbance after the guanosine coupling to the absorbance of the preceding and succeeding thymidine couplings.
-
Stepwise Efficiency (%) = (Trityl Absorbance at cycle n+1 / Trityl Absorbance at cycle n) * 100
-
Protocol 2: Analysis of Final Oligonucleotide Purity by HPLC
This protocol is for the analysis of the purity of the crude oligonucleotide product after synthesis and deprotection.
Materials:
-
Synthesized and deprotected oligonucleotides from Protocol 1
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phases (e.g., triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer and acetonitrile)
Methodology:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in an appropriate solvent (e.g., water or a low-salt buffer).
-
HPLC Analysis: Inject the sample onto the HPLC system and run a gradient elution from low to high acetonitrile concentration.
-
Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 260 nm). The purity of the full-length product is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. Compare the purity profiles of the oligonucleotides synthesized with the different guanosine phosphoramidites.
Visualizing the Oligonucleotide Synthesis Cycle
The following diagrams illustrate the core workflow of solid-phase oligonucleotide synthesis and the logical relationship of key performance indicators.
References
- 1. benchchem.com [benchchem.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. journalirjpac.com [journalirjpac.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. shigematsu-bio.com [shigematsu-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. dG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 13. dG (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 14. agilent.com [agilent.com]
- 15. usp.org [usp.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. shop.hongene.com [shop.hongene.com]
A Comparative Guide to RNA Sequence Fidelity: The Role of I-bu-rG Phosphoramidite
For researchers, scientists, and drug development professionals, the fidelity of synthetic RNA is paramount. The choice of phosphoramidite (B1245037) building blocks, particularly for guanosine (B1672433), plays a critical role in the overall success of RNA synthesis. This guide provides an objective comparison of I-bu-rG phosphoramidite with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for high-fidelity RNA production.
The isobutyryl (iBu) protecting group on guanosine (I-bu-rG) is a widely used option in solid-phase RNA synthesis. Its performance directly impacts coupling efficiency, deprotection kinetics, and the purity of the final RNA product. This guide will delve into a comparative analysis of I-bu-rG against two other frequently used guanosine phosphoramidites: those with acetyl (Ac) and dimethylformamidine (dmf) protecting groups.
Performance Comparison of Guanosine Phosphoramidites
The selection of a protecting group for the exocyclic amine of guanosine is a trade-off between stability during synthesis and ease of removal during deprotection. The ideal protecting group should be stable throughout the synthesis cycles to prevent unwanted side reactions but readily cleavable under conditions that do not compromise the integrity of the RNA molecule.
| Parameter | This compound | Ac-rG Phosphoramidite | dmf-rG Phosphoramidite |
| Deprotection Speed | Moderate | Fast | Very Fast ("UltraFAST")[1][2] |
| Deprotection Conditions | Standard ammonia/methylamine (AMA) treatment at elevated temperatures (e.g., 65°C for 10-15 min)[1] | Milder conditions or shorter times with AMA.[1] | Very rapid deprotection with AMA (e.g., 65°C for 5 minutes).[2] |
| Relative Lability | More stable than dmf, less stable than Benzoyl (Bz).[3] | Generally more labile than iBu. | Most labile of the three, allowing for very fast deprotection.[3] |
| Common Applications | Standard RNA synthesis, compatible with a range of deprotection strategies. | Often used in "UltraFAST" deprotection protocols.[1][2] | Preferred for "UltraFAST" deprotection protocols where speed is critical.[2][4] |
| Potential Side Reactions | Generally robust, but incomplete removal can lead to N2-isobutyryl-guanosine adducts. | Acetyl group is rapidly hydrolyzed. | The dmf group is the most easily removed, minimizing the risk of incomplete deprotection.[3] |
Experimental Workflows
To ensure a fair and accurate comparison of different phosphoramidites, a standardized experimental workflow is essential. The following diagram illustrates the key stages involved in synthesizing, purifying, and validating RNA sequences using different guanosine phosphoramidites.
References
A Researcher's Guide to Phosphoramidite Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the stability of phosphoramidite (B1245037) reagents is a critical factor influencing the yield and purity of the final product. This guide provides an objective comparison of the stability of different protected phosphoramidites, supported by experimental data, to aid in the selection of the most appropriate reagents for successful synthesis.
The intrinsic reactivity of the trivalent phosphorus atom in phosphoramidites makes them susceptible to two primary degradation pathways: hydrolysis and oxidation. The rate of degradation is significantly influenced by the nature of the nucleobase, the protecting groups employed for the exocyclic amines of the nucleobases, and the storage and handling conditions.
Comparative Stability of Phosphoramidites by Nucleobase
Extensive studies have demonstrated a clear hierarchy in the solution-state stability of the four standard deoxyribonucleoside phosphoramidites. The general order of stability is:
Thymidine (T) ≈ 2'-Deoxycytidine (dC) > 2'-Deoxyadenosine (dA) >> 2'-Deoxyguanosine (dG) [1][2]
After five weeks of storage in an inert gas atmosphere, the purity of T and dC phosphoramidites was reduced by only 2%, while dA purity decreased by 6%, and dG purity plummeted by 39%[1][2]. This inherent instability of dG phosphoramidites is a crucial consideration, particularly in the synthesis of guanine-rich sequences.
The Critical Role of Exocyclic Amine Protecting Groups on dG Phosphoramidite Stability
The choice of protecting group for the exocyclic amine of guanine (B1146940) has a profound impact on the stability of the corresponding phosphoramidite. The degradation of dG phosphoramidites is an autocatalytic process, with the rate being second order in phosphoramidite concentration[3][4]. There is a direct correlation between the ease of removal of the protecting group and the propensity of the dG phosphoramidite to undergo this autocatalytic degradation[3][4].
A comparative study on the degradation of dG phosphoramidites with different protecting groups revealed the following order of stability:
Dimethylformamidine (dmf) > Isobutyryl (iBu) > tert-Butylphenoxyacetyl (tac) [3]
This indicates that dG phosphoramidites with the more robust dmf protecting group are significantly more stable in solution than those with the more labile iBu and tac groups.
| Protecting Group | Relative Stability | Key Characteristics |
| Dimethylformamidine (dmf) | High | More robust, leading to greater phosphoramidite stability in solution. |
| Isobutyryl (iBu) | Medium | A commonly used protecting group with moderate stability. |
| tert-Butylphenoxyacetyl (tac) | Low | A "mild" protecting group, easier to remove but results in less stable phosphoramidites. |
Stability of dA and dC Phosphoramidites: The Impact of Protecting Groups
While dG phosphoramidites exhibit the most pronounced sensitivity to the choice of protecting group, the stability of dA and dC phosphoramidites is also influenced by their respective protecting groups. Commonly used protecting groups for dA and dC include benzoyl (Bz) and acetyl (Ac).
Electron-withdrawing acyl protecting groups, such as benzoyl and isobutyryl, can destabilize the glycosidic bond of purines, making them more susceptible to depurination during the acidic detritylation step of oligonucleotide synthesis[5][6]. In contrast, electron-donating formamidine (B1211174) protecting groups, like dmf on dG and diethylformamidine (def) or dimethylacetamidine (dma) on dA, can stabilize the glycosidic bond and confer resistance to depurination[5][6]. While this primarily relates to the stability of the growing oligonucleotide chain, the electronic nature of the protecting group can also influence the overall stability of the phosphoramidite monomer in solution.
For dC, the use of an acetyl (Ac) protecting group allows for rapid deprotection under a variety of basic conditions, minimizing side reactions such as transamination that can occur with the benzoyl (Bz) group[].
| Nucleobase | Protecting Group | Relative Stability/Key Feature |
| dA | Benzoyl (Bz) | Standard protecting group. |
| Diethylformamidine (def) | Offers resistance to depurination during synthesis. | |
| dC | Benzoyl (Bz) | Standard protecting group. |
| Acetyl (Ac) | Allows for faster and milder deprotection conditions. |
Degradation Pathways of Phosphoramidites
Understanding the chemical reactions that lead to phosphoramidite degradation is essential for implementing effective mitigation strategies.
Hydrolysis
In the presence of even trace amounts of water, phosphoramidites undergo hydrolysis to form an inactive H-phosphonate and a secondary amine. This reaction is acid-catalyzed.
Figure 1. General pathway for the hydrolysis of phosphoramidites.
Autocatalytic Hydrolysis of dG Phosphoramidites
The degradation of dG phosphoramidites is accelerated through an autocatalytic mechanism where an intact dG phosphoramidite molecule acts as a catalyst for the hydrolysis of another. This is proposed to be mediated by the acidic proton at the N1 position of the guanine base.
Figure 2. Autocatalytic hydrolysis pathway of dG phosphoramidites.
Oxidation
The trivalent phosphorus (P(III)) center of a phosphoramidite is readily oxidized to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air. This oxidized form is incapable of participating in the coupling reaction during oligonucleotide synthesis.
Figure 3. Oxidation pathway of phosphoramidites.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of oligonucleotide synthesis, it is crucial to regularly assess the stability of phosphoramidite reagents. The following are key experimental protocols for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis
Methodology: Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of phosphoramidites and detecting degradation products.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used[8].
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1)[8].
-
Mobile Phase B: Acetonitrile[8].
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the phosphoramidite and its degradation products. A typical gradient might be from 5% to 95% acetonitrile (B52724) over a set time period[9].
-
Flow Rate: 1.0 mL/min[8].
-
Detection: UV detection at a wavelength that allows for sensitive detection of all bases (e.g., 260 nm)[10].
-
Sample Preparation: Samples are prepared in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL[8].
Data Interpretation: A pure phosphoramidite will typically show two major peaks corresponding to the two diastereomers at the chiral phosphorus center. The appearance of additional peaks is indicative of degradation products such as the H-phosphonate or the oxidized phosphate species.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
Methodology: ³¹P NMR is a powerful technique for the direct observation and quantification of phosphorus-containing species.
-
Spectrometer: A standard NMR spectrometer equipped for ³¹P detection.
-
Solvent: Deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃).
-
Pulse Program: A proton-decoupled pulse sequence is typically used to obtain singlets for each phosphorus environment[11].
-
Data Acquisition: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
Data Interpretation:
-
Phosphoramidites (P(III)): Two peaks corresponding to the diastereomers are observed around 140-155 ppm[11].
-
H-phosphonates: Peaks appear in the region of 0-10 ppm.
-
Oxidized Phosphoramidites (P(V)): Signals for the oxidized species are found in the region of -25 to 99 ppm[8].
The relative integration of these peaks provides a quantitative measure of the purity of the phosphoramidite and the extent of degradation.
Figure 4. Experimental workflow for ensuring phosphoramidite stability.
Conclusion
The stability of phosphoramidites is a multifaceted issue that directly impacts the success of oligonucleotide synthesis. By understanding the inherent stability differences between nucleobases and the significant influence of exocyclic amine protecting groups, researchers can make informed decisions when selecting reagents. The superior stability of dG(dmf) over dG(iBu) and dG(tac) is a key consideration for the synthesis of guanine-containing oligonucleotides. For dA and dC, the choice of protecting group can be tailored to balance stability with deprotection requirements. Adherence to strict storage and handling protocols, coupled with regular stability assessment using HPLC and ³¹P NMR, is paramount to minimizing degradation and ensuring the synthesis of high-quality oligonucleotides for research and therapeutic applications.
References
- 1. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 8. usp.org [usp.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
A Researcher's Guide to I-bu-rG Phosphoramidite in RNA Synthesis: A Comparative Review
For researchers, scientists, and drug development professionals navigating the complexities of RNA synthesis, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of yield, purity, and overall success. This guide provides a comprehensive literature review of N2-isobutyryl-guanosine (I-bu-rG) phosphoramidite, a cornerstone reagent in RNA research. We present a comparative analysis of its performance against alternative guanosine (B1672433) phosphoramidites, supported by experimental data and detailed protocols to inform your selection process.
I-bu-rG phosphoramidite, chemically known as 5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, is a widely utilized monomer for the incorporation of guanosine into synthetic RNA oligonucleotides.[1][2][3] Its application is fundamental in the synthesis of RNA therapeutics, aptamers, and ribozymes. The isobutyryl (iBu) group serves to protect the exocyclic amine of guanine (B1146940) during the automated solid-phase synthesis cycle.[4][5][6]
Performance Comparison: 2'-O-Protecting Groups
A key feature of RNA phosphoramidites is the protection of the 2'-hydroxyl group of the ribose sugar. This compound utilizes a tert-butyldimethylsilyl (TBDMS) group for this purpose. An alternative and popular protecting group is triisopropylsilyloxymethyl (TOM). The choice between these two has a significant impact on the efficiency of RNA synthesis, particularly for longer oligonucleotides.
TOM-protected phosphoramidites generally exhibit superior performance compared to their TBDMS-protected counterparts.[7][8] The primary advantage of the TOM group is its reduced steric hindrance, which facilitates more efficient coupling and allows for shorter reaction times.[7][8] This enhanced coupling efficiency is particularly crucial in the synthesis of long RNA sequences, as the cumulative effect directly impacts the final yield of the full-length product.[8]
| Feature | TBDMS-Protected (e.g., I-bu-rG) | TOM-Protected | Advantage of TOM |
| Coupling Efficiency | Good | Higher | Increased yield, especially for long RNAs |
| Typical Coupling Time | Longer (e.g., up to 6 minutes) | Shorter (e.g., 2.5 minutes) | Increased synthesis speed and throughput |
| Steric Hindrance | High | Low | Facilitates more efficient coupling |
| Crude Purity (100mer RNA) | ~27% | ~33% | Higher purity of the final product |
Performance Comparison: Exocyclic Amine Protecting Groups for Guanosine
The N2-isobutyryl (iBu) protecting group on the guanine base of this compound is a standard choice. However, other protecting groups such as dimethylformamidine (dmf) and phenoxyacetyl (Pac) are also available for guanosine phosphoramidites. The selection of the exocyclic amine protecting group influences the deprotection conditions required after synthesis.
While direct quantitative comparisons of coupling efficiency and final purity between iBu, dmf, and Pac for guanosine in RNA synthesis are not extensively detailed in readily available literature, a qualitative comparison can be made based on their deprotection characteristics.
| Protecting Group | Deprotection Conditions | Key Features |
| Isobutyryl (iBu) | Standard deprotection (e.g., AMA at elevated temperatures) | Widely used, robust protecting group. |
| Dimethylformamidine (dmf) | Milder deprotection conditions | Suitable for the synthesis of oligonucleotides containing base-labile modifications. |
| Phenoxyacetyl (Pac) | Very mild deprotection conditions | Ideal for highly sensitive modifications; allows for a variety of very mild deprotection schemes. |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound and other 2'-TBDMS protected phosphoramidites in automated solid-phase RNA synthesis.
Protocol 1: Automated Solid-Phase RNA Synthesis (1 µmol scale)
1. Reagent Preparation:
-
Phosphoramidites: Prepare 0.1 M solutions of 2'-TBDMS protected A, G (I-bu-rG), C, and U phosphoramidites in anhydrous acetonitrile.
-
Activator: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Capping Reagents:
-
Cap A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidation Reagent: 0.02 M Iodine in THF/Pyridine/Water (70:20:10 v/v/v).
2. Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer following a standard four-step cycle for each nucleotide addition.
-
Step 1: Detritylation: The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using the deblocking solution to expose the free 5'-hydroxyl group.
-
Step 2: Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide. A coupling time of up to 6 minutes is typically used for TBDMS-protected phosphoramidites.[4]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of failure sequences.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidation reagent.
Protocol 2: Post-Synthesis Cleavage and Deprotection
This two-step process cleaves the synthesized RNA from the solid support and removes all protecting groups.
1. Step 1: Cleavage and Removal of Base and Phosphate Protecting Groups:
-
Reagent: Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v).
-
Procedure:
-
Dry the solid support thoroughly with a stream of argon.
-
Transfer the support to a sealed vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate at 65°C for 15-20 minutes.
-
Cool the vial on ice and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness in a vacuum centrifuge.
-
2. Step 2: Removal of 2'-O-TBDMS Protecting Groups:
-
Reagent: Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA). A common formulation is 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF.
-
Procedure:
-
Resuspend the dried RNA pellet in 250 µL of the TEA·3HF/NMP/TEA reagent.
-
Incubate the mixture at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate buffer (e.g., 1.75 mL of Glen-Pak RNA Quenching Buffer).
-
The fully deprotected RNA is now ready for purification.
-
Visualizations
Caption: Workflow of the automated solid-phase RNA synthesis cycle.
Caption: Post-synthesis workflow for RNA cleavage and deprotection.
Caption: Comparison of 2'-O-protecting groups in RNA synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. journalirjpac.com [journalirjpac.com]
- 7. Efficient chemical synthesis of N2-modified guanosine derivatives: a versatile probes for mRNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Classic Choice: A Comparative Guide to I-bu-rG in RNA Synthesis
For researchers, scientists, and professionals in drug development, the meticulous process of RNA synthesis demands careful consideration of each component. The choice of phosphoramidite (B1245037) protecting groups, particularly for guanosine (B1672433), can significantly impact coupling efficiency, final product purity, and the overall success of synthesizing functional RNA molecules. This guide provides a comprehensive comparison of Iso-butyryl-guanosine (I-bu-rG), a cornerstone of classic RNA synthesis, with other common alternatives, supported by experimental data and detailed protocols.
The isobutyryl (iBu) protecting group for the exocyclic amine of guanosine has long been a standard in solid-phase RNA synthesis.[1] Often used in conjunction with tert-butyldimethylsilyl (TBDMS) protection for the 2'-hydroxyl group, I-bu-rG is recognized for its reliability, especially in the synthesis of therapeutic-grade oligonucleotides.[2][3] However, the landscape of RNA synthesis is continually evolving, with faster deprotection strategies gaining traction. This guide will delve into the performance of I-bu-rG in comparison to alternatives like N,N-dimethylformamidine (dmf-rG) and acetyl (Ac-rG), which are often employed in "fast deprotection" protocols.
Performance Comparison: I-bu-rG vs. Fast Deprotection Alternatives
While direct head-to-head comparative studies providing quantitative data on coupling efficiency and final purity across different guanosine protecting groups are not extensively published in single reports, the available literature and technical documentation allow for a qualitative and semi-quantitative comparison. The primary trade-off lies between the robustness and established protocols of I-bu-rG versus the speed of deprotection offered by dmf-rG and Ac-rG.
| Protecting Group | Typical 2'-OH Protection | Deprotection Conditions | Deprotection Time | Key Advantages | Potential Considerations |
| I-bu-rG | TBDMS | Ethanolic Ammonium (B1175870) Hydroxide (B78521) | 4 - 17 hours at room temperature[4] | Robust and well-established chemistry, suitable for sensitive modifications. | Slower deprotection process. |
| dmf-rG | TBDMS | AMA (Ammonium Hydroxide/Methylamine) | 10 - 20 minutes at 65°C[4][5] | Rapid deprotection, increasing throughput. | Potential for side reactions with certain sensitive modifications. |
| Ac-rG | TBDMS | AMA (Ammonium Hydroxide/Methylamine) | 10 - 20 minutes at 65°C[6] | Rapid deprotection. | May be more labile than I-bu-rG during synthesis. |
It is important to note that coupling efficiencies in modern RNA synthesis are generally high, often exceeding 98-99% for all standard phosphoramidites under optimized conditions.[7][8] The choice of the 2'-O-protecting group, such as TBDMS or TOM, can also influence coupling efficiency, with the bulkier groups sometimes slightly reducing efficiency.[9]
Experimental Protocols
Below are detailed methodologies for the key stages of RNA synthesis, with a focus on the use of I-bu-rG and its comparison with fast deprotection alternatives.
Protocol 1: Standard Solid-Phase RNA Synthesis Cycle (with I-bu-rG)
This protocol outlines a typical cycle for automated solid-phase RNA synthesis on a 1 µmol scale using TBDMS-protected phosphoramidites, including I-bu-rG.[5]
1. Reagent Preparation:
-
Phosphoramidites: Prepare 0.1 M solutions of 2'-TBDMS protected A, C, U, and I-bu-rG phosphoramidites in anhydrous acetonitrile.
-
Activator: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Capping Reagents:
-
Cap A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidation Reagent: 0.02 M Iodine in THF/Pyridine/Water (70:20:10 v/v/v).
2. Synthesis Cycle:
-
Detritylation: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) group. The column is then washed with anhydrous acetonitrile.
-
Coupling: The I-bu-rG phosphoramidite solution is co-delivered with the activator to the synthesis column. A coupling time of 3-6 minutes is typical.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the iodine solution.
Protocol 2: Cleavage and Deprotection
Method A: Standard Deprotection for I-bu-rG [4]
-
Cleavage from Support: After synthesis, the solid support is treated with a solution of ethanolic ammonium hydroxide to cleave the oligonucleotide from the support.
-
Base and Phosphate Deprotection: The solution containing the cleaved oligonucleotide is incubated at room temperature for 4-17 hours to remove the iBu and other base-protecting groups, as well as the cyanoethyl phosphate protecting groups.
-
Removal of 2'-O-TBDMS Groups: The partially deprotected RNA is dried down and resuspended in a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA). The mixture is incubated at 65°C for 2.5 hours.[5]
-
Quenching and Purification: The reaction is quenched, and the fully deprotected RNA is purified, typically by HPLC.
Method B: Fast Deprotection for dmf-rG and Ac-rG [4][5]
-
Cleavage and Deprotection: The solid support is treated with a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA). The mixture is incubated at 65°C for 15-20 minutes. This single step cleaves the oligonucleotide from the support and removes the dmf or Ac protecting groups and the cyanoethyl phosphate protecting groups.
-
Removal of 2'-O-TBDMS Groups: The procedure is the same as in Method A, step 3.
-
Quenching and Purification: The reaction is quenched, and the fully deprotected RNA is purified.
Case Study: Synthesis of a Therapeutic siRNA
Objective: To synthesize a 21-mer siRNA duplex targeting a specific mRNA for therapeutic gene silencing.
Methodology:
-
Sequence Design: Two complementary 21-mer RNA strands (sense and antisense) are designed with appropriate modifications for stability and efficacy.
-
Solid-Phase Synthesis: Each strand is synthesized separately on a 1 µmol scale using an automated DNA/RNA synthesizer.
-
Monomers: 2'-TBDMS protected phosphoramidites of A(Bz), C(Ac), U, and G(iBu) are used.
-
Synthesis Cycle: The standard synthesis protocol as described in Protocol 1 is followed.
-
-
Cleavage and Deprotection: The standard deprotection protocol for I-bu-rG (Protocol 2, Method A) is employed for both strands.
-
Purification: The crude, deprotected oligonucleotides are purified by anion-exchange or reverse-phase HPLC to achieve >95% purity.
-
Duplex Annealing: The purified sense and antisense strands are annealed to form the final siRNA duplex.
-
Analysis: The final product is analyzed by mass spectrometry to confirm its identity and by gel electrophoresis to confirm duplex formation and purity.
Expected Results: Based on typical synthesis efficiencies, a 1 µmol scale synthesis of a 21-mer RNA oligonucleotide would be expected to yield a significant amount of purified product, suitable for initial in vitro and in vivo studies.[8] The use of the classic I-bu-rG protecting group, while requiring a longer deprotection time, provides a high degree of confidence in the integrity of the final product, which is critical for therapeutic applications.
Conclusion
The choice of guanosine protecting group in RNA synthesis is a critical decision that balances the need for speed and efficiency with the requirement for product purity and integrity. I-bu-rG, as part of the "classic" RNA synthesis chemistry, remains a robust and reliable option, particularly for the synthesis of therapeutic oligonucleotides where the final quality of the product is paramount. While "fast deprotection" alternatives like dmf-rG and Ac-rG offer significant advantages in terms of throughput, researchers must carefully consider the compatibility of these methods with any sensitive modifications within their RNA sequence. The detailed protocols and comparisons provided in this guide aim to equip researchers with the necessary information to make an informed decision based on the specific requirements of their research or drug development program.
References
- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. mdpi.com [mdpi.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Metal-organic framework-mediated siRNA delivery and sonodynamic therapy for precisely triggering ferroptosis and augmenting ICD in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic siRNA: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic siRNA: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The growth of siRNA-based therapeutics: updated clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for I-bu-rG Phosphoramidite: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of I-bu-rG Phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis, are critical for maintaining a safe and compliant laboratory environment. Adherence to these protocols is essential to mitigate risks to both laboratory personnel and the environment. This guide provides a step-by-step operational plan for the safe disposal of I-bu-rG Phosphoramidite.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1][2] It is crucial to avoid the formation of dust and aerosols.[2] Before handling, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including safety goggles or glasses, chemical-resistant gloves (such as Viton™), and a lab coat.[1][3]
In case of accidental contact:
-
Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[2][4]
-
Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[2][4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[2][4]
In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand, collect it in a sealed container for disposal, and decontaminate the affected surface.[1] Prevent the chemical from entering drains or waterways.[1][2]
Step-by-Step Disposal Plan
The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1] The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.[1]
Deactivation Protocol for this compound Waste:
This protocol is intended for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous Acetonitrile (B52724) (ACN)
-
5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately sealed and labeled hazardous waste container
-
Stir plate and stir bar (optional)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Conduct all operations within a certified chemical fume hood while wearing all necessary PPE.
-
Dissolution: For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.[1] For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution.[1]
-
Reaction Time: Allow the mixture to react at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Disposal of Contaminated Materials: Items such as gloves, absorbent pads, and weighing papers that have come into contact with this compound should be considered contaminated. These materials should be collected in a separate, clearly labeled container for hazardous waste disposal.
Quantitative Data Summary
| Parameter | Value | Purpose |
| Deactivating Agent Concentration | 5% w/v | A weak base solution to facilitate hydrolysis and neutralize acidic byproducts.[1] |
| Reaction Time | Minimum 24 hours | To ensure complete hydrolysis of the phosphoramidite.[1] |
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Synthesis: A Guide to Handling I-bu-rG Phosphoramidite
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of I-bu-rG Phosphoramidite (B1245037) (CAS 147201-04-5), a key reagent in RNA synthesis.[1][2][3] Adherence to these protocols is essential for ensuring the safety of researchers and maintaining the integrity of the chemical. Phosphoramidites are moisture-sensitive and can be hazardous if handled improperly.[4][5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when working with I-bu-rG Phosphoramidite to prevent skin, eye, and respiratory exposure.[6][7] All PPE should be inspected before use and removed before leaving the laboratory area.
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specifications & Rationale |
|---|---|---|
| Eye & Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Protects against dust, aerosols, and accidental splashes.[6][8] A face shield is recommended when a splash hazard exists.[8] |
| Hand Protection | Chemical-Impermeable Gloves | Use nitrile or Viton™ gloves. Inspect for tears or holes before use.[8][9] Contaminated gloves must be disposed of as chemical waste. Do not reuse disposable gloves.[10] |
| Body Protection | Laboratory Coat | A flame-resistant, impervious lab coat is required to protect against skin contact and soiling of street clothes.[6][10] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a fume hood or when ventilation is inadequate.[8] Use a self-contained breathing apparatus (SCBA) in case of major spills or fires.[7][8] |
Operational Plan: Step-by-Step Handling Procedure
This compound is sensitive to moisture and air; proper handling is critical to prevent degradation and ensure successful synthesis.[4][11] All handling of the solid compound and its solutions should be performed in a controlled environment.
Preparation and Handling:
-
Work Area Preparation : Conduct all manipulations of this compound within a certified chemical fume hood or a glove box with an inert atmosphere (e.g., argon or nitrogen).[5]
-
Equilibration : Before opening, allow the sealed container of the phosphoramidite to equilibrate to room temperature to prevent condensation of moisture on the cold powder.
-
Reconstitution : If dissolving the solid, use anhydrous acetonitrile (B52724) (<25 ppm water).[4] Inject the solvent through the vial's septum using a dry syringe to minimize atmospheric exposure.[4]
-
Avoid Inhalation and Contact : Avoid the formation and inhalation of dust or aerosols.[6][12] Prevent all contact with skin and eyes.[6]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[8][9] Wash hands thoroughly after handling the compound.[6][8]
Storage:
-
Keep the container tightly sealed to prevent moisture and air exposure.[6][8]
-
Store in a dry, well-ventilated area, protected from heat and oxidizing agents.[6][8]
-
The recommended long-term storage temperature is -20°C.[1][2][8]
Disposal Plan: Waste Management and Deactivation
Proper disposal of this compound and contaminated materials is crucial for environmental safety and regulatory compliance. Do not dispose of the chemical into drains or the environment.[8][12]
Waste Segregation and Collection:
-
Collect all solid waste and materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips) in a designated, clearly labeled, and sealed container for hazardous chemical waste.[5][8]
Deactivation of Small Quantities: For small amounts of expired or unused phosphoramidite, a controlled deactivation process via hydrolysis is recommended.[5] This procedure converts the reactive phosphoramidite to a less reactive H-phosphonate species.[5]
-
Work Area : Perform this procedure within a certified chemical fume hood, wearing all required PPE.[5][13]
-
Dissolution : Carefully dissolve the solid phosphoramidite waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of acetonitrile to dissolve any residue.[5]
-
Hydrolysis : Slowly, and with stirring, add the acetonitrile solution to a 5% aqueous sodium bicarbonate solution. The weak base helps neutralize acidic byproducts.[5]
-
Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[5][13]
-
Final Disposal : Transfer the resulting aqueous mixture to a properly labeled hazardous waste container for aqueous chemical waste.[5] Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[5][9]
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5'-O-DMT-2'-O-TBDMS-N2-Isobutyryl-Guanosine-CE Phosphoramidite, 147201-04-5 | BroadPharm [broadpharm.com]
- 3. polyorginc.com [polyorginc.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 10. wm.edu [wm.edu]
- 11. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetmol.com [targetmol.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
